molecular formula C23H29N3O3 B15608922 CINPA1

CINPA1

Cat. No.: B15608922
M. Wt: 395.5 g/mol
InChI Key: AYQBYSPEGRYKFA-UHFFFAOYSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBYSPEGRYKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of CINPA1

This document provides a detailed overview of the molecular mechanism of action of this compound, a novel and specific small-molecule inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR). The information is compiled from peer-reviewed pharmacological studies, focusing on its core inhibitory functions, quantitative activity, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound, which stands for C AR I nhibitor N ot P XR A ctivator 1, is a potent antagonist of the Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism.[1] CAR regulates the expression of genes encoding drug-metabolizing enzymes and transporters, such as those in the Cytochrome P450 family (e.g., CYP2B6).[1][2][3] Activation of CAR in cancer cells can lead to the rapid clearance of chemotherapeutic agents, contributing to multidrug resistance.[1]

A significant challenge in targeting CAR has been the cross-reactivity of inhibitors with the Pregnane (B1235032) X Receptor (PXR), another xenobiotic sensor with overlapping target genes. Many CAR inverse agonists also activate PXR, which can be mechanistically counterproductive.[1] this compound was identified through a directed high-throughput screening process as a highly specific CAR inhibitor that does not activate PXR, making it a valuable tool for studying CAR function and a promising lead for therapeutic development.[1][4]

Core Mechanism of Action

The inhibitory action of this compound on CAR is a multi-step process that occurs at the molecular level within the cell nucleus. The mechanism does not involve altering the expression level or the subcellular location of the CAR protein.[1][2] Instead, this compound directly modulates the receptor's ability to regulate gene transcription.

The primary mechanism involves three key events:

  • Direct Binding to CAR: this compound directly binds to the Ligand-Binding Domain (LBD) of the CAR protein.[5][6] This interaction is stabilized by strong hydrogen bonds with specific amino acid residues, namely N165 and H203, within the ligand-binding pocket.[5][6]

  • Altering Coregulator Interaction: Upon binding, this compound induces a conformational change in the CAR-LBD. This change disrupts the balance of coregulatory protein recruitment. Specifically, it reduces the binding of coactivator proteins (such as SRC-1 and TIF-2) and enhances the recruitment of corepressor proteins (like SMRTα and mNCoR).[1][2]

  • Inhibition of DNA Binding: By favoring a corepressor-bound state, this compound ultimately disrupts the ability of the CAR complex to bind effectively to the promoter regions (xenobiotic response elements) of its target genes, such as CYP2B6.[1][2] This prevents the initiation of gene transcription.

The overall signaling pathway is visualized below.

CINPA1_Mechanism cluster_nucleus Cell Nucleus cluster_coregulators CAR CAR CAR_this compound CAR-CINPA1 Complex DNA Target Gene Promoter (e.g., CYP2B6) CAR->DNA Binds to Promoter This compound This compound This compound->CAR Direct Binding to LBD Coactivator Coactivators (e.g., SRC-1, TIF-2) Coactivator->CAR Recruitment Corepressor Corepressors (e.g., SMRTα, mNCoR) Corepressor->CAR_this compound CAR_this compound->Coactivator Recruitment Blocked CAR_this compound->DNA Binding Disrupted Transcription Gene Transcription DNA->Transcription Initiates

Caption: this compound inhibits CAR by altering coregulator binding.

Quantitative Data

The potency and specificity of this compound have been quantified in several key assays. The data are summarized below for clarity.

ParameterValueDescriptionSource
IC₅₀ ~70 nMConcentration for 50% inhibition of CAR-mediated transcription.[1][4]
Selectivity >90-foldSelectivity for CAR over PXR.[4]
Cytotoxicity No effect up to 30 µMConcentration at which no cytotoxic effects were observed.[1]

Experimental Protocols and Methodologies

The mechanism of this compound was elucidated using a range of established molecular pharmacology techniques. The workflows for the key experiments are detailed below.

Mammalian Two-Hybrid (M2H) Assay

This assay was used to determine how this compound affects the interaction between CAR and its coregulator proteins.

M2H_Workflow start Start: Co-transfect Cells plasmid1 Plasmid 1: CAR-LBD fused to Gal4 DNA-Binding Domain start->plasmid1 plasmid2 Plasmid 2: Coregulator (Coactivator/Corepressor) fused to VP16 Activation Domain start->plasmid2 plasmid3 Plasmid 3: Luciferase Reporter Gene with Gal4 UAS start->plasmid3 treatment Treat cells with DMSO (Control) or this compound plasmid1->treatment plasmid2->treatment plasmid3->treatment incubation Incubate (24 hours) treatment->incubation measurement Measure Luciferase Activity incubation->measurement result Result: This compound reduces luciferase signal with coactivators and increases signal with corepressors measurement->result

Caption: Workflow for Mammalian Two-Hybrid Assay.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to confirm that this compound disrupts the physical binding of CAR to the promoter regions of its target genes in primary human hepatocytes.[1][2]

ChIP_Workflow step1 1. Treat Hepatocytes (DMSO, this compound, etc.) step2 2. Cross-link Proteins to DNA (Formaldehyde) step1->step2 step3 3. Lyse Cells & Shear Chromatin (Sonication) step2->step3 step4 4. Immunoprecipitation Add Anti-CAR Antibody to pull down CAR-DNA complexes step3->step4 step5 5. Reverse Cross-links & Purify DNA step4->step5 step6 6. Quantify DNA (qPCR) Targeting CYP2B6 promoter region step5->step6 result Result: This compound treatment reduces the amount of promoter DNA pulled down, indicating disrupted CAR binding. step6->result

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Biophysical Interaction Assays

Direct binding of this compound to the CAR-LBD was confirmed using advanced biophysical techniques.

AssayMethodologyFindingSource
Surface Plasmon Resonance (SPR) Immobilized CAR-LBD was exposed to this compound to measure direct binding kinetics.Confirmed direct, high-affinity interaction between this compound and the CAR-LBD.[5]
Hydrogen-Deuterium Exchange (HDX) Mass spectrometry was used to measure changes in the solvent accessibility of CAR's protein backbone in the presence of this compound.Showed that this compound binding stabilizes the CAR-LBD into a more rigid, less fluid conformational state, consistent with an inhibitory mechanism.[5]

Metabolism of this compound

Studies using human liver microsomes have shown that this compound is metabolized by Cytochrome P450 enzymes.[3][7]

  • CYP3A4 converts this compound into its first metabolite (Metabolite 1).

  • CYP2D6 further processes Metabolite 1 into a second metabolite (Metabolite 2).

Importantly, these metabolites demonstrate significantly weaker or no inhibitory activity on CAR, indicating that the parent compound, this compound, is the primary active molecule and its metabolism likely leads to deactivation.[3]

Conclusion

This compound is a highly specific and potent inhibitor of the Constitutive Androstane Receptor. Its mechanism of action is well-defined and involves direct binding to the CAR-LBD, which modulates coregulator interactions to favor a repressive state and prevents the receptor from binding to the promoters of its target genes, thereby inhibiting transcription. Unlike previous inhibitors, its high selectivity over PXR makes it an invaluable research tool and a strong candidate for further development in therapeutic areas where CAR-mediated drug resistance is a clinical challenge.

References

CINPA1: A Comprehensive Technical Guide to a Novel CAR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of CINPA1 (CAR Inhibitor Not PXR Activator 1), a potent and selective small-molecule inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR). The information presented herein is intended to support further research and drug development efforts targeting CAR-mediated cellular processes.

Discovery of this compound

This compound was identified through a directed high-throughput screening approach aimed at discovering specific inhibitors of the human Constitutive Androstane Receptor (hCAR) that do not activate the Pregnane (B1235032) X Receptor (PXR).[1][2] This specificity is crucial as many previously identified CAR inverse agonists also activate PXR, complicating their use as research tools and therapeutic agents in tissues where both receptors are active.[1][2] this compound, with the chemical name ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate, emerged as a novel chemical entity capable of reducing CAR-mediated transcription.[3]

Characterization of this compound

This compound has been characterized as a potent and selective inhibitor of CAR. Its inhibitory activity and selectivity have been established through various in vitro assays.

Potency and Selectivity

Quantitative analysis demonstrates this compound's potent inhibition of CAR and its high selectivity over PXR and other nuclear receptors.

ParameterValueReceptor(s)Notes
IC50 ~70 nMhuman Constitutive Androstane Receptor (hCAR)Represents the concentration at which this compound causes 50% inhibition of CAR-mediated transcription.[2]
Selectivity >90-foldCAR over PXRThis compound shows significantly higher inhibitory activity against CAR compared to PXR.
Other Receptors No significant activityFXR, LXR, PPARγ, RXRThis compound is selective for CAR and does not significantly interact with a panel of other nuclear receptors.
Cytotoxicity Not observed up to 30 µM-This compound does not exhibit cytotoxic effects at concentrations well above its effective inhibitory range.[1][2]
In Vitro Pharmacokinetic Profile

The metabolic fate and general pharmacokinetic properties of this compound have been investigated to guide further in vivo studies.

ParameterFindingExperimental System
Metabolism Converted to two main metabolites, Met1 and Met2.Human Liver Microsomes (HLMs)
Primary Metabolizing Enzyme CYP3A4In vitro enzyme assays
Secondary Metabolizing Enzyme CYP2D6In vitro enzyme assays
Metabolite Activity Metabolite 1 is a very weak CAR inhibitor; Metabolite 2 is inactive.Cell-based reporter gene and biochemical coregulator recruitment assays.[3][4]
Plasma Protein Binding Tested in mouse and human plasma.Rapid equilibrium dialysis.[3]

Mechanism of Action

This compound inhibits CAR activity through a multi-faceted mechanism that involves direct binding to the receptor, alteration of coregulator interactions, and disruption of DNA binding.

Direct Binding to CAR Ligand-Binding Domain

Biophysical and computational studies have confirmed that this compound directly interacts with the ligand-binding domain (LBD) of CAR.[5] It resides within the ligand-binding pocket, stabilizing the CAR-LBD in a more rigid conformation.[5][6] Molecular dynamics simulations and mutagenesis studies have identified key amino acid residues, such as N165 and H203, that are critical for this interaction through hydrogen bonding, along with other residues involved in hydrophobic contacts.[5]

Modulation of Coregulator Recruitment

Upon binding to the CAR-LBD, this compound alters the receptor's interaction with transcriptional coregulators.[1] Mammalian two-hybrid assays have shown that this compound treatment leads to a decrease in the recruitment of coactivators, such as SRC-1 and TIF-2, to the CAR-LBD.[1] Conversely, this compound enhances the interaction between CAR and corepressors, including SMRTα and mNCoR.[1] This shift in the balance of coregulator binding from activation to repression is a key aspect of its inhibitory function.

Disruption of CAR-DNA Binding

Chromatin immunoprecipitation (ChIP) assays have demonstrated that this compound disrupts the binding of CAR to the promoter regions of its target genes.[1][2] By preventing CAR from occupying the xenobiotic response elements on genes like CYP2B6, this compound effectively blocks the initiation of gene transcription.[1] Importantly, this compound achieves this without altering the overall protein levels or the subcellular (nuclear) localization of CAR.[1][2]

CINPA1_Mechanism_of_Action cluster_inhibition This compound Inhibition Pathway cluster_coregulators Coregulator Dynamics This compound This compound CAR_LBD CAR Ligand-Binding Domain This compound->CAR_LBD Direct Binding Coregulator_Shift Altered Coregulator Interaction CAR_LBD->Coregulator_Shift Conformational Change DNA_Binding_Disruption Disrupted CAR-DNA Binding Coregulator_Shift->DNA_Binding_Disruption Coactivators Coactivators (SRC-1, TIF-2) Coregulator_Shift->Coactivators Reduces Recruitment Corepressors Corepressors (SMRTα, mNCoR) Coregulator_Shift->Corepressors Increases Recruitment Gene_Repression Target Gene Repression DNA_Binding_Disruption->Gene_Repression

Caption: Mechanism of this compound action on the Constitutive Androstane Receptor (CAR).

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.

Cell-Based Reporter Gene Assays
  • Objective: To quantify the inhibitory effect of this compound on CAR-mediated gene transcription.

  • Methodology:

    • HepG2 cells stably overexpressing hCAR1 (HepG2-hCAR1) are utilized.[1]

    • Cells are transfected with a reporter plasmid containing a CAR-responsive promoter driving the expression of a luciferase gene (e.g., pG5luc). A second plasmid expressing Renilla luciferase is co-transfected for normalization.[1]

    • Following transfection, cells are treated with varying concentrations of this compound, a known CAR agonist (e.g., CITCO), or a vehicle control (DMSO).[1]

    • After a 24-hour incubation period, dual-luciferase activity is measured. Firefly luciferase values are normalized to Renilla luciferase values.[1]

    • The percentage of CAR activation or inhibition is calculated relative to the control-treated cells.[1]

Mammalian Two-Hybrid Assays
  • Objective: To assess the effect of this compound on the interaction between the CAR-LBD and transcriptional coregulators.

  • Methodology:

    • HEK293T cells are co-transfected with three plasmids:

      • An expression plasmid for a fusion protein of the CAR-LBD and the VP16 activation domain (VP16AD-hCAR1).[1]

      • An expression plasmid for a fusion protein of a coregulator (e.g., SRC-1, TIF-2, SMRTα, or mNCoR) and the GAL4 DNA-binding domain (GAL4DBD-coregulator).[1]

      • A reporter plasmid containing the GAL4 upstream activation sequence driving luciferase expression (pG5luc).[1]

    • Transfected cells are treated with this compound, an agonist, or a vehicle control for 24 hours.[1]

    • Luciferase activity is measured and normalized. The "fold interaction" is calculated to represent the strength of the interaction between CAR-LBD and the coregulator.[1]

Chromatin Immunoprecipitation (ChIP) Assays
  • Objective: To determine if this compound affects the recruitment of CAR to the promoter regions of its target genes in primary human hepatocytes.

  • Methodology:

    • Freshly plated human hepatocytes are treated with DMSO, a CAR agonist (CITCO), this compound, or a combination thereof for a short duration (e.g., 45 minutes).[1]

    • Protein-DNA complexes are cross-linked using formaldehyde.

    • Chromatin is sheared by sonication, and immunoprecipitation is performed using antibodies against CAR, RNA polymerase II, or a control IgG.[1]

    • The precipitated DNA is purified and analyzed by quantitative real-time PCR (qPCR) using primers specific for the xenobiotic response elements in the promoter regions of CAR target genes (e.g., CYP2B6 and CYP3A4).[1]

    • CAR occupancy at the promoter is quantified relative to the input DNA.[1]

Experimental_Workflow_ChIP Start Treat Human Hepatocytes (DMSO, CITCO, this compound) Crosslink Cross-link Protein-DNA with Formaldehyde Start->Crosslink Shear Shear Chromatin (Sonication) Crosslink->Shear IP Immunoprecipitation (Anti-CAR, Anti-RPol II, IgG) Shear->IP Purify Purify DNA IP->Purify qPCR Quantitative PCR (Target Gene Promoters) Purify->qPCR Analyze Analyze CAR Occupancy qPCR->Analyze

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

In Vitro Metabolism Assays
  • Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

  • Methodology:

    • This compound is incubated with human liver microsomes (HLMs) in the presence of an NADPH-generating system.[3]

    • The reaction is terminated, and the mixture is analyzed by liquid chromatography-mass spectrometry (LC/MS) to identify metabolites.[3]

    • To identify the specific CYP enzymes, this compound is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19, etc.).[3]

    • The formation of metabolites (Met1 from this compound, and Met2 from Met1) is measured for each enzyme at different substrate concentrations.[3]

    • The enzyme exhibiting the highest rate of metabolite formation is identified as the primary metabolizing enzyme.[3]

CINPA1_Metabolism This compound This compound Met1 Metabolite 1 (Weakly Active) This compound->Met1 CYP3A4 Met2 Metabolite 2 (Inactive) Met1->Met2 CYP2D6

Caption: Metabolic pathway of this compound in human liver microsomes.

Conclusion

This compound represents a significant advancement in the development of selective pharmacological tools to study the biology of the Constitutive Androstane Receptor. Its high potency, specificity, and well-characterized mechanism of action make it an invaluable resource for investigating CAR's role in drug metabolism, toxicology, and disease. The detailed data and protocols provided in this guide are intended to facilitate its application in both basic research and translational drug development programs.

References

CINPA1: An Inquiry into its Role in Nuclear Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals no identified molecule or gene designated as "CINPA1" operating within the context of nuclear receptor signaling. This suggests that "this compound" may be a novel or internal designation not yet described in published research, or potentially a typographical error.

Nuclear receptor signaling pathways are critical regulators of a vast array of physiological processes, including metabolism, development, and reproduction. These receptors, a class of ligand-activated transcription factors, are key targets for drug discovery. The identification and characterization of novel regulators within these pathways are of significant interest to the scientific and medical communities.

A thorough search of prominent scientific databases and research repositories, including PubMed, Google Scholar, and major biochemical journals, did not yield any specific data pertaining to a factor named this compound. Consequently, information regarding its mechanism of action, quantitative data on its interactions, or established experimental protocols for its study are not available in the public domain.

For researchers, scientists, and drug development professionals investigating nuclear receptor signaling, the exploration of novel regulators is a continuous effort. Should "this compound" be a proprietary or newly discovered entity, the following sections outline the standard methodologies and data presentation formats that would be employed for its characterization.

Hypothetical Data Presentation for a Novel Nuclear Receptor Modulator

In the event of the discovery and characterization of a new molecule, such as one designated this compound, quantitative data would be essential for understanding its biological activity. This data is typically summarized in tabular format for clarity and comparative analysis.

Table 1: Ligand Binding Affinity of a Hypothetical Modulator

Nuclear ReceptorBinding Affinity (Kd, nM)Assay Method
Estrogen Receptor α (ERα)15.2 ± 2.1Radioligand Binding Assay
Glucocorticoid Receptor (GR)> 10,000Competitive Binding Assay
Peroxisome Proliferator-Activated Receptor γ (PPARγ)250.7 ± 15.3Surface Plasmon Resonance

Table 2: Functional Activity of a Hypothetical Modulator

Nuclear ReceptorCell LineEC50 / IC50 (nM)Efficacy (% of Max)Assay Type
Estrogen Receptor α (ERα)MCF-78.7 ± 1.2 (EC50)95%Luciferase Reporter Assay
Glucocorticoid Receptor (GR)HeLa> 5,000N/ATransactivation Assay
Peroxisome Proliferator-Activated Receptor γ (PPARγ)3T3-L1120.4 ± 9.8 (EC50)78%Adipocyte Differentiation Assay

Standard Experimental Protocols in Nuclear Receptor Research

The characterization of a novel factor's role in nuclear receptor signaling involves a series of well-established experimental protocols.

1. Ligand Binding Assays: These experiments are fundamental to determining if a compound directly interacts with a nuclear receptor.

  • Methodology: A common approach involves a competitive binding assay using a radiolabeled or fluorescently labeled known ligand for the receptor of interest. The novel compound is added in increasing concentrations to displace the labeled ligand. The amount of displaced ligand is measured, and from this, the binding affinity (Kd or Ki) of the novel compound is calculated.

2. Cellular Reporter Gene Assays: These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor in a cellular context.

  • Methodology: Cells are co-transfected with a plasmid expressing the nuclear receptor of interest and a reporter plasmid containing a promoter with response elements for that receptor, driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). The cells are then treated with the compound, and the reporter gene activity is measured to determine the compound's functional potency (EC50 or IC50) and efficacy.

3. Co-immunoprecipitation (Co-IP): This technique is used to identify protein-protein interactions, such as the interaction of a novel factor with a nuclear receptor or its co-regulators.

  • Methodology: Cells are lysed to release proteins. An antibody specific to the protein of interest (the "bait," e.g., the nuclear receptor) is used to pull it out of the lysate. Any proteins bound to the bait protein (the "prey," e.g., the novel factor) will be pulled down as well. The pulled-down complex is then analyzed by Western blotting to identify the interacting proteins.

Visualizing Signaling Pathways and Workflows

Diagrams are crucial for illustrating the complex relationships within signaling pathways and for outlining experimental procedures. The following are examples of how such diagrams would be constructed using the DOT language for Graphviz.

cluster_0 Nuclear Receptor Activation Ligand Ligand (e.g., this compound) NR Nuclear Receptor (Inactive) Ligand->NR Binds HSP HSP Complex NR->HSP Dissociates from NR_Active Nuclear Receptor (Active Dimer) NR->NR_Active Dimerizes NRE Nuclear Response Element NR_Active->NRE Binds to Transcription Transcription NR_Active->Transcription Gene Target Gene

Caption: A generalized pathway for nuclear receptor activation by a ligand.

start Start: Cell Culture transfect Transfect Cells with NR and Reporter Plasmids start->transfect treat Treat with Hypothetical Compound transfect->treat lyse Lyse Cells treat->lyse measure Measure Reporter Gene Activity lyse->measure analyze Data Analysis (EC50/IC50 Calculation) measure->analyze end End: Determine Potency analyze->end

Caption: Workflow for a cellular reporter gene assay.

understanding the function of constitutive androstane receptor with CINPA1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Constitutive Androstane (B1237026) Receptor (CAR) and its Interaction with the Specific Inhibitor CINPA1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Constitutive Androstane Receptor (CAR, NR1I3) is a critical nuclear receptor that functions as a xenobiotic sensor, primarily in the liver. It plays a pivotal role in detoxifying and eliminating foreign substances (xenobiotics) and endogenous molecules by regulating the expression of genes encoding drug-metabolizing enzymes and transporters.[1][2] Activation of CAR can lead to significant drug-drug interactions and, in some cases, acquired drug resistance in cancer therapies by promoting the clearance of chemotherapeutic agents.[1][2]

A major challenge in studying CAR is its functional overlap with the Pregnane (B1235032) X Receptor (PXR), as both receptors share ligands and target genes.[3] This overlap has made it difficult to develop specific molecular probes to study CAR's unique functions. Many previously identified CAR inhibitors also act as PXR activators, confounding experimental results.[1][3] This guide focuses on this compound (CAR Inhibitor Not PXR Activator 1), a novel and potent small-molecule inhibitor that is highly specific for CAR.[1][2] this compound serves as a crucial tool for understanding CAR's distinct physiological and pathological roles.[1]

Core Function of CAR and Mechanism of Inhibition by this compound

The human CAR (hCAR) is typically localized in the cytoplasm in an inactive state. Upon activation by an agonist (e.g., CITCO) or through indirect signaling pathways, it translocates to the nucleus.[4] In the nucleus, CAR heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of its target genes, such as CYP2B6 and CYP3A4.[1][5] This binding recruits coactivator proteins, initiating the transcription of these genes.

This compound functions as a potent inverse agonist or antagonist of CAR. It directly binds to the CAR ligand-binding domain (LBD), which stabilizes the receptor in a less fluid state.[3][6] This interaction alters CAR's conformation, leading to two key inhibitory effects:

  • It disrupts the recruitment of coactivator proteins. [1]

  • It enhances the interaction with corepressor proteins. [1]

The net result is the disruption of CAR's ability to bind to the promoter regions of its target genes, thereby inhibiting their transcription.[1] Crucially, this compound does not activate the pregnane X receptor (PXR), making it a highly specific tool for isolating and studying CAR-specific pathways.[1][2][7]

Signaling Pathway Diagrams

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive Inactive CAR CAR_active_cyto Active CAR CAR_inactive->CAR_active_cyto Agonist Agonist (e.g., CITCO) Agonist->CAR_inactive Activation CAR_active_nuc Active CAR CAR_active_cyto->CAR_active_nuc Nuclear Translocation CAR_RXR CAR-RXR Heterodimer CAR_active_nuc->CAR_RXR RXR RXR RXR->CAR_RXR DNA DNA Response Element (e.g., PBREM) CAR_RXR->DNA Binds Coactivators Coactivators Coactivators->CAR_RXR Recruited TargetGene Target Gene Transcription (e.g., CYP2B6) DNA->TargetGene Initiates

Caption: Standard activation pathway of the Constitutive Androstane Receptor (CAR).

CINPA1_Inhibition_Pathway cluster_nucleus Nucleus CAR CAR Ligand Binding Domain CAR_this compound CAR-CINPA1 Complex CAR->CAR_this compound This compound This compound This compound->CAR Direct Binding Coactivators Coactivators CAR_this compound->Coactivators Inhibits Recruitment Corepressors Corepressors CAR_this compound->Corepressors Enhances Recruitment DNA DNA Binding CAR_this compound->DNA Disrupts Binding Transcription Target Gene Transcription DNA->Transcription Blocked BLOCKED

Caption: Mechanism of CAR inhibition by the specific antagonist this compound.

Quantitative Data Presentation

The potency and specificity of this compound have been quantified in multiple assays. The following tables summarize these key findings.

Table 1: Inhibitory and Agonistic Activities of this compound

Target Receptor Assay Type Measured Activity Value Reference
Human CAR (hCAR1) CYP2B6-luciferase IC₅₀ (Inhibition) ~70 nM [1][2][7][8]
Human PXR CYP3A4-luciferase Agonistic Activity No activation detected up to 40 µM [1]
Human PXR CYP3A4-luciferase IC₅₀ (Weak Antagonism) ~6.6 µM [1][8]

| Other Nuclear Receptors | GeneBLAzer assays | Agonistic/Antagonistic | No significant activity detected |[1] |

Table 2: Cytotoxicity of this compound

Cell Line Treatment Duration Effect Concentration Reference
HepG2 4 days No significant cytotoxic effects Up to 30 µM [1]
LS174T 4 days No significant cytotoxic effects Up to 30 µM [1]

| HEK293T | 4 days | No significant cytotoxic effects | Up to 30 µM |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments used to characterize the function of this compound.

Cell-Based Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit CAR-mediated gene transcription.

Objective: To determine the IC₅₀ of this compound for CAR inhibition.

Methodology:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Transfection: Cells are plated in multi-well plates and co-transfected using a reagent like FuGENE 6 with two plasmids:

    • An expression vector for human CAR (e.g., pCR3-mouse CAR or pcDNA-FLAG-hCAR1).

    • A reporter plasmid containing a CAR-responsive promoter driving a luciferase gene (e.g., CYP2B6-luc).[1][3]

    • A control plasmid, such as TK-Renilla, can be included for normalization.[3]

  • Compound Treatment: 24 hours post-transfection, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).[3]

  • Lysis and Measurement: After a 24-hour incubation period, cells are lysed. Luciferase activity is measured using a luminometer (e.g., EnVision plate reader) with a suitable reagent like the Dual-Glo Luciferase Assay System.[3]

  • Data Analysis: Luciferase signals are normalized to the control. The data are fitted to a dose-response curve using software like GraphPad Prism to calculate the IC₅₀ value.

Reporter_Assay_Workflow node_style_step node_style_step node_style_input node_style_input node_style_output node_style_output A 1. Plate HepG2 Cells B 2. Co-transfect with CAR and CYP2B6-luc Plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat with this compound (Dose-Response) C->D E 5. Incubate for 24 hours D->E F 6. Lyse Cells & Add Luciferase Reagent E->F G 7. Measure Luminescence F->G H 8. Analyze Data & Calculate IC₅₀ G->H I IC₅₀ Value H->I

Caption: Workflow for a CAR-mediated luciferase reporter gene assay.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound affects the physical binding of CAR to the promoter regions of its target genes.

Objective: To assess CAR occupancy at the CYP2B6 gene promoter in the presence of this compound.

Methodology:

  • Cell Culture and Treatment: Primary human hepatocytes are plated and treated for a short duration (e.g., 45 minutes) with:

    • Vehicle control (DMSO)

    • CAR agonist (e.g., 0.1 µM CITCO)

    • This compound (e.g., 1 µM)

    • A combination of agonist and this compound.[1]

  • Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an anti-CAR antibody or a control IgG. Protein A/G beads are used to pull down the antibody-chromatin complexes.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

  • Quantitative PCR (qPCR): The amount of precipitated DNA corresponding to specific gene promoter regions (e.g., the CYP2B6-dNR3 or CYP3A4-XREM regions) is quantified using real-time PCR.[1]

  • Data Analysis: The enrichment of the target promoter DNA in the anti-CAR immunoprecipitation is compared across different treatment conditions. A significant reduction in enrichment in the this compound-treated samples indicates that this compound disrupts CAR's binding to DNA.[1]

Mammalian Two-Hybrid Assay

This assay investigates the interaction between the CAR LBD and coregulator proteins (coactivators or corepressors).

Objective: To determine if this compound modulates the recruitment of coactivators and corepressors to CAR.

Methodology:

  • Vector Construction: Two hybrid vectors are created:

    • "Bait" vector: Fuses the CAR-LBD to a DNA-binding domain (e.g., GAL4).

    • "Prey" vector: Fuses a coactivator (e.g., SRC-1) or corepressor (e.g., SMRT) to a transcriptional activation domain (e.g., VP16).

  • Transfection and Treatment: Cells (e.g., HEK293T) are co-transfected with the bait, prey, and a reporter plasmid containing upstream GAL4 binding sites. Cells are then treated with this compound or control compounds.

  • Reporter Gene Measurement: The interaction between the bait (CAR-LBD) and prey (coregulator) brings the DNA-binding and activation domains together, driving the expression of a reporter gene (e.g., luciferase). This activity is quantified.

  • Data Analysis: A decrease in the reporter signal in the presence of this compound indicates reduced coactivator interaction, while an increase suggests enhanced corepressor interaction.[1]

References

Investigating the Physiological Role of the Constitutive Androstane Receptor (CAR) Using the Specific Inhibitor CINPA1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Constitutive Androstane (B1237026) Receptor (CAR, NR1I3) is a critical nuclear receptor that functions as a xenosensor, playing a pivotal role in the detoxification and elimination of both xenobiotics (such as drugs and environmental pollutants) and endobiotics.[1][2] CAR activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters, thereby influencing drug efficacy and disposition.[3][4] Beyond its role in xenobiotic metabolism, CAR is also implicated in the regulation of energy homeostasis, including glucose and lipid metabolism, and has been linked to liver disease and cancer.[4]

Dissecting the specific physiological and pathological functions of CAR has been challenging due to its overlapping functions with other nuclear receptors, particularly the Pregnane (B1235032) X Receptor (PXR).[1] The development of specific molecular tools is therefore essential for delineating CAR-specific signaling pathways. CINPA1 (CAR Inhibitor Not PXR Activator 1) is a potent and selective small-molecule inhibitor of CAR.[1][2] Unlike previous CAR inhibitors, this compound does not significantly activate PXR at concentrations where it effectively inhibits CAR, making it an invaluable tool for investigating the precise physiological roles of CAR.[1]

This technical guide provides an in-depth overview of the use of this compound to probe CAR function. It includes a summary of quantitative data on this compound's activity, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: The Efficacy and Selectivity of this compound

The inhibitory activity of this compound on CAR and its selectivity over PXR have been quantified in various cell-based assays. The following tables summarize the key quantitative data.

Parameter Value Assay System Description Reference
IC₅₀ for CAR Inhibition ~70 nMCYP2B6-luciferase reporter assay in HepG2 cellsConcentration of this compound required to inhibit 50% of the constitutive activity of human CAR1 on a target gene promoter.[1][2]
IC₅₀ for PXR Antagonism ~6.6 µMCYP3A4-luciferase reporter assay in a stable HepG2 cell lineConcentration of this compound required to inhibit 50% of the rifampicin-induced activity of PXR.[1][5]
Cytotoxicity No cytotoxic effects up to 30 µMNot specifiedThis compound is well-tolerated by cells at concentrations well above its effective dose for CAR inhibition.[1]

Table 1: Quantitative analysis of this compound activity.

Experiment Effect of this compound Conclusion Reference
CAR-Coactivator Interaction Reduces interaction with SRC-1 and TIF-2This compound disrupts the recruitment of essential coactivators for CAR-mediated transcription.[1]
CAR-Corepressor Interaction Increases interaction with SMRTα and mNCoRThis compound promotes the binding of corepressors, leading to the repression of CAR activity.[1]
CAR Target Gene Expression (e.g., CYP2B6, CYP3A4) Inhibits both basal and agonist-induced expressionThis compound effectively blocks the downstream transcriptional output of CAR signaling.[1]
CAR Recruitment to DNA Disrupts CAR binding to promoter regions of target genesThis compound prevents the physical association of the CAR/RXR heterodimer with its DNA response elements.[1]

Table 2: Summary of the mechanistic effects of this compound on CAR function.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of CAR and its inhibition by this compound is crucial for designing and interpreting experiments. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

CAR Signaling Pathway and Mechanism of this compound Inhibition

In its inactive state, CAR resides in the cytoplasm. Upon activation by either direct ligand binding or indirect, ligand-independent mechanisms, CAR translocates to the nucleus.[3][6] There, it forms a heterodimer with the Retinoid X Receptor (RXR).[7][8] This CAR/RXR complex then binds to specific DNA sequences known as CAR Response Elements (CAREs) in the promoter regions of target genes.[7][8] This binding event initiates the recruitment of coactivator proteins, which in turn assemble the transcriptional machinery, leading to gene expression.[9] this compound acts by binding to CAR's ligand-binding domain, which induces a conformational change.[10][11] This change prevents the release of corepressors and blocks the recruitment of coactivators, thereby silencing gene transcription.[1]

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound CAR_inactive Inactive CAR CAR_active Active CAR CAR_inactive->CAR_active Translocation Activator Activator (e.g., Phenobarbital) Activator->CAR_inactive Indirect Activation CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR Heterodimerizes with RXR RXR RXR->CAR_RXR CARE CARE (DNA Response Element) CAR_RXR->CARE Binds to Coactivators Coactivators (e.g., SRC-1) TargetGene Target Gene Transcription (e.g., CYP2B6) Coactivators->TargetGene Activates Corepressors Corepressors (e.g., SMRT) Corepressors->CAR_RXR Dissociates from CARE->Coactivators Recruits This compound This compound This compound->CAR_RXR Binds to LBD CINPA1_effect Blocks Coactivator Recruitment Enhances Corepressor Binding TargetGene_inhibited Transcription Inhibited Experimental_Workflow start Start: Hypothesis (this compound inhibits CAR) luciferase 1. Luciferase Reporter Assay (Measure CAR transcriptional activity) start->luciferase dose_response Determine IC50 luciferase->dose_response Quantitative Analysis gene_expression 2. Gene Expression Analysis (qPCR) (Confirm effect on endogenous target genes) luciferase->gene_expression Functional Validation m2h 3. Mammalian Two-Hybrid Assay (Assess CAR-coregulator interactions) gene_expression->m2h Mechanistic Insight chip 4. Chromatin Immunoprecipitation (ChIP) (Measure CAR binding to DNA) m2h->chip Further Mechanism conclusion Conclusion: This compound is a direct CAR inhibitor that alters coregulator binding and DNA occupancy chip->conclusion

References

CINPA1 as a Chemical Probe: A Technical Guide for Constitutive Androstane Receptor (CAR) Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial query requested a technical guide on CINPA1 as a chemical probe for Chimeric Antigen Receptor (CAR-T) biology. However, a comprehensive review of the scientific literature reveals that this compound is a well-characterized inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR; NR1I3) , a nuclear receptor involved in xenobiotic metabolism, and is not associated with Chimeric Antigen Receptor T-cell (CAR-T) therapy. This guide will therefore focus on the established role of this compound as a chemical probe for Constitutive Androstane Receptor biology, providing researchers, scientists, and drug development professionals with an in-depth technical resource on its mechanism of action, experimental use, and data interpretation.

Introduction to this compound

This compound (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the human Constitutive Androstane Receptor (CAR).[1] Unlike previously identified CAR inverse agonists, this compound does not activate the Pregnane (B1235032) X Receptor (PXR), another key xenobiotic sensor, making it a valuable tool for dissecting the specific functions of CAR.[1][2] CAR plays a crucial role in regulating the expression of genes involved in drug metabolism and disposition, primarily in the liver. Its activation can lead to drug-drug interactions and reduced therapeutic efficacy of various drugs.[1][3] this compound, with an IC50 of approximately 70 nM, provides a means to modulate CAR activity and investigate its physiological and pathological roles.[1][3]

Mechanism of Action

This compound functions as an inhibitor of CAR-mediated transactivation.[2] It exerts its inhibitory effects through a multi-faceted mechanism that does not involve altering CAR protein levels or its nuclear translocation.[1][2] Instead, this compound directly binds to the ligand-binding domain (LBD) of CAR.[3][4] This binding event leads to a conformational change in the receptor that:

  • Disrupts Coactivator Interaction: this compound binding reduces the recruitment of coactivator proteins, which are essential for initiating gene transcription.[2]

  • Enhances Corepressor Recruitment: Conversely, this compound binding promotes the interaction of CAR with corepressor proteins, which actively suppress gene transcription.[2]

  • Inhibits DNA Binding: this compound disrupts the binding of CAR to its DNA response elements within the promoter regions of target genes, such as CYP2B6 and CYP3A4.[2]

This concerted mechanism effectively silences CAR-mediated gene expression.

Signaling Pathway Diagram

CINPA1_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus cluster_this compound This compound Mechanism of Action CAR CAR RXR RXR CAR->RXR Forms Heterodimer Coactivator Coactivator CAR->Coactivator Recruits CAR->Coactivator Interaction Disrupted by this compound Corepressor Corepressor CAR->Corepressor Recruits (Enhanced by this compound) DNA Target Gene Promoter (e.g., CYP2B6) RXR->DNA Binds to Response Element RXR->DNA Binding Disrupted by this compound Transcription Transcription Coactivator->Transcription Initiates Corepressor->Transcription Inhibits This compound This compound This compound->CAR Directly Binds to LBD

Caption: this compound inhibits CAR by altering coregulator recruitment and DNA binding.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's activity.

Parameter Value Assay System Reference
IC50 for CAR Inhibition~70 nMCAR-mediated transcription assay[1][3]
PXR Agonist ActivityNone observed up to 40 µMPXR-regulated gene expression assay[2]
PXR Antagonist Activity (IC50)6.6 µMStable HepG2 cell line co-expressing PXR and a CYP3A4-luciferase plasmid[2]
CytotoxicityNo cytotoxic effects up to 30 µMNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe.

Cell Culture and Transfection for Reporter Gene Assays

Objective: To assess the inhibitory effect of this compound on CAR-mediated gene transcription.

Methodology:

  • Cell Lines: Human embryonic kidney cells (HEK293T) or human hepatoma cells (HepG2) are commonly used.[2]

  • Plasmids:

    • Expression plasmid for human CAR1 (e.g., pCMV-hCAR1).

    • Reporter plasmid containing a CAR-responsive promoter driving a luciferase gene (e.g., pGL3-CYP2B6-PBREM/XREM).

    • A control plasmid for normalization of transfection efficiency (e.g., Renilla luciferase).

  • Transfection: Cells are transiently transfected with the plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Luciferase Assay: After a further 24-48 hours, cell lysates are collected, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.

Mammalian Two-Hybrid Assay

Objective: To investigate the effect of this compound on CAR-coregulator protein interactions.

Methodology:

  • Plasmids:

    • Expression plasmid for the GAL4 DNA-binding domain fused to a coregulator protein (e.g., pM-SRC1).

    • Expression plasmid for the VP16 activation domain fused to the CAR LBD (e.g., pVP16-CAR-LBD).

    • A reporter plasmid containing GAL4 upstream activation sequences driving a luciferase gene (e.g., pG5-luc).

  • Transfection and Treatment: HEK293T cells are co-transfected with the three plasmids and treated with this compound or vehicle.

  • Luciferase Assay: Luciferase activity is measured as described above to quantify the interaction between CAR and the coregulator.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the effect of this compound on the recruitment of CAR to the promoter regions of its target genes.

Methodology:

  • Cell Treatment: Primary human hepatocytes or suitable cell lines are treated with an agonist (e.g., CITCO) in the presence or absence of this compound.

  • Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The chromatin is incubated with an antibody specific for CAR or a control IgG to immunoprecipitate CAR-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR): The amount of specific DNA sequences (e.g., the CYP2B6 promoter) in the immunoprecipitated DNA is quantified by qPCR.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for this compound Studies Start Start Cell_Culture Cell Culture (e.g., HepG2, HEK293T) Start->Cell_Culture Transfection Plasmid Transfection (Reporter, Expression) Cell_Culture->Transfection CINPA1_Treatment Treatment with this compound (Dose-Response) Transfection->CINPA1_Treatment Reporter_Assay Luciferase Reporter Assay CINPA1_Treatment->Reporter_Assay Two_Hybrid_Assay Mammalian Two-Hybrid Assay CINPA1_Treatment->Two_Hybrid_Assay ChIP_Assay Chromatin Immunoprecipitation (ChIP) Assay CINPA1_Treatment->ChIP_Assay Data_Analysis Data Analysis and Interpretation Reporter_Assay->Data_Analysis Two_Hybrid_Assay->Data_Analysis ChIP_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for studying the effects of this compound in vitro.

Conclusion

This compound is a highly specific and potent chemical probe for the Constitutive Androstane Receptor. Its ability to inhibit CAR without activating PXR makes it an invaluable tool for elucidating the specific biological roles of CAR in drug metabolism, toxicology, and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of CAR biology.

References

The Significance of CINPA1's Selective Inhibition of CAR Without PXR Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptors, Constitutive Androstane (B1237026) Receptor (CAR) and Pregnane (B1235032) X Receptor (PXR), are critical regulators of xenobiotic metabolism, orchestrating the expression of genes involved in the detoxification and clearance of foreign compounds, including many therapeutic drugs.[1][2] Activation of these receptors can lead to drug-drug interactions and the development of therapeutic resistance.[2] Consequently, the development of specific inhibitors for these receptors is of significant interest in drug development. CINPA1 (CAR Inhibitor Not PXR Activator 1) was identified as a potent and selective inhibitor of CAR, with initial studies indicating a lack of PXR activation, a highly desirable characteristic for a CAR-specific modulator.[2][3] This guide provides an in-depth technical overview of the significance of this compound's selectivity, presenting the supporting data, experimental methodologies, and a discussion of the conflicting evidence regarding its interaction with PXR.

Introduction: The Roles of CAR and PXR in Drug Metabolism

The Constitutive Androstane Receptor (CAR, NR1I3) and the Pregnane X Receptor (PXR, NR1I2) are members of the nuclear receptor superfamily of ligand-activated transcription factors.[4][5] They function as xenobiotic sensors, primarily in the liver and intestine, regulating the expression of a wide array of genes encoding drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters.[4][5][6] Upon activation by a diverse range of endogenous and exogenous compounds, CAR and PXR form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of their target genes, thereby modulating their transcription.[4][5]

Due to their overlapping sets of target genes and ligands, dissecting the individual roles of CAR and PXR has been challenging.[1] The development of receptor-specific modulators is therefore crucial for both basic research and therapeutic applications. An ideal CAR inhibitor would not affect PXR activity, thus avoiding the confounding effects of PXR activation and providing a more precise tool for studying CAR function and for potential co-administration with chemotherapeutics to overcome drug resistance.

This compound: A Selective CAR Inhibitor

This compound was identified through a high-throughput screening campaign designed to find small-molecule inhibitors of CAR that do not activate PXR.[3] It was characterized as a potent inhibitor of CAR-mediated transcription.[2][3]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding this compound's activity on CAR and PXR from the initial characterization studies.

Parameter This compound Value Reference Compound (PK11195) Reference
CAR Inhibition (IC50) ~70 nM~50 µM[2][3]
PXR Activation No activation observedNot reported[3]
Cytotoxicity (up to) 30 µMNot reported[2][3]

Table 1: Summary of this compound's in vitro activity.

The Significance of Not Activating PXR

The lack of PXR activation by a CAR inhibitor like this compound is significant for several reasons:

  • Specificity of Action: It allows for the specific interrogation of CAR-mediated pathways without the confounding influence of PXR activation. This is critical for elucidating the distinct physiological and pathological roles of CAR.

  • Therapeutic Potential: In a therapeutic context, particularly in oncology, the activation of PXR by a co-administered drug can lead to the accelerated metabolism and clearance of chemotherapeutic agents, thereby reducing their efficacy. A CAR inhibitor that does not activate PXR would be a more suitable candidate for combination therapies aimed at overcoming CAR-mediated drug resistance.

  • Reduced Drug-Drug Interactions: PXR is a promiscuous receptor activated by a wide variety of drugs. A CAR inhibitor devoid of PXR activity would have a lower propensity for causing drug-drug interactions.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the activity of this compound on CAR and PXR.

Cell-Based Reporter Gene Assays

These assays are fundamental for assessing the activation or inhibition of nuclear receptors.

  • Objective: To quantify the effect of this compound on CAR and PXR transcriptional activity.

  • Cell Line: HepG2 cells are commonly used as they are of hepatic origin and are readily transfectable.[3]

  • Plasmids:

    • An expression plasmid for the human CAR1 (hCAR1) or human PXR (hPXR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with a CAR or PXR response element (e.g., CYP2B6-luc for CAR, CYP3A4-luc for PXR).[3]

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • HepG2 cells are co-transfected with the expression, reporter, and control plasmids.

    • After a 24-hour incubation period, the cells are treated with various concentrations of this compound, a known CAR inhibitor (e.g., PK11195) as a positive control for inhibition, a known PXR agonist (e.g., rifampicin) as a positive control for activation, or a vehicle control (DMSO).[3]

    • Following another 24-hour incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

    • For inhibition assays, the results are typically expressed as a percentage of inhibition relative to the control. For activation assays, the results are expressed as fold activation over the vehicle control.

Mammalian Two-Hybrid Assays

This assay is used to investigate the interaction between the nuclear receptor and its co-regulators (co-activators or co-repressors).

  • Objective: To determine if this compound modulates the interaction of CAR with its co-activators (e.g., SRC-1) or co-repressors (e.g., SMRT).[3]

  • Cell Line: HEK293T cells are often used for their high transfection efficiency.[3]

  • Plasmids:

    • An expression plasmid for a fusion protein of the CAR ligand-binding domain (LBD) with the GAL4 DNA-binding domain (DBD).

    • An expression plasmid for a fusion protein of a co-regulator (e.g., SRC-1 or SMRT) with the VP16 activation domain (AD).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

    • A control plasmid expressing Renilla luciferase.

  • Procedure:

    • HEK293T cells are co-transfected with the three plasmids and the control plasmid.

    • The cells are then treated with this compound, a known CAR agonist (e.g., CITCO), or a vehicle control.[3]

    • After a 24-hour incubation, luciferase activities are measured and normalized as described above.

    • An increase in luciferase activity indicates an interaction between the LBD and the co-regulator, while a decrease suggests a disruption of this interaction.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the PXR signaling pathway and the proposed mechanism of action for this compound.

PXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PXR Activator (e.g., Rifampicin) PXR PXR Ligand->PXR Activates PXR_RXR_inactive Inactive PXR-RXR Complex PXR->PXR_RXR_inactive Forms complex with RXR RXR RXR->PXR_RXR_inactive PXR_RXR_active Active PXR-RXR Complex PXR_RXR_inactive->PXR_RXR_active Translocates to Nucleus DNA DNA (XRE) PXR_RXR_active->DNA Binds to Coactivators Co-activators PXR_RXR_active->Coactivators Recruits mRNA mRNA DNA->mRNA Transcription Target_Genes Target Gene Expression (e.g., CYP3A4) mRNA->Target_Genes Translation

Caption: The Pregnane X Receptor (PXR) signaling pathway.

CINPA1_Mechanism cluster_nucleus Nucleus cluster_pxr PXR Interaction (Contention) CAR CAR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->CAR_RXR Coactivators Co-activators CAR_RXR->Coactivators Recruitment Blocked Corepressors Co-repressors CAR_RXR->Corepressors Recruitment Enhanced DNA DNA (DR-4) CAR_RXR->DNA Binds to Transcription_Blocked Transcription Blocked DNA->Transcription_Blocked Target_Gene Target Gene (e.g., CYP2B6) This compound This compound This compound->CAR Binds to PXR PXR Activation Activation? PXR->Activation CINPA1_PXR This compound CINPA1_PXR->PXR

References

The Downstream Targets of CAR Inhibition by CINPA1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Constitutive Androstane (B1237026) Receptor (CAR, NR1I3) is a critical nuclear receptor that functions as a xenosensor, regulating the metabolism and clearance of various foreign compounds and endogenous molecules. Its activation has been linked to drug resistance in cancer by promoting the elimination of chemotherapeutic agents.[1][2] CINPA1 (CAR Inhibitor Not PXR Activator 1) has emerged as a potent and specific small-molecule inhibitor of CAR, offering a valuable tool to study CAR function and a potential therapeutic agent to counteract chemoresistance.[1][2] Unlike previous CAR inverse agonists, this compound does not activate the Pregnane (B1235032) X Receptor (PXR), making it a more precise tool for dissecting CAR-specific pathways.[1][3] This technical guide provides a comprehensive overview of the downstream targets of CAR inhibition by this compound, detailing its mechanism of action, experimental validation, and effects on both canonical and non-canonical signaling pathways.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on CAR through a multi-faceted mechanism that ultimately leads to the suppression of CAR-mediated gene transcription.

  • Direct Binding to CAR: this compound directly interacts with the ligand-binding domain (LBD) of CAR.[4] This binding stabilizes the CAR-LBD in a more rigid conformation.[4]

  • Modulation of Coregulator Interaction: Upon binding, this compound alters the recruitment of essential coregulatory proteins to the CAR complex. It decreases the interaction with coactivators, such as SRC-1 and TIF-2, while enhancing the recruitment of corepressors like SMRTα and mNCoR.[3]

  • Disruption of DNA Binding: By promoting a repressive conformation, this compound reduces the ability of the CAR/RXR heterodimer to bind to its DNA response elements, specifically the phenobarbital-responsive enhancer module (PBREM), within the promoter regions of its target genes.[3]

This cascade of events effectively silences the transcriptional activation of CAR target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Parameter Value Cell Line/System Reference
IC50 for CAR Inhibition ~70 nMHepG2 cells (CYP2B6-luciferase reporter)[2][3]
IC50 for PXR Antagonism ~6.6 µMHepG2 cells (CYP3A4-luciferase reporter)[3]
Cytotoxicity (CC50) > 30 µMNot specified[1][2]

Table 1: Potency and Specificity of this compound

Coregulator Effect of this compound Treatment Assay Reference
SRC-1 (Coactivator) Reduced interaction with CAR-LBDMammalian Two-Hybrid[3]
TIF-2 (Coactivator) Reduced interaction with CAR-LBDMammalian Two-Hybrid[3]
SMRTα (Corepressor) Increased interaction with CAR-LBDMammalian Two-Hybrid[3]
mNCoR (Corepressor) Increased interaction with CAR-LBDMammalian Two-Hybrid[3]

Table 2: Effect of this compound on CAR-Coregulator Interactions

Downstream Signaling Pathways Affected by this compound

The primary and most well-characterized downstream targets of CAR are genes involved in xenobiotic metabolism. However, emerging evidence suggests a broader role for CAR in regulating other physiological processes.

Canonical Pathway: Xenobiotic Metabolism

This compound effectively inhibits the CAR-mediated transcription of genes encoding Phase I and Phase II drug-metabolizing enzymes and drug transporters.

  • CYP2B6 and CYP3A4: These are principal CAR-regulated genes, and this compound has been shown to significantly reduce their expression.[3][5] Inhibition of their expression can increase the efficacy of chemotherapeutic drugs that are substrates for these enzymes.

  • Other Drug Metabolism Genes: CAR regulates a battery of genes involved in the detoxification and elimination of foreign substances. Inhibition by this compound is expected to downregulate the expression of many of these genes.

cluster_nucleus Nucleus CAR CAR PBREM PBREM (Promoter Region) CAR->PBREM CAR->PBREM Disrupts Binding Coactivators Coactivators (e.g., SRC-1) CAR->Coactivators Reduced Recruitment Corepressors Corepressors (e.g., SMRTα) CAR->Corepressors Enhanced Recruitment RXR RXR RXR->PBREM Transcription Transcription PBREM->Transcription Activation Coactivators->CAR Recruitment CYP2B6 CYP2B6 Gene CYP3A4 CYP3A4 Gene Transcription->CYP2B6 Transcription->CYP3A4 This compound This compound This compound->CAR Inhibits Binding

Caption: this compound inhibits CAR's canonical signaling pathway.

Non-Canonical Pathways

CAR is also implicated in the regulation of energy homeostasis and cell cycle control.[1][6][7] While direct studies on the effect of this compound on these pathways are limited, its inhibition of CAR suggests potential downstream consequences.

  • Energy Metabolism: CAR activation has been shown to influence glucose and lipid metabolism.[6][8] It can suppress the expression of genes involved in gluconeogenesis and fatty acid synthesis.[9][10] Therefore, this compound-mediated inhibition of CAR could potentially reverse these effects, though further investigation is required.

  • Cell Cycle Regulation and Proliferation: CAR has been linked to the regulation of hepatocyte proliferation.[7] Its role in cancer development appears to be context-dependent, with some studies suggesting a pro-proliferative role and others an anti-cancer effect.[11][12] The impact of this compound on CAR-mediated cell cycle control is an important area for future research.

cluster_xenobiotic Xenobiotic Metabolism cluster_energy Energy Metabolism (Potential Downstream Effect) cluster_cellcycle Cell Cycle & Proliferation (Potential Downstream Effect) This compound This compound CAR CAR This compound->CAR Inhibits CYP2B6 CYP2B6 CAR->CYP2B6 Regulates CYP3A4 CYP3A4 CAR->CYP3A4 Regulates Transporters Transporters CAR->Transporters Regulates Gluconeogenesis_Genes Gluconeogenesis Genes CAR->Gluconeogenesis_Genes Regulates Lipogenesis_Genes Lipogenesis Genes CAR->Lipogenesis_Genes Regulates Cell_Cycle_Regulators Cell Cycle Regulators CAR->Cell_Cycle_Regulators Regulates

Caption: Overview of this compound's impact on CAR downstream pathways.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound's effects are provided below.

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of CAR in response to this compound.

  • Cell Culture and Transfection:

    • HepG2 cells are cultured in appropriate media.

    • Cells are co-transfected with an expression plasmid for human CAR (hCAR1) and a reporter plasmid containing the luciferase gene under the control of a CAR-responsive promoter (e.g., from the CYP2B6 gene).[5]

  • Compound Treatment:

    • Transfected cells are treated with various concentrations of this compound or a vehicle control (DMSO).

  • Luciferase Activity Measurement:

    • After a 24-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis:

    • Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. The IC50 value is calculated from the dose-response curve.

cluster_workflow Luciferase Reporter Assay Workflow start Seed HepG2 Cells transfect Co-transfect with hCAR1 and CYP2B6-luc Plasmids start->transfect treat Treat with this compound (Dose-Response) transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the CAR luciferase reporter assay.

Mammalian Two-Hybrid Assay

This assay is employed to investigate the interaction between CAR and its coregulators in the presence of this compound.

  • Plasmid Constructs:

    • The CAR-LBD is fused to a DNA-binding domain (e.g., GAL4-DBD).

    • A coregulator protein (e.g., SRC-1 or SMRTα) is fused to a transcriptional activation domain (e.g., VP16-AD).

    • A reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase) is also used.[3]

  • Cell Culture and Transfection:

    • HEK293T cells are co-transfected with the three plasmids.

  • Compound Treatment:

    • Cells are treated with this compound, a CAR agonist (like CITCO), or a vehicle control.

  • Reporter Gene Assay:

    • After a 24-hour incubation, luciferase activity is measured to quantify the interaction between CAR and the coregulator.

  • Data Interpretation:

    • A decrease in luciferase activity indicates that this compound disrupts the interaction between CAR and a coactivator, while an increase suggests enhanced interaction with a corepressor.

cluster_workflow Mammalian Two-Hybrid Assay Workflow start Seed HEK293T Cells transfect Co-transfect with: 1. GAL4-DBD-CAR-LBD 2. VP16-AD-Coregulator 3. GAL4-luc Reporter start->transfect treat Treat with this compound transfect->treat incubate Incubate for 24 hours treat->incubate measure Measure Luciferase Activity incubate->measure interpret Assess Protein-Protein Interaction measure->interpret

Caption: Workflow for the mammalian two-hybrid assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound affects the binding of CAR to the promoter regions of its target genes in a cellular context.

  • Cell Culture and Cross-linking:

    • Primary human hepatocytes are cultured and treated with this compound, a CAR agonist, or a vehicle control.

    • Proteins are cross-linked to DNA using formaldehyde.

  • Chromatin Shearing:

    • Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation:

    • An antibody specific to CAR is used to immunoprecipitate the CAR-DNA complexes. A control IgG is used in a parallel sample.

  • DNA Purification:

    • The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Quantitative PCR (qPCR):

    • qPCR is performed using primers specific to the PBREM region of CAR target genes (e.g., CYP2B6) to quantify the amount of precipitated DNA.

  • Data Analysis:

    • The amount of target DNA is normalized to the input DNA. A reduction in the amount of precipitated DNA in this compound-treated samples indicates decreased CAR binding to the promoter.

cluster_workflow Chromatin Immunoprecipitation (ChIP) Assay Workflow start Culture & Treat Human Hepatocytes crosslink Cross-link Proteins to DNA start->crosslink shear Shear Chromatin crosslink->shear ip Immunoprecipitate with anti-CAR Antibody shear->ip purify Purify DNA ip->purify qpcr qPCR for Target Promoter Regions purify->qpcr analyze Quantify CAR Binding qpcr->analyze

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

This compound is a powerful and specific inhibitor of the constitutive androstane receptor, primarily impacting the expression of genes involved in drug metabolism by altering CAR's interaction with coregulators and its binding to DNA. This makes this compound a valuable tool for basic research and a promising candidate for further development as a chemosensitizing agent in cancer therapy.

Future research should focus on elucidating the full spectrum of this compound's downstream effects, particularly on non-canonical CAR pathways related to energy metabolism and cell proliferation. A comprehensive understanding of these effects will be crucial for the clinical translation of this compound and other CAR inhibitors. Global transcriptomic and proteomic analyses of cells treated with this compound would provide a more complete picture of the downstream targets and the broader physiological consequences of CAR inhibition.

References

Methodological & Application

CINPA1 Protocol for In Vitro Cell Culture Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CINPA1 (CAR Inhibitor Not PXR Activator 1) is a potent and selective small-molecule inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism. Unlike many other CAR inhibitors, this compound does not activate the Pregnane X Receptor (PXR), making it a valuable tool for specifically investigating CAR-mediated signaling pathways and their roles in drug metabolism and disease.[1][2] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to characterize its effects on CAR activity.

Mechanism of Action

This compound functions as an inverse agonist of CAR.[3] It directly binds to the CAR ligand-binding domain (LBD), which leads to a conformational change in the receptor.[4] This alteration disrupts the interaction between CAR and its coactivators, such as SRC-1 and TIF-2, while promoting the recruitment of corepressors like SMRTα and mNCoR.[1] Consequently, this compound inhibits the binding of CAR to the promoter regions of its target genes, thereby repressing their transcription.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CAR signaling pathway, the mechanism of this compound inhibition, and a general experimental workflow for assessing this compound activity in vitro.

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR Complex Inactive Complex CAR->Complex Forms CAR_n CAR Complex->CAR_n Translocation RXR RXR CAR_n->RXR Heterodimerizes Coactivators Coactivators CAR_n->Coactivators Recruits RXR->Coactivators Recruits DNA DNA (Promoter Region) Coactivators->DNA Binds to TargetGene Target Gene (e.g., CYP2B6) DNA->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription Activator Activator (e.g., CITCO) Activator->CAR Activates

Caption: Constitutive Androstane Receptor (CAR) signaling pathway.

CINPA1_Inhibition_Pathway This compound This compound CAR_LBD CAR Ligand Binding Domain This compound->CAR_LBD Binds to Coactivators Coactivators (SRC-1, TIF-2) CAR_LBD->Coactivators Interaction Blocked Corepressors Corepressors (SMRTα, mNCoR) CAR_LBD->Corepressors Recruitment Enhanced CAR_DNA_Binding CAR-DNA Binding Corepressors->CAR_DNA_Binding Inhibits Transcription Target Gene Transcription CAR_DNA_Binding->Transcription Repression

Caption: Mechanism of this compound-mediated inhibition of CAR.

Experimental_Workflow Start Start: Cell Culture (e.g., HepG2, HEK293T) Transfection Transfection (Reporter/Expression Plasmids) Start->Transfection Treatment Treatment with this compound (Dose-Response) Transfection->Treatment Assay Perform Assay Treatment->Assay Luciferase Luciferase Reporter Assay Assay->Luciferase Gene Expression M2H Mammalian Two-Hybrid Assay Assay->M2H Protein Interaction ChIP Chromatin Immunoprecipitation (ChIP) Assay->ChIP DNA Binding Data Data Analysis Luciferase->Data M2H->Data ChIP->Data End End: Characterize This compound Effects Data->End

Caption: General experimental workflow for this compound in vitro assays.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro experiments with this compound.

Table 1: Potency of this compound

ParameterValueCell LineAssayReference
IC50 (CAR Inhibition)~70 nMHepG2CYP2B6 Luciferase Reporter Assay[1][2][5]
CytotoxicityNo significant effect up to 30 µMVariousCell Viability Assays[1][2]

Table 2: Effect of this compound on CAR-Coregulator Interactions (Mammalian Two-Hybrid Assay)

InteractionTreatmentResultReference
CAR-LBD + SRC-1This compoundReduced Interaction[1]
CAR-LBD + TIF-2This compoundReduced Interaction[1]
CAR-LBD + SMRTαThis compoundIncreased Interaction[1]
CAR-LBD + mNCoRThis compoundIncreased Interaction[1]

Table 3: Effect of this compound on CAR Target Gene Expression

Target GeneCell TypeTreatmentResultReference
CYP2B6Primary Human HepatocytesThis compoundDecreased mRNA expression[1]
CYP3A4Primary Human HepatocytesThis compound + CITCODecreased CITCO-induced mRNA expression[1]
MDR1LS174TThis compoundDecreased mRNA expression[1]

Experimental Protocols

Cell Culture

a. HepG2 Cells

  • Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6][7]

  • Passaging: When cells reach 75-80% confluency, rinse with PBS and detach using 0.05% Trypsin-EDTA. Neutralize with complete medium and split at a ratio of 1:4 to 1:8.[6][8]

b. HEK293T Cells

  • Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, detach using an appropriate dissociation reagent and split as needed for experiments.

Luciferase Reporter Gene Assay

This assay is used to measure the effect of this compound on CAR-mediated transcription of a target gene promoter.

  • Materials:

    • HepG2 cells

    • Expression plasmid for human CAR (e.g., pcDNA-FLAG-hCAR1)[1]

    • Luciferase reporter plasmid containing the promoter of a CAR target gene (e.g., pGL3-CYP2B6)[5]

    • Transfection reagent (e.g., Lipofectamine)

    • This compound stock solution (in DMSO)

    • Luciferase assay reagent

    • 96-well white, clear-bottom plates

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at an appropriate density to reach ~80% confluency on the day of transfection.

    • Co-transfect the cells with the CAR expression plasmid and the CYP2B6-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization.

    • After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Mammalian Two-Hybrid Assay

This assay is used to investigate the effect of this compound on the interaction between the CAR-LBD and its coactivators or corepressors.

  • Materials:

    • HEK293T cells

    • Expression plasmid for a fusion protein of the GAL4 DNA-binding domain (DBD) and the CAR-LBD (pM-CAR-LBD).

    • Expression plasmid for a fusion protein of the VP16 activation domain (AD) and a coactivator (e.g., pVP16-SRC-1) or corepressor (e.g., pVP16-SMRTα).

    • A reporter plasmid containing GAL4 upstream activation sequences driving a luciferase gene (e.g., pG5-luc).

    • Transfection reagent.

    • This compound stock solution (in DMSO).

    • Luciferase assay reagent.

  • Protocol:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the pM-CAR-LBD, pVP16-coregulator, and pG5-luc plasmids.

    • After 24 hours, treat the cells with this compound or vehicle control.

    • Incubate for an additional 24 hours.

    • Measure luciferase activity as described in the luciferase reporter gene assay protocol. An increase in luciferase activity indicates interaction, while a decrease suggests disruption of the interaction.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound affects the binding of CAR to the promoter regions of its target genes in vivo.

  • Materials:

    • Primary human hepatocytes or a suitable cell line endogenously expressing CAR.

    • This compound stock solution (in DMSO).

    • Formaldehyde (B43269) (for cross-linking).

    • Glycine (to quench cross-linking).

    • Cell lysis and chromatin shearing reagents.

    • Antibody specific for CAR.

    • Protein A/G magnetic beads.

    • Wash buffers.

    • Elution buffer.

    • Proteinase K and RNase A.

    • DNA purification kit.

    • qPCR primers for the promoter region of a CAR target gene (e.g., CYP2B6) and a negative control region.

  • Protocol:

    • Culture cells to confluency and treat with this compound, an agonist (e.g., CITCO), or vehicle control for a specified time (e.g., 45 minutes).[1]

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

    • Immunoprecipitate the CAR-DNA complexes overnight with an anti-CAR antibody. Use a non-specific IgG as a negative control.

    • Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes from the beads and reverse the cross-links.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

    • Perform quantitative PCR (qPCR) using primers specific for the CAR-binding element in the promoter of the target gene (e.g., the dNR3 region of the CYP2B6 promoter).[1]

    • Analyze the qPCR data to determine the relative enrichment of the target promoter region in the this compound-treated samples compared to the controls. A decrease in enrichment indicates that this compound disrupts CAR binding to the DNA.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) to Investigate the Effect of CINPA1 on Transcription Factor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CINPA1 (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR), a key nuclear receptor involved in xenobiotic and endobiotic metabolism.[1][2] Understanding how this compound modulates the interaction of CAR and other transcription factors with their target genes is crucial for drug development and for elucidating the regulatory networks governed by these proteins. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate these protein-DNA interactions within the native chromatin context of the cell.[3][4][5]

These application notes provide a detailed protocol for performing a ChIP assay to assess the impact of this compound on the binding of a transcription factor, such as CAR, to specific genomic regions. The protocol is designed for researchers in cell biology, pharmacology, and drug development.

Principle of the Assay

The ChIP assay is used to determine the in vivo association of a specific protein with a particular DNA sequence. The underlying principle involves the following key steps:

  • Cross-linking: Proteins are covalently cross-linked to DNA using formaldehyde. This "freezes" the protein-DNA interactions within the cell.[4][6]

  • Chromatin Shearing: The chromatin is then extracted and sheared into smaller, more manageable fragments, typically between 200 and 1000 base pairs, through sonication or enzymatic digestion.[6]

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., CAR) is used to selectively immunoprecipitate the protein-DNA complex.[6]

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Analysis: The purified DNA can then be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific target DNA sequences, or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[6][7]

In this application, cells are treated with this compound prior to cross-linking to investigate its effect on the binding of the target transcription factor to DNA.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for the ChIP protocol.

CINPA1_Mechanism cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound CAR CAR PBREM PBREM/XREM (DNA Response Element) CAR->PBREM RXR RXR RXR->PBREM TargetGene Target Gene (e.g., CYP2B6) PBREM->TargetGene activates Transcription Transcription TargetGene->Transcription Coactivators Coactivators Coactivators->CAR This compound This compound CAR_inhibited CAR This compound->CAR_inhibited binds & inhibits CAR_inhibited->PBREM Binding Disrupted ChIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip_protocol Chromatin Immunoprecipitation cluster_analysis Analysis start Plate Cells (e.g., Human Hepatocytes) treatment Treat with this compound or Vehicle (DMSO) start->treatment crosslink 1. Cross-link Proteins to DNA (Formaldehyde) treatment->crosslink lysis 2. Cell Lysis & Nuclei Isolation crosslink->lysis shearing 3. Chromatin Shearing (Sonication) lysis->shearing ip 4. Immunoprecipitation (with anti-CAR antibody) shearing->ip elution 5. Elution & Reverse Cross-links ip->elution purification 6. DNA Purification elution->purification analysis 7. DNA Analysis (qPCR or ChIP-Seq) purification->analysis

References

Application Notes and Protocols: Determining the Optimal Concentration of CINPA1 for Treating Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CINPA1 (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR), a key nuclear receptor in hepatocytes that regulates the metabolism of xenobiotics and endobiotics.[1] Unlike previously identified CAR inverse agonists, this compound does not activate the Pregnane (B1235032) X Receptor (PXR), making it a valuable tool for dissecting CAR-specific pathways and a potential candidate for therapeutic applications, such as mitigating multidrug resistance in cancer by preventing the elimination of chemotherapeutic agents.[1] These notes provide detailed protocols for determining the optimal concentration of this compound for treating primary human hepatocytes, summarizing key quantitative data and outlining the underlying signaling pathway.

Quantitative Data Summary

The optimal concentration of this compound is dependent on the experimental context, including the specific donor hepatocytes and the desired biological endpoint. The following table summarizes quantitative data from studies with primary human hepatocytes.

ParameterValueCell TypeCommentsReference
IC50 (CAR Inhibition) ~70 nMNot specified, likely cell-based assayConcentration for 50% inhibition of CAR-mediated transcription.[1]
Effective Concentration Range 0.3 µM - 5 µMPrimary Human HepatocytesConcentrations used across different donors to inhibit CAR-mediated gene expression.[2][3]
Cytotoxicity (No Effect Level) Up to 30 µMNot specifiedThis compound did not show cytotoxic effects at concentrations up to 30 µM.[1]
Treatment Duration 45 min, 24 hr, 48 hr, overnightPrimary Human HepatocytesDuration varied depending on the experimental assay (e.g., ChIP, gene expression).[2]

Signaling Pathway of this compound in Hepatocytes

This compound acts as an inhibitor of the Constitutive Androstane Receptor (CAR). In its activated state, CAR translocates to the nucleus and binds to response elements on the DNA, such as the Phenobarbital-Responsive Enhancer Module (PBREM) and Xenobiotic-Responsive Enhancer Module (XREM), leading to the transcription of target genes like CYP2B6 and CYP3A4.[2][4] this compound disrupts this process by binding to the CAR ligand-binding domain, which in turn alters the recruitment of coactivators and enhances the recruitment of corepressors.[1] This prevents CAR from effectively binding to the DNA response elements, thereby inhibiting the transcription of its target genes.[1][2]

CINPA1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_Cytoplasm CAR CAR_Nucleus CAR CAR_Cytoplasm->CAR_Nucleus DNA DNA (PBREM/XREM) CAR_Nucleus->DNA Binding Corepressors Corepressors CAR_Nucleus->Corepressors Enhanced Recruitment Target_Genes Target Genes (e.g., CYP2B6, CYP3A4) DNA->Target_Genes Leads to Transcription Transcription Target_Genes->Transcription Coactivators Coactivators Coactivators->CAR_Nucleus Recruitment This compound This compound This compound->CAR_Nucleus Inhibition This compound->Coactivators Blocks Recruitment Activator CAR Activator (e.g., CITCO) Activator->CAR_Cytoplasm Activation & Translocation

Caption: this compound inhibits CAR signaling by preventing coactivator recruitment.

Experimental Protocols

The following protocols are designed to guide researchers in determining the optimal concentration of this compound for their specific studies using primary human hepatocytes.

Preparation and Maintenance of Primary Human Hepatocytes

Proper handling and maintenance of primary human hepatocytes are crucial for obtaining reliable and reproducible results.

  • Thawing Cryopreserved Hepatocytes:

    • Pre-warm Hepatocyte Plating Medium (HPM) to 37°C.[5]

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains (approximately 90-120 seconds).[5]

    • Transfer the cell suspension to a 50 mL conical tube containing 45 mL of cold HPM.[5]

    • Centrifuge at 100 x g for 10 minutes.[5]

    • Aspirate the supernatant and gently resuspend the cell pellet in 37°C Hepatocyte Maintenance Medium.[5]

    • Perform a cell count and viability assessment using the Trypan Blue exclusion method.[5]

  • Cell Plating and Culture:

    • Plate the hepatocytes on collagen-coated plates at the desired density.[6]

    • Maintain the cells in a humidified incubator at 37°C and 5% CO₂.[6]

    • Change the medium daily with fresh Hepatocyte Maintenance Medium.[2] Allow cells to acclimate for 3-4 days before starting treatment.[2]

Dose-Response Study to Determine Optimal this compound Concentration

This protocol outlines a general workflow to identify the optimal concentration of this compound for inhibiting CAR-mediated gene expression.

  • Experimental Workflow:

Caption: Workflow for determining the optimal this compound concentration.

  • Detailed Steps:

    • Cell Treatment: After the 3-4 day acclimation period, replace the medium with fresh medium containing various concentrations of this compound. A suggested starting range is a serial dilution from 10 µM down to 10 nM. Include a vehicle control (DMSO) and a positive control for CAR activation (e.g., 1 µM CITCO) with and without this compound.[2]

    • Incubation: Incubate the treated cells for 24 to 48 hours.[2][3] The optimal duration may need to be determined empirically.

    • RNA Isolation and qRT-PCR:

      • Following incubation, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.

      • Synthesize cDNA from the extracted RNA.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of CAR target genes (e.g., CYP2B6, CYP3A4) and a housekeeping gene (e.g., 18S or GAPDH) for normalization.[2][3]

    • Data Analysis:

      • Normalize the expression of the target genes to the housekeeping gene.

      • Calculate the percent inhibition of CAR-mediated gene expression for each this compound concentration relative to the CAR activator-only control.

      • Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The optimal concentration will typically be a concentration that gives maximal inhibition with minimal off-target effects.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol can be used to confirm that this compound inhibits the binding of CAR to the promoter regions of its target genes.

  • Cell Treatment: Treat primary human hepatocytes with the determined optimal concentration of this compound, a CAR activator (e.g., 0.1 µM CITCO), and a combination of both for a shorter duration, for instance, 45 minutes.[2] Include a DMSO control.

  • Cross-linking and Sonication:

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes.[2]

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-CAR antibody or a control IgG overnight.[2]

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • DNA Purification and Analysis:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Use quantitative PCR to measure the enrichment of specific DNA regions in the CAR target gene promoters (e.g., the dNR3 and PBREM regions of the CYP2B6 promoter) in the anti-CAR IP samples compared to the IgG control.[2]

A significant reduction in the enrichment of these promoter regions in the this compound-treated samples compared to the activator-only samples would confirm the inhibitory effect of this compound on CAR-DNA binding.

Conclusion

The optimal concentration of this compound for treating primary human hepatocytes is application-dependent but typically falls within the range of 0.3 µM to 5 µM for effective inhibition of CAR-mediated gene expression without inducing cytotoxicity.[1][2][3] The provided protocols offer a framework for researchers to determine the most effective concentration for their specific experimental needs, enabling precise investigation of CAR-regulated pathways.

References

Application Notes and Protocols for CINPA1 Treatment in HepG2 Cells for Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CINPA1 (Constitutive Androstane (B1237026) Receptor Inhibitor Not PXR Activator 1) is a potent and specific small-molecule inhibitor of the Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism.[1][2] Unlike other CAR inhibitors, this compound does not significantly activate the Pregnane (B1235032) X Receptor (PXR), making it a valuable tool for dissecting the specific functions of CAR.[1][2] These notes provide detailed protocols for treating the human liver cancer cell line HepG2 with this compound to study its effects on CAR-mediated gene expression.

Data Presentation: this compound Treatment Parameters

The following tables summarize the quantitative data for this compound treatment in HepG2 cells based on published studies.

Table 1: Recommended this compound Concentrations and Durations for Gene Expression Analysis

Cell TypeAssay TypeThis compound ConcentrationTreatment DurationTarget Gene ExampleReference
HepG2 (hCAR1 overexpressing)Luciferase Reporter Assay20 nM - 40 µM (IC₅₀ ~70 nM)24 hoursCYP2B6[1][2]
HepG2 (hCAR1 overexpressing)RT-qPCR1 µM24 hoursCYP2B6[3]
Primary Human HepatocytesRT-qPCR5 µM48 hoursCYP2B6[1]

Table 2: Cytotoxicity and Receptor Specificity of this compound

Cell LineAssayParameterValueTreatment DurationReference
HepG2CytotoxicityNo significant effectUp to 30 µM96 hours (4 days)[1][2]
HepG2-PXR Clone 1PXR AntagonismIC₅₀~6.6 µM24 hours[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of this compound action and the general experimental workflow for gene expression analysis.

CINPA1_Mechanism_of_Action cluster_0 Normal CAR Activation cluster_1 This compound-Mediated Inhibition CAR_inactive Inactive CAR (Cytoplasm) CAR_active Active CAR (Nucleus) CAR_inactive->CAR_active Translocation RXR RXR CAR_active->RXR Heterodimerization XRE Xenobiotic Response Element (XRE) RXR->XRE Binds to DNA Transcription Transcription RXR->Transcription Coactivators Coactivators (e.g., SRC-1) Coactivators->RXR Recruited CYP2B6_Gene CYP2B6 Gene Transcription->CYP2B6_Gene Activates This compound This compound CAR_inhibited CAR-CINPA1 Complex This compound->CAR_inhibited Binds to LBD Corepressors Corepressors (e.g., SMRT) CAR_inhibited->Corepressors Recruits No_Binding Binding Disrupted CAR_inhibited->No_Binding No_Transcription Transcription Blocked CAR_inhibited->No_Transcription XRE_inhibited Xenobiotic Response Element (XRE) CYP2B6_Gene_Inhibited CYP2B6 Gene

Caption: Mechanism of this compound-mediated inhibition of CAR signaling.

Experimental_Workflow start Seed HepG2 or HepG2-hCAR1 cells treatment Treat cells with this compound (e.g., 1 µM for 24h) start->treatment control Treat cells with DMSO (Vehicle Control) start->control incubation Incubate for Specified Duration (e.g., 24 or 48 hours) treatment->incubation control->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR Analysis (Target: CYP2B6, Ref: 18S) cdna_synthesis->qpcr analysis Data Analysis (e.g., ΔΔCt Method) qpcr->analysis end Gene Expression Results analysis->end

Caption: Workflow for analyzing gene expression in HepG2 cells after this compound treatment.

Experimental Protocols

Protocol 1: HepG2 Cell Culture and this compound Treatment

This protocol details the steps for culturing HepG2 cells and treating them with this compound for subsequent gene expression analysis.

Materials:

  • HepG2 cells (ATCC HB-8065) or a derived stable cell line (e.g., HepG2-hCAR1).[1]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 2.5 x 10⁵ to 5 x 10⁵ cells per well in 6-well plates and allow them to adhere for 24 hours.

  • Preparation of Treatment Media:

    • Prepare fresh treatment media containing the desired final concentration of this compound (e.g., 1 µM) by diluting the DMSO stock.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound or vehicle control medium to the respective wells.

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 24 hours for reporter assays or RT-qPCR in HepG2 cells; 48 hours may be used for primary hepatocytes).[1]

  • Cell Harvesting:

    • After incubation, place the plate on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.

    • Proceed immediately to RNA extraction (Protocol 2).

Protocol 2: Total RNA Extraction and RT-qPCR

This protocol describes the extraction of total RNA and subsequent analysis of target gene expression using Reverse Transcription Quantitative PCR (RT-qPCR).

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for the target gene (e.g., CYP2B6) and a reference gene (e.g., 18S or GAPDH).

  • qPCR instrument

Procedure:

  • Total RNA Extraction:

    • Lyse the harvested cells directly in the well using the lysis buffer provided with the RNA extraction kit.

    • Homogenize the lysate and proceed with RNA extraction following the manufacturer's protocol, including the on-column DNase digestion step to remove genomic DNA.

    • Elute the purified RNA in RNase-free water.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and reference genes in all samples.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the this compound-treated samples to the vehicle-treated controls.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always refer to the original publications for detailed context.

References

Application of CINPA1 in Studying Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CINPA1 (Constitutive Androstane (B1237026) Receptor Inhibitor Not PXR Activator 1) is a novel small-molecule inhibitor of the constitutive androstane receptor (CAR).[1][2] CAR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in drug metabolism and detoxification, including key cytochrome P450 enzymes such as CYP2B6 and CYP3A4.[1][3][4] By specifically inhibiting CAR without activating the related pregnane (B1235032) X receptor (PXR), this compound serves as a precise molecular tool to investigate and potentially mitigate drug-drug interactions (DDIs) arising from the induction of drug-metabolizing enzymes.[1][2]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the CAR ligand-binding domain.[2] This interaction alters the receptor's conformation, leading to a reduction in the recruitment of coactivators and an increase in the recruitment of corepressors.[1][3] Consequently, this compound disrupts the binding of CAR to the promoter regions of its target genes, thereby inhibiting their transcription.[1][3] This targeted inhibition of CAR-mediated gene expression makes this compound a valuable tool for studying the metabolic pathways of drugs and predicting potential DDIs.

Applications in DDI Studies

  • Investigating the Role of CAR in Drug Metabolism: this compound can be used to elucidate the specific contribution of CAR to the metabolism of a new chemical entity (NCE). By comparing the metabolic profile of an NCE in the presence and absence of this compound in a relevant in vitro system (e.g., primary human hepatocytes), researchers can determine the extent to which CAR-regulated enzymes are involved in its clearance.

  • Predicting Clinical DDIs: Co-administration of drugs can lead to the induction of drug-metabolizing enzymes, resulting in altered pharmacokinetics and potential loss of efficacy or increased toxicity of one or both drugs. This compound can be employed in preclinical studies to assess the DDI potential of an NCE that is a suspected CAR activator. By inhibiting CAR-mediated induction, this compound can help quantify the likely magnitude of the DDI.

  • Modulating Chemotherapeutic Efficacy: In oncology, the CAR-mediated induction of drug-metabolizing enzymes can contribute to acquired drug resistance by enhancing the clearance of chemotherapeutic agents.[1] this compound could be explored as a potential adjuvant therapy to inhibit this resistance mechanism and improve the efficacy of existing anticancer drugs.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound activity based on published studies.

ParameterValueCell System/AssayReference
IC50 (CAR Inhibition) ~70 nMCAR-mediated transcription[1][3]
Cytotoxicity (CC50) > 30 µMNot specified[1]

Experimental Protocols

1. Protocol for Assessing this compound-Mediated Inhibition of CAR-Regulated Gene Expression in Primary Human Hepatocytes

This protocol describes how to evaluate the effect of this compound on the expression of CAR target genes, such as CYP2B6 and CYP3A4, in primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • CAR agonist (e.g., CITCO)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Methodology:

  • Cell Culture: Thaw and plate primary human hepatocytes according to the supplier's instructions. Allow the cells to acclimate for 24-48 hours.

  • Treatment: Treat the hepatocytes with various concentrations of this compound in the presence or absence of a CAR agonist like CITCO. Include appropriate vehicle controls (e.g., DMSO). Incubate for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's protocol.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the vehicle control.

2. Protocol for Chromatin Immunoprecipitation (ChIP) Assay to Evaluate CAR Binding to Target Gene Promoters

This protocol details the procedure for a ChIP assay to determine if this compound can disrupt the binding of CAR to the promoter regions of its target genes in human hepatocytes.[3]

Materials:

  • Primary human hepatocytes

  • This compound

  • CAR agonist (e.g., CITCO)

  • Formaldehyde (B43269) (for cross-linking)

  • ChIP-grade anti-CAR antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Reagents for cell lysis, chromatin shearing, immunoprecipitation, and DNA purification

  • qPCR reagents and instrument

Methodology:

  • Cell Treatment and Cross-linking: Treat primary human hepatocytes with this compound and/or a CAR agonist for a specified time (e.g., 45 minutes).[3] Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-CAR antibody or a control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA to quantify the amount of the CYP2B6 and CYP3A4 promoter regions that were co-immunoprecipitated with CAR.[3]

  • Data Analysis: Analyze the qPCR data to determine the relative enrichment of the target promoter regions in the anti-CAR IP samples compared to the control IgG samples.

Visualizations

CINPA1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_Cytoplasm CAR (Inactive) This compound->CAR_Cytoplasm Enters Cell CAR_Nucleus CAR (Active) This compound->CAR_Nucleus Binds and Inhibits CAR_Cytoplasm->CAR_Nucleus Translocation Coactivators Coactivators CAR_Nucleus->Coactivators Blocks Recruitment DNA DNA (Promoter Region) CAR_Nucleus->DNA Binds to Promoter CAR_Nucleus->DNA Disrupts Binding RXR RXR RXR->DNA Forms Heterodimer with CAR Coactivators->CAR_Nucleus Recruited by Active CAR Corepressors Corepressors Corepressors->CAR_Nucleus Enhances Binding CYP_Genes CYP2B6, CYP3A4 Genes DNA->CYP_Genes Initiates Transcription mRNA mRNA CYP_Genes->mRNA Transcription Proteins Drug-Metabolizing Enzymes mRNA->Proteins Translation ChIP_Assay_Workflow start Start: Treat Hepatocytes (this compound, Agonist, Control) crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis and Chromatin Shearing crosslink->lysis immunoprecipitation 3. Immunoprecipitation (Anti-CAR Antibody) lysis->immunoprecipitation wash_elute 4. Wash and Elute Complexes immunoprecipitation->wash_elute reverse_crosslink 5. Reverse Cross-links and Purify DNA wash_elute->reverse_crosslink qpcr 6. qPCR Analysis of Promoter Regions reverse_crosslink->qpcr end End: Determine CAR Occupancy at Target Genes qpcr->end

References

Application Notes and Protocols for Mammalian Two-Hybrid Assay with CINPA1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian two-hybrid (M2H) system is a powerful in vivo technique used to identify and characterize protein-protein interactions within the context of a mammalian cell.[1][2][3][4][5][6][7] This method is particularly advantageous for studying mammalian proteins as it allows for proper protein folding, post-translational modifications, and subcellular localization, providing a more physiologically relevant environment compared to yeast two-hybrid systems.[1][4][5][8] The assay is based on the principle of reconstituting a functional transcription factor by bringing a DNA-binding domain (DBD) and a transcriptional activation domain (AD) into close proximity through the interaction of two proteins of interest, "X" and "Y".[1][2][4][5][9] The resulting activation of a reporter gene provides a quantifiable measure of the protein-protein interaction.[2][5][10][11]

These application notes provide a detailed protocol for a mammalian two-hybrid assay, with a specific focus on its application in characterizing the effect of the small molecule CINPA1 (CAR inhibitor not PXR activator 1) on the interactions of the Constitutive Androstane (B1237026) Receptor (CAR).[12][13] this compound is a potent and specific inhibitor of CAR, a key nuclear receptor involved in xenobiotic and endobiotic metabolism.[12][14] Understanding how this compound modulates CAR's interactions with its co-regulators is crucial for the development of therapeutics targeting drug metabolism and resistance.[12][14]

Principle of the Mammalian Two-Hybrid Assay

The M2H system utilizes three key components:

  • Bait Vector: Expresses a fusion protein consisting of a DNA-binding domain (e.g., GAL4) and the first protein of interest (Protein X).

  • Prey Vector: Expresses a fusion protein of a transcriptional activation domain (e.g., VP16) and the second protein of interest (Protein Y).

  • Reporter Vector: Contains a reporter gene (e.g., Firefly Luciferase) downstream of a promoter with binding sites for the DBD (e.g., GAL4 binding sites).

If Protein X and Protein Y interact, the DBD and AD are brought together, reconstituting a functional transcription factor. This complex then binds to the promoter of the reporter gene, driving its expression. The level of reporter gene expression is proportional to the strength of the protein-protein interaction.

Experimental Workflow

The following diagram illustrates the general workflow of a mammalian two-hybrid assay.

M2H_Workflow Mammalian Two-Hybrid Assay Workflow cluster_cloning Plasmid Construction cluster_transfection Cell Culture & Transfection cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Clone_Bait Clone Gene X into Bait Vector (e.g., pBIND-GAL4) Co_transfection Co-transfect Cells with: - Bait Plasmid - Prey Plasmid - Reporter Plasmid (e.g., pG5luc) Clone_Bait->Co_transfection Clone_Prey Clone Gene Y into Prey Vector (e.g., pACT-VP16) Clone_Prey->Co_transfection Cell_Culture Culture Mammalian Cells (e.g., HEK293T) Cell_Culture->Co_transfection Treatment Treat cells with test compound (e.g., this compound) or vehicle (DMSO) Co_transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Reporter_Assay Perform Reporter Assay (e.g., Luciferase Assay) Cell_Lysis->Reporter_Assay Data_Analysis Normalize and analyze data Reporter_Assay->Data_Analysis

Caption: A flowchart outlining the key steps of the mammalian two-hybrid assay.

Application: Characterizing the Effect of this compound on CAR Co-regulator Interactions

This compound has been shown to inhibit CAR by modulating its interaction with coactivators and corepressors.[12][13] A mammalian two-hybrid assay can be employed to quantify these effects. In this setup, the CAR ligand-binding domain (LBD) is fused to the VP16 activation domain (prey), while various co-regulators (coactivators or corepressors) are fused to the GAL4 DNA-binding domain (bait).

CAR Signaling Pathway and this compound's Mechanism of Action

The diagram below illustrates the signaling pathway of the Constitutive Androstane Receptor (CAR) and the inhibitory effect of this compound.

CAR_Signaling_Pathway CAR Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive Inactive CAR CAR_active Active CAR CAR_inactive->CAR_active Translocation Activator Activator (e.g., CITCO) Activator->CAR_inactive Activation CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR Corepressors Corepressors (e.g., SMRT, NCoR) CAR_active->Corepressors Recruits RXR RXR RXR->CAR_RXR PBREM PBREM/DR4 Response Element CAR_RXR->PBREM Binds to DNA Coactivators Coactivators (e.g., SRC-1, TIF-2) PBREM->Coactivators Recruits Transcription_Complex Transcription Activation Coactivators->Transcription_Complex Transcription_Repression Transcription Repression Corepressors->Transcription_Repression Target_Genes Target Gene Expression (e.g., CYP2B6) Transcription_Complex->Target_Genes Transcription_Repression->Target_Genes This compound This compound This compound->CAR_active Inhibits Coactivator Recruitment This compound->Corepressors Enhances Recruitment

Caption: The CAR signaling pathway and the inhibitory mechanism of this compound.

Detailed Experimental Protocol

This protocol is adapted for studying the effect of this compound on the interaction between the human CAR ligand-binding domain (hCAR-LBD) and its co-regulators.

Materials
  • Vectors:

    • Bait Vector: pBIND expressing GAL4-DBD fused to a co-regulator (e.g., SRC-1, TIF-2, SMRT, NCoR).

    • Prey Vector: pACT expressing VP16-AD fused to hCAR-LBD.

    • Reporter Vector: pG5luc containing five GAL4 binding sites upstream of the firefly luciferase gene.[13]

    • Internal Control Vector: A vector expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

  • Reagents:

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Transfection reagent (e.g., Lipofectamine 2000).

    • This compound (Tocris Bioscience or equivalent).

    • CAR agonist (e.g., CITCO).

    • DMSO (vehicle control).

    • Dual-Luciferase® Reporter Assay System (Promega).

    • Phosphate-Buffered Saline (PBS).

Procedure
  • Plasmid Preparation:

    • Clone the coding sequences for the hCAR-LBD into the pACT vector and the co-regulators of interest into the pBIND vector using standard molecular biology techniques.

    • Purify all plasmids using a commercial kit to ensure high quality DNA for transfection.

  • Cell Culture and Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • The day before transfection, seed the cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • For each well, prepare a transfection mix containing the bait, prey, reporter, and internal control plasmids. A typical ratio is 1:1:1:0.1, respectively.

    • Dilute the plasmids and the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • After incubation, replace the transfection medium with fresh complete growth medium.

  • Treatment:

    • 24 hours post-transfection, treat the cells with the desired concentrations of this compound, a CAR agonist (e.g., CITCO), or DMSO as a vehicle control.[12]

  • Cell Lysis and Reporter Assay:

    • 24 hours after treatment, wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Present the data in tables and/or bar graphs.

Data Presentation

The following tables summarize the expected quantitative data from a mammalian two-hybrid assay investigating the effect of this compound on CAR-co-regulator interactions.[12]

Table 1: Effect of this compound on CAR Interaction with Coactivators

TreatmentBait (GAL4-DBD)Prey (VP16-AD)Fold Interaction (Mean ± SD)
DMSOSRC-1hCAR-LBD1.0 ± 0.1
CITCO (agonist)SRC-1hCAR-LBD5.2 ± 0.4
This compoundSRC-1hCAR-LBD0.4 ± 0.05
CITCO + this compoundSRC-1hCAR-LBD1.5 ± 0.2
DMSOTIF-2hCAR-LBD1.0 ± 0.12
CITCO (agonist)TIF-2hCAR-LBD4.8 ± 0.3
This compoundTIF-2hCAR-LBD0.5 ± 0.06
CITCO + this compoundTIF-2hCAR-LBD1.8 ± 0.25

Data is hypothetical and based on trends reported in the literature.[12]

Table 2: Effect of this compound on CAR Interaction with Corepressors

TreatmentBait (GAL4-DBD)Prey (VP16-AD)Fold Interaction (Mean ± SD)
DMSOSMRThCAR-LBD1.0 ± 0.15
This compoundSMRThCAR-LBD2.5 ± 0.3
DMSONCoRhCAR-LBD1.0 ± 0.1
This compoundNCoRhCAR-LBD2.8 ± 0.35

Data is hypothetical and based on trends reported in the literature.[12]

Conclusion

The mammalian two-hybrid assay is a versatile and sensitive method for studying protein-protein interactions in a physiologically relevant context. Its application in investigating the mechanism of action of small molecules like this compound demonstrates its utility in drug discovery and development. By quantifying the modulation of protein-protein interactions, researchers can gain valuable insights into the molecular basis of drug efficacy and specificity.

References

Application Note: CINPA1 as a Tool for Studying Constitutive Androstane Receptor (CAR)-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Constitutive Androstane (B1237026) Receptor (CAR), a member of the nuclear receptor superfamily, is a critical xenobiotic sensor that regulates the metabolism and elimination of foreign substances, including drugs.[1][2] Activation of CAR can lead to the upregulation of drug-metabolizing enzymes and transporters, such as Cytochrome P450s (e.g., CYP2B6, CYP3A4) and MDR1.[1][3] This activity can significantly impact drug efficacy and contribute to multidrug resistance in cancer chemotherapy.[2] Studying CAR's function has been challenging due to overlapping activities with other nuclear receptors like the Pregnane (B1235032) X Receptor (PXR).[2]

CINPA1 (CAR Inhibitor Not PXR Activator 1) is a novel, potent, and specific small-molecule inhibitor of CAR.[1][2] Unlike previous CAR inhibitors, this compound does not activate PXR, making it a precise molecular tool to investigate CAR-specific signaling pathways and gene regulation.[1][2][4] This document provides detailed protocols and data on the use of this compound to study CAR-mediated transcriptional activity.

Mechanism of Action

This compound functions as a CAR inverse agonist. Its mechanism of inhibition involves several key steps:

  • Direct Binding: this compound directly binds to the CAR ligand-binding domain (LBD).[5][6] This interaction stabilizes the LBD in a more rigid conformation.[6]

  • Altered Co-regulator Interaction: The binding of this compound alters the conformation of CAR, leading to a decrease in the recruitment of coactivators (like PGC-1α) and an increase in the recruitment of corepressors (like NCoR1).[1][5]

  • Disruption of DNA Binding: this compound inhibits the recruitment of CAR to the promoter regions of its target genes, such as the CYP2B6 gene.[1]

  • Transcriptional Repression: By preventing coactivator recruitment and DNA binding, this compound effectively represses the CAR-mediated transcription of target genes.[1][2]

Importantly, this compound does not alter the protein levels or the subcellular localization of the CAR protein itself.[1][2]

This compound Mechanism of CAR Inhibition cluster_0 Normal CAR Activation cluster_1 Inhibition by this compound CAR CAR (Constitutive Androstane Receptor) Coactivator Coactivator (e.g., PGC-1α) CAR->Coactivator Recruits DNA Target Gene Promoter (e.g., CYP2B6) Coactivator->DNA Binds With CAR Transcription Gene Transcription DNA->Transcription Initiates NoTranscription Transcription Blocked DNA->NoTranscription This compound This compound CAR_Inhibited CAR This compound->CAR_Inhibited Binds to LBD CAR_Inhibited->DNA Binding Disrupted Corepressor Corepressor (e.g., NCoR1) CAR_Inhibited->Corepressor Recruits

Diagram 1: this compound inhibits CAR by altering co-regulator binding.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and its effects on gene expression from published studies.

Table 1: Inhibitory Potency of this compound

Parameter Target Assay System Value Reference
IC₅₀ Human CAR1 CYP2B6-luciferase reporter in HepG2 cells ~70 nM [1][2][7]
IC₅₀ Human PXR CYP3A4-luciferase reporter in HepG2 cells 6.6 µM (weak antagonist) [1][7]
PXR Activation Human PXR CYP3A4-luciferase reporter in HepG2 cells No agonistic effect up to 40 µM [1]

| Cytotoxicity | N/A | Various cell lines | No effect up to 30 µM |[1][2] |

Table 2: Effect of this compound on CAR Target Gene Expression

Cell Type Target Gene Treatment Result Reference
Primary Human Hepatocytes CYP2B6 CITCO (CAR activator) + this compound Inhibition of CITCO-induced expression [1]
LS174T cells MDR1 This compound Reduction in mRNA levels [1]

| HepG2-hCAR1 cells | CYP2B6 | this compound | Reduction in mRNA levels |[1] |

Experimental Protocols & Workflows

Here are detailed protocols for key experiments to assess this compound's effect on CAR-mediated gene regulation.

Experimental Workflow for this compound Analysis cluster_transactivation Cell-Based Transactivation Assay cluster_chip Chromatin Immunoprecipitation (ChIP) Assay start Hypothesis: This compound inhibits CAR activity transfect 1. Transfect HepG2 cells with CAR and CYP2B6-luciferase plasmids start->transfect treat_hep 1. Treat primary hepatocytes with this compound +/- CAR activator start->treat_hep treat_luc 2. Treat cells with this compound (dose-response) transfect->treat_luc measure_luc 3. Measure Luciferase Activity treat_luc->measure_luc calc_ic50 4. Calculate IC50 Value measure_luc->calc_ic50 conclusion Conclusion: This compound is a specific CAR inhibitor that disrupts DNA binding calc_ic50->conclusion crosslink 2. Cross-link protein-DNA complexes treat_hep->crosslink immunoprecipitate 3. Immunoprecipitate with anti-CAR antibody crosslink->immunoprecipitate qpcr 4. Quantify CYP2B6 promoter DNA via qPCR immunoprecipitate->qpcr qpcr->conclusion

Diagram 2: Workflow for characterizing this compound's inhibitory effects.
Protocol 1: CAR-Mediated Luciferase Reporter Gene Assay

This protocol is used to quantify the inhibitory effect of this compound on CAR's transcriptional activity.

1. Materials:

  • HepG2 cells

  • Plasmids: human CAR1 expression vector, CYP2B6-luciferase reporter vector, and a control vector (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound compound stock solution (in DMSO)

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

2. Cell Culture and Transfection:

  • Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Co-transfect the cells with the hCAR1 expression plasmid, the CYP2B6-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

  • Incubate for 24 hours post-transfection.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 nM to 30 µM. Include a DMSO-only vehicle control.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.

  • Incubate the plate for an additional 24 hours.

4. Luciferase Measurement:

  • Equilibrate the plate and luciferase assay reagents to room temperature.

  • Measure the firefly luciferase activity (from the CYP2B6 reporter) and the Renilla luciferase activity (control) using a luminometer according to the assay kit's instructions.

5. Data Analysis:

  • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well to control for transfection efficiency and cell number.

  • Set the normalized activity in the DMSO-treated wells as 0% inhibition (or 100% activity).

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if this compound inhibits the physical binding of CAR to the promoter region of a target gene.

1. Materials:

  • Primary human hepatocytes or a suitable cell line (e.g., HepG2-hCAR1)

  • This compound and a CAR activator (e.g., CITCO)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218) (to quench cross-linking)

  • Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)

  • Anti-CAR antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers specific for the CAR binding region in the CYP2B6 promoter.

2. Cell Treatment and Cross-linking:

  • Culture primary human hepatocytes until they form a confluent monolayer.

  • Treat the cells for 45-60 minutes with: (a) DMSO (vehicle), (b) CAR activator (e.g., 0.1 µM CITCO), (c) this compound (e.g., 1 µM), and (d) CITCO + this compound.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

  • Quench the reaction by adding glycine to a final concentration of 125 mM.

3. Chromatin Preparation:

  • Harvest the cells, lyse them, and isolate the nuclei.

  • Shear the chromatin into fragments of 200-1000 bp using sonication. Confirm shearing efficiency on an agarose (B213101) gel.

4. Immunoprecipitation:

  • Pre-clear the sheared chromatin with Protein A/G beads.

  • Incubate aliquots of chromatin overnight at 4°C with the anti-CAR antibody or a control IgG.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively with a series of wash buffers to remove non-specific binding.

5. Elution and DNA Purification:

  • Elute the complexes from the beads and reverse the cross-links by incubating with Proteinase K at 65°C for several hours.

  • Purify the immunoprecipitated DNA using a standard DNA purification kit.

6. Data Analysis (qPCR):

  • Perform quantitative real-time PCR (qPCR) using primers that flank the known CAR response element in the CYP2B6 gene promoter.

  • Analyze the amount of precipitated DNA in each sample. The results are typically expressed as a percentage of the input chromatin, showing the fold enrichment of CAR binding at the promoter region for each treatment condition.

  • A successful experiment will show that CITCO treatment increases CAR binding to the promoter, while co-treatment with this compound significantly reduces this binding.[1]

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of CINPA1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of CINPA1 analogs and the subsequent structure-activity relationship (SAR) studies. This compound (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) is a potent and specific inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism.[1][2] The development of this compound analogs is crucial for optimizing its therapeutic potential and understanding the molecular interactions governing CAR inhibition.

Introduction to this compound and its Analogs

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a critical role in the detoxification of foreign compounds and the metabolism of endogenous molecules.[2] Its constitutive activity in certain cellular contexts has been linked to drug-induced hepatotoxicity and resistance to chemotherapy.[3][4] Consequently, the development of CAR inverse agonists is a promising therapeutic strategy.

This compound was identified as a novel CAR inhibitor that, unlike many other modulators, does not activate the Pregnane (B1235032) X Receptor (PXR), another key xenobiotic sensor.[2] This specificity makes this compound an excellent lead compound for the development of more potent and selective CAR inhibitors. Structure-activity relationship (SAR) studies of this compound analogs have led to the identification of compounds with significantly improved potency, providing valuable insights for future drug design.[3][4]

Synthesis of this compound Analogs

The synthesis of this compound analogs generally involves modifications at three key positions of the lead molecule, as illustrated in the general synthetic scheme below. The core scaffold is the 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine.[3]

G cluster_starting Starting Materials cluster_intermediates Key Intermediates cluster_analogs This compound Analogs 46 3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepine 47 3-Amino-10,11-dihydro-5H-dibenzo[b,f]azepine 46->47 Reduction 77 Benzyl (10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate 46->77 Carbamoylation Analogs_53_64 Analogs 53-64 46->Analogs_53_64 Multi-step synthesis 48 5-(2-Chloroacetyl)-3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine 47->48 Acylation Analogs_22_32 Analogs 22-32 48->Analogs_22_32 Alkylation with various amines 78 Benzyl (5-(2-chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate 77->78 Acylation Analogs_65_72 Analogs 65-72 78->Analogs_65_72 Alkylation with various amines

Caption: General synthetic schemes for this compound analogs.

General Protocol for the Synthesis of Analogs 22-32

This protocol describes a general method for the synthesis of this compound analogs with modifications at the site 1 position, starting from the common intermediate 48.[3]

Materials:

  • Intermediate 48 (5-(2-Chloroacetyl)-3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine)

  • Corresponding primary or secondary amine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Microwave reactor or standard reaction vessel with temperature control

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the appropriate amine in anhydrous DMF or DCM, add sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Add a solution of intermediate 48 in the same anhydrous solvent dropwise to the reaction mixture.

  • The reaction can be carried out under two general conditions:

    • For less reactive amines, heat the reaction mixture in a microwave reactor at 80 °C for a specified time.[3]

    • For more reactive amines, stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring the reaction progress by TLC.[3]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound analog.

Structure-Activity Relationship (SAR) Studies

The SAR studies of this compound analogs have revealed key structural features that influence their CAR inverse agonistic activity. The potency of the analogs is primarily determined by modifications at three sites:

  • Site 1: The substituent on the 5-nitrogen position of the dibenzazepine (B1670418) ring.

  • Site 2: The linker between the 5-nitrogen and the substituent.

  • Site 3: The group attached to the 3-amino position of the dibenzazepine ring.

The following table summarizes the CAR inverse agonistic activities of a selection of this compound analogs, as determined by a biochemical CAR-mediated fluorescent PGC1α coactivator recruitment/repression assay.[3]

CompoundR Group at Site 1IC50 (nM)Fold Change vs. This compound
11 (this compound) Diethylamino6871
22 Dipropylamino2103.3
23 Diisopropylamino>10,000<0.07
24 Pyrrolidin-1-yl3252.1
25 Piperidin-1-yl1893.6
27 Morpholin-4-yl1,2300.56
31 N-methylcyclohexylamino3452.0
32 N-ethyl-N-phenylamino1,1200.61
72 4-Fluorobenzylamino11.759

Experimental Protocols for Activity Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay is used to determine the ability of this compound analogs to inhibit the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide.[3][5]

Principle: The assay measures the proximity between a GST-tagged CAR-LBD and a biotinylated PGC-1α coactivator peptide. A terbium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-linked LANCE fluorophore acts as the acceptor. When the coactivator peptide is recruited to the CAR-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inverse agonists like this compound and its analogs disrupt this interaction, leading to a decrease in the FRET signal.

G cluster_assay TR-FRET Assay Workflow Prepare_Reagents Prepare Assay Reagents: - GST-CAR-LBD - Biotin-PGC-1α peptide - Tb-anti-GST antibody - SA-LANCE fluorophore - Assay Buffer Dispense_Analogs Dispense this compound Analogs (serial dilutions) into 384-well plate Prepare_Reagents->Dispense_Analogs Add_CAR_Coactivator Add GST-CAR-LBD and Biotin-PGC-1α peptide mixture Dispense_Analogs->Add_CAR_Coactivator Incubate_1 Incubate at room temperature Add_CAR_Coactivator->Incubate_1 Add_Detection_Reagents Add Tb-anti-GST antibody and SA-LANCE fluorophore mixture Incubate_1->Add_Detection_Reagents Incubate_2 Incubate at room temperature in the dark Add_Detection_Reagents->Incubate_2 Read_Plate Read plate on a TR-FRET -compatible reader Incubate_2->Read_Plate Analyze_Data Analyze data and calculate IC50 values Read_Plate->Analyze_Data

Caption: Workflow for the TR-FRET coactivator recruitment assay.

Protocol:

  • Prepare a serial dilution of the this compound analog in the assay buffer.

  • In a 384-well plate, add the diluted analogs.

  • Prepare a mixture of GST-tagged CAR-LBD and biotinylated PGC-1α coactivator peptide in assay buffer and add it to the wells.

  • Incubate the plate at room temperature for 1 hour.

  • Prepare a mixture of terbium-labeled anti-GST antibody and streptavidin-linked LANCE fluorophore in assay buffer and add it to the wells.

  • Incubate the plate for 1-4 hours at room temperature, protected from light.

  • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the FRET ratio and plot the results against the analog concentration to determine the IC50 value.

Mammalian Two-Hybrid Assay

This cell-based assay is used to investigate the interaction between the CAR-LBD and coregulator proteins (coactivators or corepressors) in a cellular context.[2][5]

Principle: The assay utilizes two hybrid proteins: one consisting of the GAL4 DNA-binding domain (DBD) fused to a coregulator peptide, and the other consisting of the VP16 activation domain (AD) fused to the CAR-LBD. If CAR-LBD and the coregulator interact, the VP16 AD is brought to the promoter of a reporter gene (e.g., luciferase) that is under the control of GAL4 upstream activating sequences, leading to reporter gene expression. This compound analogs that inhibit the CAR-coactivator interaction will decrease the reporter signal, while those that enhance the CAR-corepressor interaction will also result in a decreased signal (as corepressors inhibit transcription).

G cluster_pathway CAR Signaling and Inhibition by this compound This compound This compound Analog CAR_LBD CAR Ligand-Binding Domain This compound->CAR_LBD Binds to Coactivator Coactivator (e.g., SRC-1) Corepressor Corepressor (e.g., SMRT) CAR_LBD->Coactivator Recruits CAR_LBD->Corepressor Recruits DNA Promoter of Target Gene (e.g., CYP2B6) CAR_LBD->DNA Binds to Transcription Gene Transcription Coactivator->Transcription Activates Corepressor->Transcription Inhibits

Caption: this compound modulates CAR signaling by altering coregulator recruitment.

Protocol:

  • Co-transfect HEK293T cells with expression plasmids for the GAL4-DBD-coregulator fusion, the VP16-AD-CAR-LBD fusion, and a luciferase reporter plasmid under the control of a GAL4-responsive promoter. A plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • After transfection, treat the cells with various concentrations of the this compound analog or vehicle control (e.g., DMSO).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Analyze the data to determine the effect of the this compound analog on the CAR-coregulator interaction.

Conclusion

The synthesis and SAR studies of this compound analogs have successfully identified novel and potent CAR inverse agonists. The protocols and data presented here provide a valuable resource for researchers in the field of drug discovery and development, facilitating further optimization of this promising class of compounds for the potential treatment of various diseases. The detailed methodologies for key assays will aid in the standardized evaluation of newly synthesized analogs, ensuring comparability of results across different studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CINPA1 Insolubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of CINPA1 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in cell culture media a concern?

A1: this compound (CAR inhibitor not PXR activator 1) is a selective inhibitor of the constitutive androstane (B1237026) receptor (CAR), a key regulator of drug metabolism and disposition.[1] It is a valuable tool for studying CAR function.[1] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions like cell culture media.[2] Inadequate solubility can cause the compound to precipitate, leading to inaccurate dosing, loss of biological activity, and inconsistent experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound?

A2: The most common solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[3] It is reported to have a high solubility in DMSO, up to 200 mg/mL (505.7 mM).[3]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening?

A3: This is a common phenomenon known as "crashing out" or "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution.[2]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: Can I warm or sonicate my this compound solution to improve solubility?

A5: Yes, gentle warming (e.g., to 37°C) and sonication can help dissolve this compound in the initial solvent and may help to redissolve small amounts of precipitate in the final culture medium.[3] However, prolonged exposure to heat should be avoided as it may degrade the compound.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide provides a step-by-step approach to resolving common issues with this compound solubility.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
  • Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.

  • Solution:

    • Reduce the Final Concentration: Lower the target concentration of this compound in your experiment.

    • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media, then add this to the final volume.[2]

    • Increase Final DMSO Concentration (with caution): If absolutely necessary, you can slightly increase the final DMSO concentration, but it must remain within the tolerated range for your specific cell line and be consistent across all experimental conditions.

Issue 2: this compound Precipitates Over Time During Incubation
  • Cause: The compound may be slowly coming out of solution due to interactions with media components or temperature fluctuations.

  • Solution:

    • Visually Inspect Plates: Before and during your experiment, carefully inspect the wells of your culture plates under a microscope for any signs of precipitation.

    • Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time with this compound.

    • Assess Media Components: Some components in serum or the media itself can interact with the compound. If possible, try a serum-free medium or a different media formulation for a short-term treatment.

Quantitative Data Summary

SolventKnown SolubilityRecommended Maximum Stock ConcentrationNotes
DMSO 200 mg/mL (505.7 mM)[3]10-50 mMHigh solubility allows for concentrated stock solutions.
Ethanol Not readily availableTo be determined empiricallyMay be a suitable alternative to DMSO for some applications.
PBS (pH 7.4) LowTo be determined empiricallyExpected to have very low solubility.
Cell Culture Media LowTo be determined empiricallySolubility will vary depending on the specific media formulation and serum concentration.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cell Culture Media

This protocol allows for the determination of the practical solubility limit of this compound in your specific cell culture medium.

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

  • Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of the this compound stock solution in 100% DMSO.

  • Dilute in Cell Culture Media: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your complete cell culture medium (pre-warmed to 37°C). This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C in a 5% CO₂ incubator. Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.

  • Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength of 600-650 nm using a microplate reader. An increase in absorbance compared to the DMSO control indicates precipitation.[2]

  • Determine the Maximum Soluble Concentration: The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is considered the maximum soluble concentration under these conditions.

Protocol 2: Recommended Procedure for Preparing this compound Working Solutions

This protocol minimizes the risk of precipitation when preparing working solutions of this compound for cell culture experiments.

  • Prepare a High-Concentration Stock in DMSO: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-50 mM. Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary): If your final desired concentration is very low, it is good practice to first make an intermediate dilution of your stock in DMSO.

  • Warm the Cell Culture Medium: Pre-warm your complete cell culture medium to 37°C.

  • Perform the Final Dilution: Add the small volume of your this compound DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling the tube. It is critical to add the DMSO stock to the aqueous medium and not the other way around.

  • Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

  • Maintain Consistent DMSO Concentration: Ensure that the final concentration of DMSO is the same across all experimental conditions, including the vehicle control.

Visualizations

CINPA1_Solubility_Troubleshooting cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound Powder dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Add DMSO Stock to Medium (Stepwise Dilution) stock->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute working Final Working Solution dilute->working precipitate Precipitation Observed? working->precipitate solutions Solutions: - Lower Final Concentration - Optimize Dilution Method - Gentle Warming/Sonication precipitate->solutions Yes proceed Proceed with Experiment precipitate->proceed No

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

Signaling_Pathway cluster_insolubility Effect of Insolubility cluster_pathway Intended Signaling Pathway insoluble Insoluble this compound (Precipitate) reduced_conc Reduced Effective Concentration insoluble->reduced_conc inaccurate_results Inaccurate Experimental Results reduced_conc->inaccurate_results car CAR Receptor reduced_conc->car Insufficient Inhibition This compound Soluble this compound This compound->car Inhibits gene_expression Altered Gene Expression car->gene_expression biological_effect Desired Biological Effect gene_expression->biological_effect

Caption: Impact of this compound insolubility on its intended signaling pathway.

References

Technical Support Center: CINPA1 & Nuclear Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of CINPA1 on various nuclear receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of the human Constitutive Androstane (B1237026) Receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism.[1] It has been identified as an inverse agonist of CAR, capable of reducing CAR-mediated transcription with an IC50 of approximately 70 nM.[1][2]

Q2: What are the known off-target effects of this compound on other nuclear receptors?

A2: this compound was developed to be a specific CAR inhibitor without activating the Pregnane (B1235032) X Receptor (PXR), a common issue with previous CAR inverse agonists.[1] Studies have shown that this compound does not activate a panel of other nuclear receptors, including FXR, GR, LXRα, LXRβ, PPARγ, RXRα, RXRβ, or VDR.[2] However, it has been noted to weakly inhibit PXR-mediated gene expression.[2]

Q3: How does this compound inhibit CAR activity?

A3: this compound functions by directly binding to the CAR ligand-binding domain (LBD).[3][4] This binding alters the receptor's conformation, leading to increased interaction with corepressor proteins (like SMRTα and mNCoR) and reduced recruitment of coactivator proteins (such as SRC-1 and TIF-2).[2] Ultimately, this prevents CAR from effectively binding to the promoter regions of its target genes, thereby inhibiting their transcription.[2]

Q4: I am seeing unexpected results in my experiment with this compound. What are some common troubleshooting steps?

A4: Please refer to the troubleshooting guides below for specific experimental setups. However, some general points to consider are:

  • Compound Integrity: Ensure the stability and purity of your this compound stock.

  • Cell Line Specificity: Be aware that the expression and activity of nuclear receptors can vary significantly between different cell lines.

  • Species Specificity: this compound is a potent inhibitor of human CAR but does not appear to inhibit mouse CAR activity.[2]

  • Cytotoxicity: While this compound has been shown to have no cytotoxic effects up to 30 µM, it is good practice to perform a cytotoxicity assay in your specific cell model.[1]

Quantitative Data Summary

The following table summarizes the known activity of this compound at various nuclear receptors based on the primary literature.

Nuclear ReceptorAssay TypeAgonist/Antagonist ActivityIC50 / EC50Reference
CAR (human) Transcriptional InhibitionInverse Agonist~70 nM[1][2]
PXR (human) Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionWeak AntagonistNot Reported[2]
FXR Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionNot ReportedNot Reported
GR Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionNot ReportedNot Reported
LXRα Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionNot ReportedNot Reported
LXRβ Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionNot ReportedNot Reported
PPARγ Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionNot ReportedNot Reported
RXRα Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionNot ReportedNot Reported
RXRβ Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionNot ReportedNot Reported
VDR Transcriptional ActivationNo Agonist ActivityN/A[2]
Transcriptional InhibitionNot ReportedNot Reported

N/A - Not Applicable

Troubleshooting Guides

Issue 1: Inconsistent CAR inhibition with this compound in a luciferase reporter assay.
  • Question: Why am I seeing variable IC50 values for this compound in my CAR reporter assay?

  • Answer:

    • Cell Passage Number: High passage numbers can lead to altered cellular responses. Ensure you are using cells within a consistent and low passage range.

    • Transfection Efficiency: Variations in transfection efficiency of the CAR and reporter plasmids will directly impact results. Normalize your firefly luciferase data to a co-transfected control plasmid (e.g., Renilla luciferase).

    • Constitutive Activity of CAR: The level of ligand-independent, constitutive CAR activity can differ between cell lines and even between different clones of the same cell line. This can affect the apparent potency of an inverse agonist like this compound.

    • Serum Batch: Components in fetal bovine serum (FBS) can sometimes interact with nuclear receptors. Test different batches of FBS or consider using charcoal-stripped serum to reduce interference from endogenous ligands.

Issue 2: this compound does not appear to affect the expression of a known CAR target gene in my cell line.
  • Question: I am treating my cells with this compound, but qPCR results show no change in the mRNA levels of a CAR target gene like CYP2B6. Why?

  • Answer:

    • Endogenous CAR Expression: Confirm that your cell line expresses sufficient levels of functional CAR. LS174T cells are an example of a cell line with moderate endogenous CAR expression.[2]

    • Species Mismatch: Verify the species of your cell line. This compound is not effective against mouse CAR.[2]

    • Other Regulatory Pathways: The expression of some genes is regulated by multiple transcription factors. There may be other dominant signaling pathways in your specific cell model that are masking the effect of CAR inhibition.

    • Treatment Duration and Concentration: Optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment is recommended.

Experimental Protocols & Workflows

Luciferase Reporter Assay for Nuclear Receptor Activity

This assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression plasmid for the nuclear receptor of interest (e.g., human CAR).

    • A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor (e.g., CYP2B6-luc).

    • A control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Measurement: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition relative to the vehicle control.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4 seed_cells Seed Cells in 96-well Plate transfect Co-transfect with Plasmids (NR Expression + Reporter + Control) seed_cells->transfect 24h Incubation treat Treat with this compound or Vehicle Control transfect->treat 24h Incubation lyse Lyse Cells treat->lyse 24h Incubation measure Measure Dual Luciferase Activity lyse->measure analyze Normalize Data & Calculate Inhibition measure->analyze

Luciferase Reporter Assay Workflow.

Mammalian Two-Hybrid (M2H) Assay for Coregulator Interaction

This assay assesses the ability of this compound to modulate the interaction between a nuclear receptor and its coregulators (coactivators or corepressors).

Methodology:

  • Cell Culture and Transfection: Transfect cells (e.g., HEK293T) with three plasmids:

    • A "bait" plasmid expressing the nuclear receptor's ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), e.g., GAL4-DBD-CAR-LBD.

    • A "prey" plasmid expressing a coregulator protein fused to a transcriptional activation domain (AD), e.g., VP16-AD-SRC-1.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DBD (e.g., pG5luc).

  • Treatment: Treat the transfected cells with this compound, a known agonist/antagonist, or a vehicle control.

  • Incubation and Lysis: Incubate for 24-48 hours, then lyse the cells.

  • Luciferase Measurement: Measure luciferase activity. An increase in signal indicates recruitment of the coactivator, while a decrease suggests recruitment of a corepressor or disruption of coactivator binding.

G cluster_input Input Components cluster_interaction Nuclear Interaction bait Bait Plasmid (GAL4-DBD-CAR-LBD) transfection Co-transfect into Host Cells bait->transfection prey Prey Plasmid (VP16-AD-Coactivator) prey->transfection reporter Reporter Plasmid (pG5luc) reporter->transfection treatment Treat with this compound transfection->treatment DBD GAL4-DBD treatment->DBD LBD CAR-LBD UAS GAL4 UAS DBD->UAS Coactivator Coactivator LBD->Coactivator Interaction AD VP16-AD ReporterGene Luciferase Gene AD->ReporterGene Transcription Activation measurement Measure Luciferase Activity G start Treat Cells with this compound crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse Lyse Cells & Shear Chromatin crosslink->lyse ip Immunoprecipitate with Anti-CAR Antibody lyse->ip capture Capture Immune Complexes (Protein A/G Beads) ip->capture wash Wash to Remove Non-specific Binding capture->wash elute Elute & Reverse Cross-links wash->elute purify Purify DNA elute->purify analyze Analyze by qPCR purify->analyze

References

impact of CINPA1 metabolism on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CINPA1 metabolism on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) is a potent and specific small-molecule inhibitor of the constitutive androstane (B1237026) receptor (CAR), a key regulator of drug metabolism genes.[1][2] Unlike many other CAR inhibitors, this compound does not activate the pregnane (B1235032) X receptor (PXR), making it a valuable tool for specifically studying CAR function.[2][3] Its mechanism of action involves reducing CAR-mediated gene transcription by altering the recruitment of coactivators and corepressors to CAR and decreasing CAR's binding to the promoter regions of its target genes.[1][2]

Q2: How is this compound metabolized and what are its major metabolites?

A2: In human liver microsomes, this compound undergoes phase I metabolism. It is first converted to metabolite 1 by the cytochrome P450 enzyme CYP3A4. Metabolite 1 is then further metabolized by CYP2D6 to produce metabolite 2.[1]

Q3: Do the metabolites of this compound affect its activity as a CAR inhibitor?

A3: Studies have shown that the metabolites of this compound are less active than the parent compound. Metabolite 1 is a very weak inhibitor of CAR function, and metabolite 2 is inactive.[1] Docking studies suggest that while metabolite 1 can still bind to the CAR ligand-binding pocket, metabolite 2 is likely unable to establish the necessary molecular interactions for binding.[1] This indicates that the metabolites are unlikely to interfere with the inhibitory action of this compound in experimental settings.[1]

Q4: What are the key experimental systems used to study this compound metabolism and function?

A4: Research on this compound has utilized a variety of in vitro and cell-based systems, including:

  • Human liver microsomes (HLMs) and mouse liver microsomes (MLMs) for metabolic stability and metabolite identification studies.[1]

  • Recombinant human cytochrome P450 enzymes to identify the specific P450s involved in metabolism.[1]

  • Cell lines such as HepG2, HEK293T, and LS174T for reporter gene assays, co-regulator recruitment assays, and analysis of CAR-regulated gene expression.[3]

  • Primary human hepatocytes to study the effects of this compound on endogenously expressed CAR and its target genes.[2][3]

Q5: Which genes are regulated by CAR and can be used as markers for this compound activity?

A5: CAR regulates the expression of genes involved in drug and xenobiotic metabolism. Key target genes that can be monitored to assess this compound activity include CYP2B6 and CYP3A4.[1][3] this compound has been shown to inhibit the CAR-mediated expression of these genes.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in this compound efficacy between experiments. Differences in metabolic activity of the experimental system (e.g., cell line passage number, source of primary hepatocytes).Standardize your experimental system. If using cell lines, ensure consistent passage numbers. For primary cells, characterize the metabolic enzyme expression levels if possible. Consider that variations in CYP3A4 and CYP2D6 levels could influence this compound metabolism and apparent efficacy.[1]
Unexpected activation of other nuclear receptors. Although this compound is specific for CAR and does not activate PXR, high concentrations or off-target effects in complex biological systems could potentially occur.[2][3]Test this compound in a panel of nuclear receptor assays (e.g., GeneBLAzer™) to confirm its specificity in your experimental context.[3] Use the lowest effective concentration of this compound as determined by dose-response studies.
This compound shows lower than expected potency in in vivo studies. Rapid metabolism of this compound in vivo.Characterize the pharmacokinetic properties of this compound in the animal model being used. The conversion of this compound to its less active metabolites by CYP3A4 and CYP2D6 could reduce its effective concentration at the target site.[1]
Inconsistent results in CAR co-regulator interaction assays. The specific co-activators and co-repressors expressed in your cell line may differ, influencing the outcome.Use well-characterized mammalian two-hybrid assay systems. Confirm the expression of the relevant co-regulator fusion proteins. This compound has been shown to reduce CAR interaction with coactivators and enhance interaction with corepressors.[2][3]
Failure to observe inhibition of CAR target gene expression. The CAR in your system may have mutations in the ligand-binding domain affecting this compound binding.Sequence the CAR ligand-binding domain in your experimental model. Specific residues, such as N165 and H203, have been identified as critical for this compound interaction.[4][5] Mutations in these residues could confer resistance to this compound.

Experimental Protocols & Data

This compound Metabolism Analysis in Human Liver Microsomes

Objective: To determine the metabolic fate of this compound and identify the enzymes responsible.

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Dilute the stock solution into a reaction mixture containing human liver microsomes (HLMs) (e.g., 0.5 mg/mL) and a NADPH-regenerating system in an appropriate buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.

  • To identify the specific P450 enzymes involved, either use recombinant P450s in place of HLMs or perform inhibition studies with known chemical inhibitors of specific P450 isoforms.[1]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound and its Metabolites on CAR-mediated Transcription

CompoundIC50 on CAR-mediated CYP2B6-luciferase activity
This compound~70 nM
Metabolite 1Very weak inhibition
Metabolite 2Inactive
Data derived from cell-based reporter gene assays.[1][6]

Table 2: P450 Enzymes Involved in this compound Metabolism

Metabolic StepPrimary Enzyme Involved
This compound → Metabolite 1CYP3A4
Metabolite 1 → Metabolite 2CYP2D6
Data from experiments using human liver microsomes and recombinant P450s.[1]

Visualizations

CINPA1_Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_identification Enzyme Identification This compound This compound HLM Human Liver Microsomes (HLM) + NADPH This compound->HLM Metabolites Metabolite 1 & Metabolite 2 HLM->Metabolites LCMS LC-MS/MS Analysis Metabolites->LCMS Identification Identification of Specific P450s LCMS->Identification rP450 Recombinant P450s (CYP3A4, CYP2D6, etc.) rP450->Identification Inhibitors Chemical Inhibitors (in HLM assay) Inhibitors->Identification CINPA1_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound CAR Constitutive Androstane Receptor (CAR) This compound->CAR Inhibits Coactivator Coactivator Recruitment CAR->Coactivator Reduces Corepressor Corepressor Recruitment CAR->Corepressor Enhances Promoter Binding to Promoter of Target Genes CAR->Promoter Reduces Coactivator->Promoter Corepressor->Promoter Transcription Gene Transcription (e.g., CYP2B6, CYP3A4) Promoter->Transcription

References

Technical Support Center: Managing CINPA1 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on controlling for the degradation of the small molecule inhibitor, CINPA1, in long-term experimental settings. The following information addresses common challenges related to the stability and metabolism of this compound, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) is a potent and selective small-molecule inhibitor of the constitutive androstane (B1237026) receptor (CAR).[1][2][3] In long-term in vitro experiments, the concentration and activity of this compound can decrease over time due to metabolic degradation by cultured cells, leading to a reduction in its inhibitory effect and potentially confounding experimental results.

Q2: What is the primary mechanism of this compound degradation in a biological system?

A2: this compound is not degraded in the same way as a protein but is instead metabolized by cytochrome P450 (CYP) enzymes.[1] This is a common pathway for the breakdown of xenobiotics, including many small molecule drugs.[1]

Q3: Which specific enzymes are responsible for metabolizing this compound?

A3: In vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the initial metabolic conversion of this compound to its first metabolite (Met1).[1] To a lesser extent, CYP2C19 is also involved in this step.[1] The subsequent conversion of Met1 to a second metabolite (Met2) is primarily catalyzed by CYP2D6.[1]

Q4: Do the metabolites of this compound retain biological activity?

A4: The metabolites of this compound have significantly reduced activity compared to the parent compound. Met1 is a very weak inhibitor of CAR, while Met2 is considered inactive.[1][4] Therefore, the metabolism of this compound effectively leads to a loss of its intended biological effect.

Q5: How quickly is this compound metabolized?

A5: In human liver microsomes, a highly metabolically active system, this compound has a short half-life of approximately 26 minutes.[1] Its half-life in a specific cell culture system will depend on the metabolic capacity of the cell line being used. Cell lines with higher expression of CYP3A4 and CYP2D6, such as the hepatoblastoma cell line HepG2, are more likely to metabolize this compound at a faster rate.[5][6][7]

Q6: How should I prepare and store this compound stock solutions to ensure stability?

A6: High-concentration stock solutions of this compound should be prepared in an anhydrous organic solvent such as DMSO.[8][9] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[8]

Troubleshooting Guide

Issue: I am observing a diminished or inconsistent effect of this compound in my multi-day experiment.

Possible Cause Suggested Solution
Metabolic Degradation of this compound The concentration of active this compound is likely decreasing over time due to metabolism by your cells. For long-term experiments, it is crucial to replenish the media containing freshly diluted this compound at regular intervals. The optimal frequency of replenishment will depend on the metabolic rate of your specific cell line. It is recommended to determine the stability of this compound in your experimental setup (see Experimental Protocols).
Precipitation of this compound in Media This compound may have limited aqueous solubility. If you observe precipitation after diluting your DMSO stock into the cell culture medium, you may be exceeding its solubility limit. Try lowering the final concentration of this compound. Also, ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.
Suboptimal Storage of Stock Solutions Repeated freeze-thaw cycles or improper storage of this compound stock solutions can lead to degradation of the compound. Always aliquot stock solutions into single-use vials and store them at -20°C or -80°C. Prepare fresh dilutions in your culture medium for each experiment.
Cell Line-Specific Metabolic Activity Different cell lines have varying levels of cytochrome P450 enzyme expression. If you are using a cell line with high metabolic activity (e.g., HepG2), you may need to replenish this compound more frequently than with a cell line with lower metabolic capacity.

Data Presentation

Table 1: Metabolic Profile of this compound

Parameter Description Reference
Primary Metabolizing Enzyme (this compound → Met1) CYP3A4[1]
Secondary Metabolizing Enzyme (this compound → Met1) CYP2C19[1]
Primary Metabolizing Enzyme (Met1 → Met2) CYP2D6[1]
Half-life (in human liver microsomes) ~26 minutes[1]
Activity of Metabolite 1 (Met1) Weakly active inhibitor of CAR[1][4]
Activity of Metabolite 2 (Met2) Inactive[1][4]

Table 2: General Guidelines for this compound Stock Solution Preparation and Storage

Parameter Recommendation
Solvent Anhydrous DMSO
Stock Concentration 10 mM
Storage Temperature -20°C (short-term) or -80°C (long-term)
Handling Aliquot into single-use vials to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare a 10 mM Stock Solution:

    • Before opening, centrifuge the vial of solid this compound to ensure all powder is at the bottom.

    • Under sterile conditions, dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquot and Store:

    • Dispense the 10 mM stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage.

  • Prepare Working Solution:

    • For each experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Dilute the stock solution directly into your pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.5%.

    • Use the working solution immediately.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium by HPLC-MS

This protocol allows you to determine the half-life of this compound in your specific experimental conditions, enabling you to establish an optimal replenishment schedule.

  • Preparation of Samples:

    • Prepare a working solution of this compound in your complete cell culture medium (with serum, if applicable) at the final concentration used in your experiments.

    • Dispense 1 mL of this solution into triplicate wells of a multi-well plate for each time point to be tested (e.g., 0, 4, 8, 12, 24, 48 hours).

    • As a control, prepare a similar set of samples in cell-free medium to assess for non-cellular degradation.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At each designated time point, collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after preparation.

    • Immediately process the samples as described below.

  • Sample Processing (Protein Precipitation and Extraction):

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., warfarin, as used in published this compound metabolic studies) to precipitate proteins and extract the compound.[1]

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying this compound and the internal standard.

    • Column: A C18 reverse-phase column is suitable for this type of small molecule analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

    • Detection: Use a mass spectrometer set to monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Normalize the peak area ratio at each time point to the average peak area ratio at time 0 to determine the percentage of this compound remaining.

    • Plot the percentage of this compound remaining versus time and calculate the half-life (t½) of the compound in your specific cell culture conditions.

Visualizations

CINPA1_Metabolism This compound Metabolic Pathway cluster_cyp Cytochrome P450 Enzymes This compound This compound (Active CAR Inhibitor) Met1 Metabolite 1 (Weakly Active) This compound->Met1 Metabolism Step 1 Met2 Metabolite 2 (Inactive) Met1->Met2 Metabolism Step 2 CYP3A4 CYP3A4 (Primary) CYP3A4->this compound CYP2C19 CYP2C19 (Secondary) CYP2C19->this compound CYP2D6 CYP2D6 CYP2D6->Met1

Caption: Metabolic pathway of this compound.

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_process 3. Sample Processing cluster_analysis 4. Analysis A Prepare this compound in complete cell culture medium B Incubate at 37°C, 5% CO₂ (with and without cells) A->B C Collect aliquots at designated time points (e.g., 0, 4, 8, 12, 24, 48h) B->C D Add cold acetonitrile with internal standard C->D E Vortex and centrifuge to precipitate proteins D->E F Transfer supernatant to HPLC vials E->F G Analyze by HPLC-MS F->G H Calculate % this compound remaining and determine half-life G->H

References

addressing variability in cellular response to CINPA1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CINPA1, a selective inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CAR inhibitor not PXR activator 1) is a small-molecule inhibitor of the constitutive androstane receptor (CAR).[1] Its primary mechanism of action is to reduce CAR-mediated transcription. It achieves this by binding to the CAR ligand-binding domain (LBD), which in turn alters the interaction of CAR with coregulators. Specifically, this compound reduces the recruitment of coactivators and enhances the recruitment of corepressors to CAR.[2][3] This modulation of coregulator binding disrupts the ability of CAR to bind to the promoter regions of its target genes, thereby inhibiting their expression.[1][2]

Q2: What makes this compound a unique CAR inhibitor?

A2: this compound is notable for its specificity. Unlike many other CAR inhibitors, it does not activate the pregnane (B1235032) X receptor (PXR), a related xenobiotic sensor that shares some target genes with CAR.[1][4] This specificity makes this compound a valuable tool for dissecting the distinct biological functions of CAR without the confounding effects of PXR activation.

Q3: Does this compound exhibit cytotoxic effects?

A3: this compound has been shown to have no cytotoxic effects at concentrations up to 30 µM in various cell lines.[1][2] However, at higher concentrations (30 and 60 µM), some cytotoxicity has been observed, similar to other CAR inhibitors.[2]

Q4: How does this compound affect CAR at the protein level?

A4: this compound does not alter the protein levels or the subcellular localization of CAR.[1][2] Its inhibitory action is a result of modulating CAR's transcriptional activity, not by degrading the receptor or preventing its nuclear translocation.

Q5: Are the metabolites of this compound active?

A5: this compound is metabolized in human liver microsomes into two main metabolites. Studies have shown that one metabolite has very weak inhibitory function on CAR, while the other is inactive.[4] This suggests that the metabolites of this compound are unlikely to interfere with its action in in vitro experiments.[4]

Troubleshooting Guide

Issue 1: High variability in the inhibition of CAR target gene expression between experiments or cell donors.

  • Possible Cause 1: Inherent biological variability.

    • Explanation: Significant donor-to-donor variation in the basal expression of CAR and its target genes, such as CYP2B6, has been observed in primary human hepatocytes.[2] This can lead to different responses to this compound treatment.

    • Suggestion: When using primary cells from different donors, it is crucial to establish a baseline for CAR and target gene expression for each donor before initiating experiments. If possible, use a single donor for a set of comparative experiments. For cell lines, ensure consistent cell passage number and culture conditions.

  • Possible Cause 2: Differences in CAR expression levels.

    • Explanation: The level of CAR expression can influence the apparent efficacy of this compound. Cells with very low endogenous CAR may show a less pronounced response.

    • Suggestion: Before conducting functional assays, verify the expression of CAR in your cell model (e.g., via qPCR or Western blot). For cell lines with low endogenous CAR, consider using a system with exogenous CAR expression.[2]

Issue 2: Lower than expected inhibitory effect of this compound.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Explanation: The effective concentration of this compound can vary between different cell lines and experimental setups. The reported IC50 for reducing CAR-mediated transcription is approximately 70 nM, but this can be context-dependent.[1]

    • Suggestion: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell system and experimental endpoint.

  • Possible Cause 2: Issues with this compound stability or storage.

    • Explanation: Improper storage or handling of the this compound compound can lead to its degradation and loss of activity.

    • Suggestion: Refer to the manufacturer's instructions for proper storage conditions. Prepare fresh dilutions of this compound from a stock solution for each experiment.

Issue 3: Unexpected changes in the expression of genes not known to be regulated by CAR.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Explanation: While this compound is a specific CAR inhibitor, very high concentrations may lead to off-target effects. This compound is a weak antagonist of PXR with an estimated IC50 of 6.6 µM.[2]

    • Suggestion: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If off-target effects are suspected, test the effect of this compound in a CAR-knockout or knockdown cell line.

  • Possible Cause 2: Indirect downstream effects.

    • Explanation: Inhibition of CAR, a key regulator of xenobiotic and endobiotic metabolism, can lead to secondary changes in cellular signaling and gene expression.

    • Suggestion: To confirm that the observed effects are CAR-dependent, perform rescue experiments by overexpressing CAR. Utilize pathway analysis tools to investigate potential indirect effects.

Quantitative Data Summary

ParameterCell Line/SystemValueReference
IC50 for CAR-mediated transcription inhibition -~70 nM[1]
Cytotoxicity Various cell linesNo cytotoxic effects up to 30 µM[1][2]
PXR Antagonism (IC50) HepG2-PXR stable cell line~6.6 µM[2]

Experimental Protocols

Luciferase Reporter Assay for CAR Activity

Objective: To quantify the inhibitory effect of this compound on CAR-mediated gene transcription.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Expression plasmid for human CAR1 (hCAR1)

  • Luciferase reporter plasmid containing a CAR-responsive element (e.g., CYP2B6 promoter)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the hCAR1 expression plasmid and the CYP2B6-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection of a Renilla luciferase plasmid can be used for normalization.

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percent inhibition of CAR activity relative to the DMSO control.

Mammalian Two-Hybrid Assay for CAR-Coregulator Interaction

Objective: To assess the effect of this compound on the interaction between CAR and its coactivators or corepressors.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for a fusion protein of the CAR ligand-binding domain (LBD) and the GAL4 DNA-binding domain (GAL4-DBD).

  • Expression plasmid for a fusion protein of a coregulator (e.g., SRC-1, SMRT) and the VP16 activation domain (VP16-AD).

  • A reporter plasmid containing GAL4 upstream activation sequences driving a luciferase gene (pG5luc).

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate.

  • Co-transfect the cells with the GAL4-DBD-CAR-LBD, VP16-AD-coregulator, and pG5luc reporter plasmids. Include a Renilla luciferase plasmid for normalization.

  • 24 hours post-transfection, treat the cells with this compound, a known CAR agonist (e.g., CITCO) as a positive control for some interactions, or DMSO.

  • Incubate for 24 hours.

  • Lyse the cells and measure luciferase activity as described in the luciferase reporter assay protocol.

  • Analyze the data to determine if this compound enhances or disrupts the interaction between CAR and the specific coregulator.[2]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment affects the recruitment of CAR to the promoter regions of its target genes.

Materials:

  • Primary human hepatocytes or a suitable cell line endogenously expressing CAR.

  • This compound

  • Formaldehyde (B43269) for cross-linking

  • Glycine

  • Cell lysis and sonication buffers

  • Anti-CAR antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the CAR binding region of a target gene (e.g., CYP2B6) and a negative control region.

  • qPCR reagents and instrument

Procedure:

  • Culture primary human hepatocytes and treat with DMSO, a CAR agonist (e.g., CITCO), this compound, or a combination for a specified time (e.g., 45 minutes).[2]

  • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells.

  • Sonciate the chromatin to shear DNA to an average size of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight with an anti-CAR antibody or control IgG.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Perform qPCR using primers specific to the CAR binding site on a target gene promoter (e.g., the PBREM or XREM of the CYP2B6 gene) and a negative control genomic region.[2]

  • Analyze the qPCR data to determine the relative enrichment of CAR at the target gene promoter under different treatment conditions.

Visualizations

CINPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_Cytoplasm CAR This compound->CAR_Cytoplasm Enters Cell CAR_Nucleus CAR This compound->CAR_Nucleus Binds to LBD CAR_Cytoplasm->CAR_Nucleus Translocates Corepressors Corepressors CAR_Nucleus->Corepressors Enhanced Recruitment DNA Target Gene Promoter (e.g., CYP2B6) CAR_Nucleus->DNA Binds to Response Element Transcription Transcription Inhibited CAR_Nucleus->Transcription Activates Coactivators Coactivators Coactivators->CAR_Nucleus Recruitment (Blocked by this compound) Corepressors->DNA Represses Transcription

Caption: this compound binds to the CAR LBD in the nucleus, inhibiting coactivator recruitment and enhancing corepressor binding, which leads to the repression of target gene transcription.

Experimental_Workflow start Start: Hypothesis This compound inhibits CAR activity cell_culture Cell Culture (e.g., HepG2, Primary Hepatocytes) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment reporter_assay Luciferase Reporter Assay (Functional Readout) treatment->reporter_assay m2h_assay Mammalian Two-Hybrid (Co-regulator Interaction) treatment->m2h_assay chip_assay ChIP-qPCR (DNA Binding) treatment->chip_assay data_analysis Data Analysis and Interpretation reporter_assay->data_analysis m2h_assay->data_analysis chip_assay->data_analysis conclusion Conclusion on this compound Efficacy and Mechanism data_analysis->conclusion

Caption: A general experimental workflow to assess the inhibitory activity of this compound on the constitutive androstane receptor (CAR).

Troubleshooting_Tree start Issue: Inconsistent/Low this compound Activity cause1 Check for Biological Variability (e.g., cell donor, passage number) start->cause1 cause2 Verify CAR Expression Level (qPCR/Western Blot) start->cause2 cause3 Optimize this compound Concentration (Dose-Response Curve) start->cause3 cause4 Check for Off-Target Effects (Use CAR-null cells) start->cause4 solution1 Standardize cell source and culture conditions. cause1->solution1 solution2 Use cells with confirmed CAR expression or an overexpression system. cause2->solution2 solution3 Determine optimal IC50 for your specific cell system. cause3->solution3 solution4 Use lowest effective concentration and confirm CAR-dependency. cause4->solution4

Caption: A decision tree to troubleshoot common issues encountered during experiments with this compound.

References

potential for CINPA1 to induce unexpected gene expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for CINPA1 to induce unexpected gene expression. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, which stands for "CAR inhibitor not PXR activator 1," is a potent and specific inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR), a key nuclear receptor involved in sensing foreign substances (xenobiotics) and regulating their metabolism.[1][2] It functions by binding directly to the CAR ligand-binding domain (LBD).[3] This binding event alters the receptor's conformation, leading to a decrease in the recruitment of coactivator proteins (like SRC-1 and TIF-2) and an increase in the recruitment of corepressor proteins (like SMRTα and mNCoR).[1][2] The ultimate result is the disruption of CAR's ability to bind to the promoter regions of its target genes, thereby inhibiting their transcription.[1][2]

Q2: Has this compound been observed to induce unexpected or off-target gene expression?

A2: Based on currently available scientific literature, this compound is characterized by its high specificity for the Constitutive Androstane Receptor (CAR).[1][2] Its development was specifically aimed at avoiding the activation of the related Pregnane (B1235032) X Receptor (PXR), a common issue with other CAR modulators.[1][2] Studies have highlighted its selectivity for CAR over a panel of other nuclear receptors, including PXR, FXR, LXR, PPARγ, and RXR. The primary documented effect of this compound is the inhibition of CAR-mediated gene expression. To date, there are no widespread reports or evidence suggesting that this compound induces unexpected or off-target gene expression. However, the absence of such reports does not definitively rule out the possibility under specific experimental conditions. Researchers should always consider validating the expression of non-target genes in their specific cellular models.

Q3: My RNA-sequencing data shows upregulation of some genes after this compound treatment. What could be the cause?

A3: While direct induction of off-target gene expression by this compound has not been reported, unexpected upregulation of certain genes could be due to several factors:

  • Indirect Effects: this compound inhibits the expression of CAR target genes. Some of these target genes may themselves be transcriptional repressors. By inhibiting the expression of a repressor, this compound could indirectly lead to the upregulation of that repressor's target genes.

  • Cellular Context: The response to this compound can vary between different cell types and even between primary hepatocytes from different donors.[1] The specific genetic and epigenetic landscape of your experimental model could influence the outcome.

  • Experimental Variables: Factors such as this compound concentration, treatment duration, and the overall health of the cells can impact gene expression profiles. It is crucial to include appropriate controls, such as vehicle-only (e.g., DMSO) treated cells, to distinguish compound-specific effects from experimental artifacts.

  • Metabolism of this compound: this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.[4] It is possible, though not documented, that its metabolites could have different activity profiles.

Q4: How can I experimentally test for unexpected gene expression induced by this compound in my system?

A4: To rigorously assess the potential for unexpected gene expression, a global transcriptomic analysis is recommended. The general workflow for such an experiment is as follows:

  • Experimental Design: Culture your cells of interest and treat them with this compound at your desired concentration and time course. It is critical to include a vehicle control (e.g., DMSO) group.

  • RNA Extraction and Quality Control: Isolate total RNA from both this compound-treated and vehicle-treated cells. Assess the quality and quantity of the RNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the high-quality RNA and perform next-generation sequencing (e.g., RNA-seq).

  • Bioinformatic Analysis: Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups.

  • Validation: Validate the expression changes of a subset of unexpectedly upregulated genes using a secondary method, such as quantitative real-time PCR (qRT-PCR).

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's activity.

ParameterValueCell/System ContextReference
IC₅₀ for CAR-mediated transcription ~70 nMNot specified[2][5]
Cytotoxicity No cytotoxic effects up to 30 µMNot specified[1][6]
Selectivity >90-fold for CAR over PXRNot specified

Experimental Protocols

1. Mammalian Two-Hybrid Assay to Assess Coregulator Interaction

This assay is used to determine if this compound alters the interaction between CAR and its coactivators or corepressors.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.[1]

  • Plasmids:

    • An expression plasmid for a fusion protein of the CAR ligand-binding domain (LBD) and the VP16 activation domain (VP16AD-hCAR1).

    • An expression plasmid for a fusion protein of a coregulator (e.g., SRC-1, TIF-2, SMRTα, or mNCoR) and the GAL4 DNA-binding domain (GAL4DBD-coregulator).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 binding sites (pG5luc).

    • An internal control plasmid, such as one expressing Renilla luciferase, to normalize for transfection efficiency.

  • Procedure:

    • Co-transfect HEK293T cells with the three plasmids described above.

    • After transfection, treat the cells with the desired compounds: vehicle control (DMSO), a known CAR agonist (e.g., CITCO), this compound, or a combination.[1]

    • Incubate for 24 hours.[1]

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Calculate the fold interaction by normalizing the firefly luciferase activity to the Renilla luciferase activity. An increase in luciferase activity indicates a stronger interaction between CAR and the coregulator, while a decrease indicates a weaker interaction.

2. Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound affects the binding of CAR to the promoter regions of its target genes.

  • Cell Line: Primary human hepatocytes are a relevant model as they endogenously express CAR.[1]

  • Procedure:

    • Treat freshly plated human hepatocytes with vehicle control (DMSO), a CAR agonist (e.g., CITCO), this compound, or a combination for a short duration (e.g., 45 minutes).[1]

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the chromatin using an antibody specific to CAR. An anti-RNA polymerase II antibody can be used as a positive control for active transcription sites, and a non-specific IgG as a negative control.[1]

    • Reverse the cross-linking and purify the immunoprecipitated DNA.

    • Use quantitative real-time PCR (qPCR) to determine the amount of specific DNA sequences (e.g., the promoter region of a CAR target gene like CYP2B6) present in the immunoprecipitated sample.[1] A decrease in the amount of promoter DNA in the this compound-treated sample indicates that this compound disrupts the binding of CAR to the gene's promoter.

Visualizations

CINPA1_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_RXR_inactive CAR/RXR Heterodimer (Inactive) This compound->CAR_RXR_inactive Enters cell and binds to CAR CAR_RXR_active CAR/RXR Heterodimer (Active) CAR_RXR_inactive->CAR_RXR_active Translocates to Nucleus Corepressors Corepressors (e.g., SMRTα) CAR_RXR_active->Corepressors Recruitment Enhanced PBREM Promoter Region (e.g., PBREM) CAR_RXR_active->PBREM Binds to DNA CAR_RXR_active->PBREM Binding Inhibited Coactivators Coactivators (e.g., SRC-1) Coactivators->CAR_RXR_active Recruited Coactivators->CAR_RXR_active Recruitment Inhibited TargetGene Target Gene (e.g., CYP2B6) mRNA mRNA TargetGene->mRNA Transcription TargetGene->mRNA Transcription Inhibited Transcription_arrow

Caption: Mechanism of this compound Action.

Gene_Expression_Workflow start Start: Cell Culture treatment Treatment Groups: 1. Vehicle Control (DMSO) 2. This compound start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (e.g., RIN score) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing bioinformatics Bioinformatic Analysis: - Read Alignment - Differential Expression sequencing->bioinformatics validation Validation of Hits (qRT-PCR) bioinformatics->validation end End: Validated Gene List validation->end

Caption: Workflow for Assessing Unexpected Gene Expression.

References

challenges in translating in vitro CINPA1 results to in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in translating in vitro findings for CINPA1 (CAR inhibitor not PXR activator 1) to in vivo models.

Frequently Asked Questions (FAQs)

Q1: Why are my potent in vitro this compound results not replicating in my in vivo model?

A significant challenge is the discrepancy between a controlled in vitro environment and the complex biological system of a living organism.[1][2] Several factors specific to this compound can cause this disconnect:

  • Metabolism: this compound is rapidly metabolized in the liver by cytochrome P450 enzymes into less active or inactive forms.[3] This reduces the effective concentration of the active compound at the target site in vivo.

  • Species Specificity: The Constitutive Androstane (B1237026) Receptor (CAR), the target of this compound, exhibits notable species differences. For instance, this compound is a potent inhibitor of human CAR (hCAR) but does not appear to inhibit mouse CAR.[3] Using a standard mouse model for an efficacy study will likely yield negative results.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo can limit its bioavailability and exposure at the target tissue.[4] Factors like poor solubility or high protein binding can reduce efficacy.[3]

  • Biological Complexity: In vivo systems have intricate feedback loops and interactions between different organs and tissues that are absent in in vitro cell-based assays.[1]

Q2: What are the primary metabolites of this compound and how do they affect its activity?

In vitro studies using human liver microsomes (HLMs) have identified two main metabolites, Met1 and Met2.[3]

  • This compound is first converted to Metabolite 1 (Met1) by the enzyme CYP3A4 . Met1 is significantly less potent, showing only very weak inhibition of CAR function.[3]

  • Met1 is then further metabolized to Metabolite 2 (Met2) by the enzyme CYP2D6 . Met2 is inactive and does not inhibit CAR.[3]

The rapid conversion to these less active metabolites is a key reason for the potential loss of efficacy when moving from in vitro to in vivo systems.[3]

Q3: What is the mechanism of action for this compound?

This compound is a potent and specific inverse agonist of the human Constitutive Androstane Receptor (hCAR).[5][6] It functions by:

  • Binding directly to the CAR ligand-binding domain (LBD).[7][8]

  • Disrupting the interaction between CAR and its coactivators.[5]

  • Increasing the interaction between CAR and corepressors.[5][6]

  • Preventing CAR from binding to the promoter regions of its target genes, such as CYP2B6, thereby inhibiting their transcription.[5][6]

Crucially, this compound does not activate the Pregnane (B1235032) X Receptor (PXR), which is a common issue with other CAR inhibitors and makes this compound a valuable tool for specifically studying CAR biology.[5][6]

Q4: Which animal models are suitable for in vivo this compound studies?

Given that this compound does not inhibit mouse CAR, standard rodent models are not appropriate for efficacy studies.[3] Researchers should consider using models that express human CAR, such as:

  • Humanized mice: Mice that are genetically engineered to express the human CAR gene.

  • Xenograft models: Using human cells or tissues (e.g., primary human hepatocytes) in immunocompromised mice.[9]

The choice of model is critical and must accurately reflect the human disease and physiology being studied.[1]

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solution / Next Step
No in vivo efficacy despite high in vitro potency. 1. Rapid Metabolism: this compound is quickly converted to weak (Met1) or inactive (Met2) metabolites.[3]- Perform pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound and its metabolites.- Consider co-administration with known inhibitors of CYP3A4 or CYP2D6 to increase this compound exposure (use with caution).
2. Species Specificity: The animal model (e.g., standard mouse) does not have a this compound-sensitive CAR isoform.[3]- Confirm that your model expresses human CAR or a CAR variant known to be inhibited by this compound.- Switch to a humanized CAR mouse model for efficacy studies.
3. Poor Bioavailability: Sub-optimal ADME properties limit the amount of this compound reaching the target tissue.- Analyze this compound's solubility and permeability.[3]- Optimize the drug formulation and dosing regimen (route, frequency, concentration) based on PK data.
High variability in in vivo results. Genetic Polymorphisms: The primary metabolizing enzyme, CYP2D6, is highly polymorphic in humans, which can lead to significant inter-individual differences in drug metabolism and response.[3]- If using humanized models or human-derived cells, be aware of the CYP2D6 genotype.- Stratify results based on metabolizer status if known.
Unexpected off-target effects in vivo. Complex Biological Interactions: In vivo systems involve complex signaling pathways not present in simplified in vitro cultures.[1][10]- Conduct transcriptomic or proteomic analysis of target tissues to identify affected pathways.- Ensure the observed phenotype is due to CAR inhibition by including appropriate controls.

Quantitative Data Summary

The following table summarizes key in vitro characteristics of this compound.

ParameterValueSource
hCAR Inhibition (IC₅₀) ~70 nM[5][6]
Half-life in Human Liver Microsomes (HLMs) 0.43 ± 0.01 hours[3]
Half-life in Mouse Liver Microsomes (MLMs) 0.40 ± 0.02 hours[3]
Caco-2 Permeability (pH 7.4) 0.28 x 10⁻⁶ cm/s[3]
Cytotoxicity No cytotoxic effects up to 30 µM[6]

Experimental Protocols

LanthaScreen™ TR-FRET CAR Coactivator Recruitment Assay

This biochemical assay measures the ability of a compound to disrupt the constitutive interaction between the CAR Ligand-Binding Domain (LBD) and a coactivator peptide.[5]

Methodology:

  • A GST-tagged CAR-LBD is mixed with a fluorescently labeled coactivator peptide (e.g., PGC-1α). In the basal state, they interact, producing a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • This compound or a control compound is added at various concentrations.

  • If this compound binds to the CAR-LBD, it induces a conformational change that disrupts the interaction with the coactivator peptide.

  • This disruption leads to a decrease in the FRET signal.

  • The signal is measured using a fluorescence plate reader, and the IC₅₀ value is calculated based on the dose-dependent reduction in FRET.[5]

CYP2B6-Luciferase Reporter Gene Assay

This cell-based assay quantifies this compound's ability to inhibit CAR-mediated gene transcription.[5]

Methodology:

  • HepG2 cells, which are of human liver origin, are transfected with two plasmids: one expressing human CAR1 and another containing a luciferase reporter gene driven by the CYP2B6 gene promoter.

  • The transfected cells are incubated for 24 hours to allow for plasmid expression.

  • Cells are then treated with either a vehicle control (DMSO) or varying concentrations of this compound.

  • After another 24-hour incubation, a luciferase assay reagent (e.g., SteadyLite) is added to the cells.

  • The resulting luminescence, which is proportional to the transcriptional activity of CAR, is measured with a plate reader.

  • A decrease in luminescence in this compound-treated cells compared to the control indicates inhibition of CAR activity.[5]

Visualizations

CINPA1_Metabolism This compound This compound (Potent hCAR Inhibitor) Met1 Metabolite 1 (Met1) (Weak hCAR Inhibitor) This compound->Met1 Phase I Metabolism Met2 Metabolite 2 (Met2) (Inactive) Met1->Met2 Phase I Metabolism CYP3A4 CYP3A4 CYP3A4->this compound CYP2D6 CYP2D6 CYP2D6->Met1

Caption: Metabolic pathway of this compound in the liver.

In_Vitro_Vivo_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Validation HTS 1. High-Throughput Screen (Identify Hits) Biochem 2. Biochemical Assays (e.g., TR-FRET) HTS->Biochem Cell 3. Cell-Based Assays (e.g., Luciferase Reporter) Biochem->Cell Metabolism 4. Metabolism Studies (Human Liver Microsomes) Cell->Metabolism Model 5. Select Appropriate Model (e.g., hCAR Humanized Mouse) Metabolism->Model Translation PK 6. Pharmacokinetic (PK) Studies Model->PK Efficacy 7. Efficacy & Toxicity Studies PK->Efficacy

Caption: Experimental workflow from in vitro to in vivo.

Discrepancy_Factors cluster_Compound Compound-Specific Factors cluster_Model Model-Specific Factors center In Vitro / In Vivo Disconnect Metabolism Rapid Metabolism (CYP3A4, CYP2D6) Metabolism->center PK Pharmacokinetics (ADME) PK->center Species Species Specificity (Human vs. Mouse CAR) Species->center Complexity Biological Complexity (Systemic Effects) Complexity->center Genetics Genetic Variation (e.g., CYP Polymorphisms) Genetics->center

Caption: Key factors causing this compound in vitro/in vivo disconnects.

References

identifying and minimizing confounding factors in CINPA1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding factors in experiments involving CINPA1, a potent and selective antagonist of the Constitutive Androstane (B1237026) Receptor (CAR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a crucial role in xenobiotic and endobiotic metabolism. Its primary mechanism of action is to directly bind to the ligand-binding domain of CAR, which in turn reduces the recruitment of coactivators and enhances the recruitment of corepressors to CAR. This alteration of coregulator binding leads to the repression of CAR-mediated gene transcription.[1][2][3]

Q2: What makes this compound a useful tool for studying CAR signaling?

A2: A significant advantage of this compound is its high selectivity for CAR over the Pregnane (B1235032) X Receptor (PXR).[1][2] CAR and PXR are closely related nuclear receptors that share overlapping ligands and target genes, which can confound the interpretation of experimental results.[2][3] Since this compound does not activate PXR, it allows for the specific investigation of CAR-dependent signaling pathways.[1][2]

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to be a weak antagonist of PXR at higher concentrations, with an IC50 value of approximately 6.6 µM.[1] However, it does not exhibit agonistic activity towards PXR even at concentrations up to 40 µM.[1] Studies have shown that this compound does not significantly modulate the activity of other nuclear receptors such as FXR, GR, LXRα, LXRβ, PPARγ, RXRα, RXRβ, or VDR.[1] It is also important to note that two main metabolites of this compound have been identified, with one showing very weak inhibition of CAR and the other being inactive.[4]

Q4: Does this compound treatment affect CAR protein levels or its cellular localization?

A4: No, studies have demonstrated that this compound treatment does not alter the protein levels or the subcellular (nuclear) localization of CAR.[1][2] This indicates that its inhibitory effect is primarily due to the modulation of CAR's transcriptional activity rather than affecting its expression or cellular trafficking.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) of CAR and Interacting Proteins

Issue: Low or no pull-down of the bait protein (CAR) or interacting partners.

Possible Cause Troubleshooting Step
Inefficient cell lysis Use a lysis buffer optimized for nuclear proteins, such as RIPA buffer, and ensure complete cell disruption through sonication or douncing.[5] Always include protease and phosphatase inhibitors in your lysis buffer.
Poor antibody quality Use a ChIP-grade antibody validated for immunoprecipitation of CAR. Test different antibody concentrations to find the optimal ratio for your lysate.
Disruption of protein-protein interactions Use a less stringent lysis buffer if possible. Ensure that the native conformation of proteins is maintained by keeping samples on ice or at 4°C throughout the procedure.
Low expression of bait or prey protein Confirm protein expression levels in your input lysate via Western blot. If expression is low, consider overexpressing the protein of interest or using a larger amount of starting material.
Inefficient antibody-bead binding Ensure the protein A/G beads are compatible with the isotype of your primary antibody. Pre-block the beads with BSA to reduce non-specific binding.

Issue: High background with non-specific protein binding.

Possible Cause Troubleshooting Step
Non-specific antibody binding Perform a pre-clearing step by incubating the lysate with beads alone before adding the primary antibody.[6] Include an isotype control IgG in a parallel experiment to assess non-specific binding.
Insufficient washing Increase the number and duration of wash steps after immunoprecipitation. Consider using a wash buffer with a slightly higher salt or detergent concentration.
"Sticky" proteins in the lysate Pre-clear the lysate with beads as mentioned above. The inclusion of a small amount of non-ionic detergent in the wash buffer can also help.
Chromatin Immunoprecipitation (ChIP) for CAR Target Genes

Issue: Low yield of immunoprecipitated DNA.

Possible Cause Troubleshooting Step
Inefficient cross-linking Optimize the formaldehyde (B43269) cross-linking time (typically 10-15 minutes). Over-crosslinking can mask epitopes, while under-cross-linking will result in weak protein-DNA interactions.
Incomplete chromatin shearing Optimize sonication or enzymatic digestion to obtain chromatin fragments in the 200-1000 bp range.[7] Verify fragment size by running an aliquot of sheared chromatin on an agarose (B213101) gel.
Poor antibody performance Use a ChIP-validated antibody for CAR. Titrate the antibody to determine the optimal amount for your chromatin preparation.
Insufficient starting material Increase the amount of starting cell or tissue material.

Issue: High background in qPCR analysis.

Possible Cause Troubleshooting Step
Non-specific antibody binding Include a mock IP with a non-specific IgG antibody as a negative control.[8]
Repetitive DNA sequences Design qPCR primers for unique genomic regions. Perform a BLAST search to ensure primer specificity.
Contamination Use aerosol-resistant pipette tips and maintain a clean working environment to prevent DNA contamination.[8]

Experimental Protocols

Detailed Methodology for Mammalian Two-Hybrid (M2H) Assay

This protocol is adapted for studying the interaction between CAR and its coregulators in the presence of this compound.[1][9]

  • Plasmid Constructs:

    • Bait plasmid: GAL4 DNA-binding domain (DBD) fused to the coregulator of interest (e.g., SRC-1, TIF-2, SMRT, NCoR).

    • Prey plasmid: VP16 activation domain (AD) fused to the full-length human CAR1.

    • Reporter plasmid: Contains multiple GAL4 binding sites upstream of a luciferase reporter gene (e.g., pG5luc).

    • Internal control plasmid: Expresses Renilla luciferase for normalization of transfection efficiency (often included in the pBIND vector).[10]

  • Cell Culture and Transfection:

    • HEK293T cells are suitable for this assay due to their high transfection efficiency.[9]

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Co-transfect the bait, prey, reporter, and internal control plasmids using a suitable transfection reagent.

  • Treatment:

    • 24 hours post-transfection, treat the cells with:

      • Vehicle control (e.g., DMSO).

      • This compound at the desired concentration (e.g., 1 µM or 5 µM).[9]

      • A known CAR agonist (e.g., CITCO) as a positive control for interaction modulation.[9]

      • A combination of agonist and this compound.

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in luciferase activity relative to the vehicle control to determine the effect of this compound on the CAR-coregulator interaction.

Quantitative Data Summary

Table 1: Effect of this compound on CAR- and PXR-Mediated Gene Expression [1]

Receptor & Gene Treatment Cell Line Effect IC50 / EC50
CAR (CYP2B6-luc)This compoundHepG2Inhibition~70 nM
CAR (CYP3A4-luc)This compoundHepG2Inhibition-
PXR (CYP3A4-luc)This compoundHepG2-PXRNo agonistic activity up to 40 µM-
PXR (CYP3A4-luc)This compound + RifampicinHepG2-PXRWeak antagonism~6.6 µM

Table 2: Effect of this compound on CAR Interaction with Coregulators (Mammalian Two-Hybrid Assay) [1]

Coregulator Treatment Effect on Interaction with CAR
SRC-1 (Coactivator)This compoundReduced
TIF-2 (Coactivator)This compoundReduced
SMRTα (Corepressor)This compoundIncreased
mNCoR (Corepressor)This compoundIncreased

Mandatory Visualizations

Signaling Pathway of this compound Action

CINPA1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR_inactive CAR (Inactive) Complex Protein Complex CAR_inactive->Complex Bound CAR_active CAR (Active) CAR_inactive->CAR_active Translocation RXR RXR CAR_active->RXR Heterodimerizes PBREM PBREM/XREM (DNA Response Element) CAR_active->PBREM Binds Coactivators Coactivators (e.g., SRC-1, TIF-2) CAR_active->Coactivators Recruits Corepressors Corepressors (e.g., SMRT, NCoR) CAR_active->Corepressors Recruits RXR->PBREM Binds TargetGene Target Gene (e.g., CYP2B6) Transcription_active Gene Transcription PBREM->Transcription_active Activates Transcription_repressed Gene Repression PBREM->Transcription_repressed Represses Coactivators->Transcription_active Activates Corepressors->Transcription_repressed Represses This compound This compound This compound->CAR_active Binds to LBD This compound->Coactivators Inhibits Recruitment This compound->Corepressors Enhances Recruitment

Caption: this compound binds to the active form of CAR in the nucleus, inhibiting coactivator recruitment and promoting corepressor binding, leading to gene repression.

Experimental Workflow for Identifying this compound Confounding Factors

Confounding_Factors_Workflow start Start: this compound Experiment co_ip Co-Immunoprecipitation (Co-IP) with CAR antibody start->co_ip chip Chromatin Immunoprecipitation (ChIP-qPCR/seq) start->chip off_target_panel Nuclear Receptor Activity Panel start->off_target_panel cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity mass_spec Mass Spectrometry (MS) Analysis co_ip->mass_spec interactome Identify CAR-Interacting Proteins (Potential Confounding Factors) mass_spec->interactome m2h Mammalian Two-Hybrid (M2H) Assay interactome->m2h validate_interaction Validate this compound Effect on CAR-Interactor Binding m2h->validate_interaction end End: Minimized Confounding Factors validate_interaction->end target_gene Analyze this compound Effect on CAR Occupancy at Target Gene Promoters chip->target_gene target_gene->end specificity Assess this compound Specificity (e.g., vs. PXR, FXR, etc.) off_target_panel->specificity specificity->end viability Determine this compound Concentration Range without Cytotoxicity cytotoxicity->viability viability->end

Caption: A logical workflow for identifying and mitigating potential confounding factors in experiments involving this compound.

References

Validation & Comparative

comparing the efficacy of CINPA1 to other CAR inhibitors like PK11195

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of xenobiotic receptor modulation, the Constitutive Androstane (B1237026) Receptor (CAR) has emerged as a critical therapeutic target. Its activation is linked to drug metabolism, resistance, and various disease states. Consequently, the development of potent and specific CAR inhibitors is of paramount interest to researchers and drug development professionals. This guide provides an objective comparison of CINPA1, a novel and specific CAR inhibitor, with the more established but less specific inhibitor, PK11195.

Executive Summary

This compound (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of CAR.[1] A key advantage of this compound is its lack of agonistic activity towards the Pregnane (B1235032) X Receptor (PXR), a common off-target effect of many CAR inhibitors that can lead to confounding experimental results.[1][2] In contrast, PK11195, while also inhibiting CAR, is a known activator of PXR.[3] This fundamental difference in specificity is a crucial consideration for researchers studying CAR-mediated signaling pathways.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative data on the efficacy of this compound and PK11195 as CAR inhibitors.

ParameterThis compoundPK11195Reference
CAR-Mediated Transcription Inhibition (IC50) ~70 nMNot explicitly found[1]
CAR Coactivator Recruitment Inhibition (IC50) 687 nM390 nM[4]
PXR Activation No activationPotent activator[2][3]
PXR Antagonism (IC50) 6.6 µM (weak)Not an antagonist[2]
Cytotoxicity No cytotoxic effects up to 30 µMNot explicitly found[1]

Mechanism of Action

This compound functions as a direct inhibitor of CAR. It binds to the ligand-binding domain (LBD) of CAR, which in turn alters the recruitment of coactivators and corepressors.[2][5] Specifically, this compound reduces the interaction between CAR and coactivators while enhancing the recruitment of corepressors.[1] This modulation of coregulator binding disrupts the ability of CAR to bind to the promoter regions of its target genes, thereby inhibiting their transcription.[1][2]

PK11195 is a more promiscuous compound. While it does exhibit inhibitory effects on CAR, it is also a well-documented activator of PXR.[3] This dual activity can complicate the interpretation of experimental results in systems where both CAR and PXR are expressed. The mechanism of CAR inhibition by PK11195 is less direct compared to this compound. PK11195 is primarily known as a ligand for the translocator protein (TSPO), also known as the peripheral benzodiazepine (B76468) receptor, and its effects on CAR may be secondary to its primary target.[6]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and PK11195.

CINPA1_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_RXR_inactive CAR/RXR (Inactive Complex) This compound->CAR_RXR_inactive Binds to CAR LBD CAR_RXR_active_cyto CAR/RXR (Active Complex) Corepressors Corepressors CAR_RXR_inactive->Corepressors Enhances Recruitment CAR_RXR_active_nuc CAR/RXR (Active Complex) CAR_RXR_active_cyto->CAR_RXR_active_nuc Translocation Coactivators Coactivators DNA Promoter Region of Target Genes CAR_RXR_active_nuc->DNA Binds to Promoter Coactivators->DNA Recruitment Corepressors->DNA Binding Transcription_Inhibition Inhibition of Gene Transcription

Caption: this compound Signaling Pathway.

PK11195_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PK11195 PK11195 CAR_RXR_inactive CAR/RXR (Inactive Complex) PK11195->CAR_RXR_inactive Inhibits PXR_RXR_inactive PXR/RXR (Inactive Complex) PK11195->PXR_RXR_inactive Activates TSPO TSPO PK11195->TSPO Binds CAR_RXR_active_nuc CAR/RXR (Active Complex) PXR_RXR_active_nuc PXR/RXR (Active Complex) PXR_RXR_inactive->PXR_RXR_active_nuc Translocation CAR_Target_Genes CAR Target Genes PXR_Target_Genes PXR Target Genes PXR_RXR_active_nuc->PXR_Target_Genes Binds to Promoter CAR_Transcription_Inhibition Inhibition of Transcription PXR_Transcription_Activation Activation of Transcription PXR_Target_Genes->PXR_Transcription_Activation

Caption: PK11195 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare CAR inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay quantitatively measures the ability of a compound to disrupt the interaction between the CAR LBD and a coactivator peptide.

Materials:

  • GST-tagged human CAR-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide (e.g., PGC1α)

  • Assay buffer

  • Test compounds (this compound, PK11195)

  • 384-well microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a solution of GST-tagged CAR-LBD and the terbium-labeled anti-GST antibody in assay buffer.

  • In a 384-well plate, add the test compounds at various concentrations.

  • Add the CAR-LBD/antibody solution to the wells containing the test compounds.

  • Add the fluorescein-labeled coactivator peptide to all wells.

  • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

  • Calculate the 520/495 emission ratio. A decrease in this ratio indicates inhibition of the coactivator-CAR interaction.

  • Plot the emission ratio against the log of the inhibitor concentration to determine the IC50 value.

Luciferase Reporter Gene Assay for CAR/PXR Activity

This cell-based assay measures the transcriptional activity of CAR and PXR in response to treatment with an inhibitor.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Expression plasmid for human CAR or PXR

  • Luciferase reporter plasmid containing a CAR or PXR response element (e.g., from the CYP2B6 or CYP3A4 promoter)

  • Transfection reagent

  • Cell culture medium and reagents

  • Test compounds (this compound, PK11195)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HepG2 cells with the CAR or PXR expression plasmid and the corresponding luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a positive control (e.g., a known CAR/PXR activator) and a vehicle control (e.g., DMSO).

  • After the treatment period, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.

  • Plot the normalized luciferase activity against the log of the inhibitor concentration to determine the IC50 for inhibition or EC50 for activation.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if a compound affects the binding of CAR to the promoter regions of its target genes in a cellular context.

Materials:

  • Hepatocytes or other cells endogenously expressing CAR

  • Formaldehyde (B43269) for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffer and sonicator

  • Anti-CAR antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer and proteinase K

  • DNA purification kit

  • Primers for qPCR targeting CAR response elements in gene promoters (e.g., CYP2B6)

  • qPCR reagents and instrument

Procedure:

  • Treat cells with the test compounds and a CAR activator (e.g., CITCO) or vehicle control.

  • Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitate the CAR-DNA complexes by incubating the sheared chromatin with an anti-CAR antibody overnight. Use a control IgG in parallel.

  • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Digest the proteins with proteinase K and purify the DNA.

  • Quantify the amount of immunoprecipitated DNA corresponding to specific gene promoters using qPCR with primers targeting the CAR binding sites.

  • Analyze the qPCR data to determine the relative enrichment of CAR at the target promoters in the different treatment conditions.

Experimental Workflow

The following diagram illustrates a logical workflow for comparing the efficacy of CAR inhibitors.

Experimental_Workflow start Start: Characterization of Novel CAR Inhibitor tr_fret 1. In Vitro Binding Assay (TR-FRET) start->tr_fret luciferase_car 2a. Cell-Based CAR Activity Assay (Luciferase Reporter) tr_fret->luciferase_car Determine direct binding inhibition luciferase_pxr 2b. Cell-Based PXR Specificity Assay (Luciferase Reporter) luciferase_car->luciferase_pxr Confirm cellular inhibition chip 3. Mechanism of Action in Cells (ChIP-qPCR) luciferase_pxr->chip Assess off-target activation cytotoxicity 4. Cytotoxicity Assessment (e.g., MTT Assay) chip->cytotoxicity Validate inhibition of DNA binding end Conclusion: Efficacy and Specificity Profile cytotoxicity->end Evaluate safety profile

Caption: Experimental Workflow for CAR Inhibitor Comparison.

Conclusion

Based on the available data, this compound represents a significant advancement in the development of CAR inhibitors. Its high potency and, most importantly, its specificity in avoiding PXR activation, make it a superior research tool compared to PK11195 for dissecting the specific roles of CAR in cellular processes. For researchers aiming to modulate CAR activity without the confounding variable of PXR activation, this compound is the more efficacious and reliable choice. This guide provides the necessary data and experimental frameworks to assist scientists in making informed decisions for their research and development endeavors.

References

Comparative Analysis of CINPA1 and Non-selective CAR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of xenobiotic metabolism and drug development, the Constitutive Androstane (B1237026) Receptor (CAR, NR1I3) has emerged as a critical regulator. Its activation can lead to drug-drug interactions and reduced therapeutic efficacy of various clinical drugs. Consequently, the development of CAR inhibitors is of significant interest. This guide provides a detailed comparative analysis of a novel selective CAR inhibitor, CINPA1, and non-selective CAR inhibitors, offering researchers a comprehensive overview of their performance based on available experimental data.

Introduction to CAR Inhibition

The Constitutive Androstane Receptor is a nuclear receptor primarily expressed in the liver and intestine. It plays a pivotal role in sensing and eliminating foreign chemicals (xenobiotics) and endogenous molecules by regulating the expression of genes involved in drug metabolism and transport, such as those from the Cytochrome P450 (CYP) family.[1][2][3] A key challenge in targeting CAR is its close structural and functional relationship with the Pregnane (B1235032) X Receptor (PXR), another crucial xenobiotic sensor.[2][4] Many early CAR inhibitors also activate PXR, leading to a complex and sometimes counterproductive pharmacological profile. This has driven the search for selective CAR inhibitors.

This compound: A Selective CAR Inhibitor

This compound (CAR inhibitor not PXR activator 1) was identified through a directed high-throughput screening as a potent and specific small-molecule inhibitor of CAR that does not activate PXR.[2] This selectivity represents a significant advancement in the development of tools to study CAR function and for potential therapeutic applications.

Non-Selective CAR Inhibitors

For the purpose of this comparison, non-selective CAR inhibitors are defined as compounds that inhibit CAR activity but also demonstrate agonistic activity towards PXR. Prominent examples of such compounds include the antifungal agent clotrimazole (B1669251) and the peripheral benzodiazepine (B76468) receptor ligand PK11195.[1][2] Their utility as specific CAR probes is limited by their off-target activation of PXR.

Quantitative Performance Comparison

The following table summarizes the quantitative data on the efficacy and selectivity of this compound compared to the non-selective inhibitors clotrimazole and PK11195.

CompoundTargetAssay TypeMetricValuePXR ActivityReference
This compound Human CARLuciferase Reporter AssayIC50~70 nMWeak Antagonist (IC50 ~6.6 µM)[1][2]
Clotrimazole Human CARLuciferase Reporter AssayInhibitionPotentAgonist[1][5]
PK11195 Human CARLuciferase Reporter AssayInhibitionPotentAgonist[1]

Note: Specific IC50 values for CAR inhibition by clotrimazole and PK11195, and EC50 values for PXR activation by these compounds, are not consistently reported across the literature in a directly comparable format to this compound. However, multiple sources confirm their potent CAR inhibitory and PXR agonistic activities.

Mechanism of Action

This compound acts as an inverse agonist of CAR. It binds to the ligand-binding domain (LBD) of CAR, which leads to a conformational change that promotes the recruitment of corepressor proteins and inhibits the interaction with coactivator proteins.[1][6][7] This alteration in coregulator binding prevents the transcriptional activation of CAR target genes.[1]

Non-selective CAR inhibitors like clotrimazole and PK11195 also inhibit CAR, likely through a similar inverse agonist mechanism. However, their binding to and activation of PXR complicates their overall effect on xenobiotic metabolism pathways.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the signaling pathway of the Constitutive Androstane Receptor and the points of intervention for selective and non-selective inhibitors.

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors CAR_inactive Inactive CAR Complex CAR-CCRP-HSP90 Complex CAR_inactive->Complex Forms complex CAR_active Active CAR Complex->CAR_active Dissociation CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR Heterodimerizes with Corepressors Corepressors (e.g., SMRT) CAR_active->Corepressors Recruits RXR RXR RXR->CAR_RXR PBREM PBREM/DR4 (DNA Response Element) CAR_RXR->PBREM Binds to Coactivators Coactivators (e.g., SRC-1) CAR_RXR->Coactivators Recruits Transcription Target Gene Transcription PBREM->Transcription Initiates Coactivators->Transcription This compound This compound (Selective Inhibitor) This compound->CAR_active Inhibits This compound->Corepressors Promotes recruitment NonSelective Non-Selective Inhibitors (e.g., Clotrimazole, PK11195) NonSelective->CAR_active Inhibits PXR PXR Activation NonSelective->PXR Activates Activators Activators (Direct/Indirect) Activators->CAR_active Activation & Nuclear Translocation

Caption: CAR signaling pathway and mechanisms of inhibitor action.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to characterize CAR inhibitors.

Luciferase_Assay_Workflow start Start step1 Co-transfect cells with: - CAR expression vector - CYP2B6/3A4-luciferase reporter vector start->step1 step2 Treat cells with This compound or non-selective inhibitor step1->step2 step3 Incubate for 24 hours step2->step3 step4 Lyse cells and add luciferase substrate step3->step4 step5 Measure luminescence step4->step5 end Determine IC50 step5->end M2H_Assay_Workflow start Start step1 Co-transfect cells with: - GAL4-CAR-LBD fusion vector - VP16-coregulator fusion vector - GAL4-responsive luciferase reporter start->step1 step2 Treat cells with inhibitor step1->step2 step3 Incubate for 24 hours step2->step3 step4 Measure luciferase activity step3->step4 end Assess coregulator interaction step4->end ChIP_Assay_Workflow start Start step1 Treat hepatocytes with inhibitor start->step1 step2 Cross-link proteins to DNA with formaldehyde step1->step2 step3 Lyse cells and shear chromatin step2->step3 step4 Immunoprecipitate with anti-CAR antibody step3->step4 step5 Reverse cross-links and purify DNA step4->step5 step6 Quantify target DNA (e.g., CYP2B6 promoter) by qPCR step5->step6 end Determine CAR DNA binding step6->end

References

CINPA1 vs. CITCO: A Functional Comparison of a CAR Inhibitor and Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional differences between modulators of the Constitutive Androstane (B1237026) Receptor (CAR) is critical for advancing research in drug metabolism and toxicology. This guide provides a detailed comparison of CINPA1, a potent CAR inhibitor, and CITCO, a well-characterized CAR agonist, with a focus on their performance in key functional assays.

The Constitutive Androstane Receptor (CAR) is a key nuclear receptor that regulates the metabolism and clearance of xenobiotics and endobiotics.[1][2] Modulation of CAR activity is a significant area of research, particularly in the context of drug-drug interactions and the development of multidrug resistance in cancer.[1][2] This guide contrasts the functional effects of this compound (CAR inhibitor not PXR activator 1), an inverse agonist of CAR, with those of CITCO, a selective CAR agonist.

Quantitative Data Summary

The following table summarizes the quantitative data from various functional assays, highlighting the opposing effects of this compound and CITCO on CAR activity.

Functional AssayParameterThis compoundCITCOSource
CAR-Mediated Transcription (CYP2B6-luciferase reporter assay) IC50 ~70 nMN/A (Agonist)[1][2]
EC50 N/A (Inhibitor)49 nM[3][4]
CAR/Co-regulator Interaction (Mammalian Two-Hybrid Assay) Co-activator (SRC-1, TIF-2) Interaction ReducedNo substantial increase (due to high constitutive activity)[1]
Co-repressor (SMRTα, mNCoR) Interaction IncreasedNot reported[1]
CAR Binding to DNA (ChIP Assay) CAR recruitment to CYP2B6 promoter Disrupts CITCO-activated bindingInduces binding[1]
PXR Activity Agonistic effect None detected at concentrations up to 40 µMNo activity[1][3]
Antagonistic effect Weak antagonist (IC50 ~6.6 µM)N/A[1]

Signaling Pathway and Mechanisms of Action

This compound and CITCO exert opposite effects on the CAR signaling pathway. CITCO, as an agonist, binds to the CAR ligand-binding domain (LBD), promoting a conformational change that facilitates the dissociation of co-repressors and the recruitment of co-activators. This complex then binds to DNA response elements on target genes, such as CYP2B6, to activate transcription.

In contrast, this compound acts as an inverse agonist/antagonist. It binds to the CAR LBD and promotes a conformation that enhances the recruitment of co-repressors and reduces the interaction with co-activators.[1][2] This leads to the inhibition of both basal (constitutive) and agonist-induced CAR activity.[1] Interestingly, while this compound inhibits CAR's transcriptional activity, it has been observed to mediate the nuclear translocation of CAR, similar to some other CAR antagonists.[5]

CAR_Signaling_Pathway Opposing Effects of CITCO and this compound on CAR Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_agonist Agonist Pathway (CITCO) cluster_antagonist Antagonist Pathway (this compound) CAR_Cytoplasm CAR CAR_CITCO CAR-CITCO Complex CAR_Cytoplasm->CAR_CITCO Translocation CAR_this compound CAR-CINPA1 Complex CAR_Cytoplasm->CAR_this compound Translocation CITCO CITCO CITCO->CAR_CITCO Binds Coactivators Co-activators CAR_CITCO->Coactivators Recruits DNA_Agonist DNA Response Element (e.g., CYP2B6 promoter) CAR_CITCO->DNA_Agonist Binds Coactivators->DNA_Agonist Binds Transcription_Agonist Gene Transcription (Activation) DNA_Agonist->Transcription_Agonist Induces This compound This compound This compound->CAR_this compound Binds Corepressors Co-repressors CAR_this compound->Corepressors Recruits DNA_Antagonist DNA Response Element (e.g., CYP2B6 promoter) CAR_this compound->DNA_Antagonist Disrupts Binding Transcription_Antagonist Gene Transcription (Inhibition) DNA_Antagonist->Transcription_Antagonist

Fig 1. CAR signaling pathways for CITCO and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of CAR in response to test compounds.

Experimental Workflow:

Luciferase_Assay_Workflow Workflow for CAR Luciferase Reporter Assay start Start: HepG2 cells transfection Transfect with: 1. hCAR1 expression plasmid 2. CYP2B6-luciferase reporter plasmid start->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat with varying concentrations of: - this compound - CITCO - Control (DMSO) incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 lysis Lyse cells incubation2->lysis measurement Measure Luciferase Activity (Luminescence) lysis->measurement end End: Determine IC50/EC50 measurement->end

Fig 2. Luciferase reporter assay workflow.

Protocol Steps:

  • Cell Culture and Transfection: HepG2 cells are transiently transfected with a plasmid expressing human CAR1 (hCAR1) and a reporter plasmid containing the firefly luciferase gene under the control of the CYP2B6 promoter.[1]

  • Compound Treatment: Twenty-four hours post-transfection, the cells are treated with various concentrations of this compound, CITCO, or a vehicle control (e.g., DMSO).[1]

  • Incubation: The treated cells are incubated for an additional 24 hours to allow for changes in gene expression.[1]

  • Lysis and Measurement: The cells are lysed, and luciferase activity is measured using a luminometer. The resulting light output is proportional to the transcriptional activity of CAR.[1]

  • Data Analysis: For agonists like CITCO, data is used to calculate the EC50 value (the concentration that produces 50% of the maximal response). For inhibitors like this compound, the IC50 value (the concentration that inhibits 50% of the CAR activity) is determined.[1]

Mammalian Two-Hybrid Assay

This assay is used to investigate the interaction between CAR and its co-regulators (co-activators or co-repressors) in the presence of a test compound.

Experimental Workflow:

M2H_Assay_Workflow Workflow for Mammalian Two-Hybrid Assay start Start: HEK293T cells transfection Transfect with: 1. GAL4DBD-coregulator fusion plasmid 2. VP16AD-hCAR1 fusion plasmid 3. pG5luc reporter plasmid 4. Renilla luciferase control plasmid start->transfection treatment Treat with: - this compound - CITCO - Control (DMSO) transfection->treatment incubation Incubate for 24 hours treatment->incubation measurement Measure Firefly and Renilla Luciferase Activities incubation->measurement analysis Normalize Firefly to Renilla activity (Calculate Fold Interaction) measurement->analysis end End: Assess co-regulator interaction analysis->end

Fig 3. Mammalian two-hybrid assay workflow.

Protocol Steps:

  • Plasmid Constructs: The assay utilizes several plasmids:

    • A "bait" plasmid encoding the CAR LBD fused to the GAL4 DNA-binding domain (DBD).

    • A "prey" plasmid encoding a co-regulator (e.g., SRC-1, SMRTα) fused to the VP16 activation domain (AD).

    • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (pG5luc).

    • An internal control plasmid, such as one expressing Renilla luciferase, for normalization.[1]

  • Transfection: HEK293T cells are co-transfected with these plasmids.[1]

  • Compound Treatment: The transfected cells are treated with this compound, CITCO, or a control.[1]

  • Luciferase Measurement: After a 24-hour incubation, luciferase activities are measured.[1]

  • Data Interpretation: An increase in the firefly/Renilla luciferase ratio indicates an interaction between CAR and the co-regulator. This compound was shown to reduce CAR's interaction with co-activators SRC-1 and TIF-2 and increase its interaction with co-repressors SMRTα and mNCoR.[1]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if CAR directly binds to the promoter regions of its target genes within the chromatin of cells.

Protocol Steps:

  • Cell Treatment: Primary human hepatocytes are treated with DMSO (control), CITCO, this compound, or a combination of CITCO and this compound.[1]

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to CAR is used to immunoprecipitate the CAR-DNA complexes. A control IgG is used in parallel.[1]

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR): qPCR is performed on the purified DNA to quantify the amount of specific promoter regions (e.g., of CYP2B6 and CYP3A4) that were bound by CAR.[1]

  • Data Analysis: The results show that CITCO induces CAR binding to the CYP2B6 promoter, while this compound disrupts this CITCO-activated binding.[1]

Conclusion

This compound and CITCO represent two sides of CAR modulation, serving as invaluable tools for dissecting the receptor's function. While CITCO is a classic agonist that activates CAR-mediated gene transcription, this compound is a potent inhibitor that does not activate the related PXR, making it a more specific tool for studying CAR biology.[1][2] The functional assays detailed here provide a robust framework for characterizing the activity of these and other novel CAR modulators, ultimately aiding in the development of new therapeutic strategies and a deeper understanding of xenobiotic metabolism.

References

Unveiling CINPA1's Inertia: A Comparative Guide to its Lack of PXR Activation Across Diverse Cell Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interaction of novel compounds with nuclear receptors is paramount for predicting potential drug-drug interactions and off-target effects. This guide provides a comprehensive comparison validating that CINPA1, a potent inhibitor of the Constitutive Androstane Receptor (CAR), does not activate the Pregnane (B1235032) X Receptor (PXR). The data presented herein, compiled from various studies, demonstrates this lack of activation across different cellular models, contrasting with known PXR activators.

This guide summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of the signaling pathway and experimental workflows to offer a clear and objective analysis of this compound's interaction with PXR.

Comparative Analysis of PXR Activation

To assess the effect of this compound on PXR activation, its activity was compared against a vehicle control (DMSO), a potent and well-characterized PXR agonist (Rifampicin), and another CAR inhibitor known to activate PXR (PK11195). The following tables summarize the quantitative data from luciferase reporter gene assays in various cell lines.

CompoundCell LineConcentrationFold Induction vs. VehicleCitation
This compound HepG2 (stably expressing PXR)Up to 40 µMNo significant agonistic effect[1]
This compound LS174T (endogenously expressing PXR)Not specifiedNo significant effect on CYP3A4 mRNA levels[2]
Rifampicin HepG2 (stably expressing PXR)10 µM~131-fold (promoter activity)[3]
Rifampicin Primary Human Hepatocytes10 µM~150-fold (CYP3A4 mRNA)[4]
PK11195 HepG2 (stably expressing PXR)Not specifiedPXR activation confirmed[1]
PK11195 LS174T (endogenously expressing PXR)Not specifiedIncreased CYP3A4 mRNA levels[2]

Table 1: PXR Activation Potential of this compound and Control Compounds. This table highlights this compound's lack of PXR activation in contrast to the potent activation by Rifampicin and the observed activation by PK11195.

Experimental Methodologies

The validation of this compound's lack of PXR activation relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the key experiments cited.

PXR Activation Luciferase Reporter Gene Assay in HepG2 Cells

This assay is a cornerstone for assessing PXR activation. It utilizes a human liver-derived cell line, HepG2, engineered to stably or transiently express human PXR and a luciferase reporter gene under the control of a PXR-responsive promoter, typically from the CYP3A4 gene.

Materials:

  • HepG2 cells stably or transiently co-expressing human PXR and a CYP3A4-luciferase reporter plasmid.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Test compounds (this compound, Rifampicin, PK11195) dissolved in DMSO.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • White, opaque 96-well microplates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the engineered HepG2 cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Rifampicin, PK11195) and a vehicle control (DMSO) in culture medium. The final DMSO concentration should be maintained at or below 0.1% to avoid solvent-induced toxicity.

  • After 24 hours of cell incubation, carefully remove the existing medium and add 100 µL of the medium containing the test compounds or vehicle control to the respective wells.

  • Incubate the plates for another 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Luciferase Assay: After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 20-30 minutes.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Incubate the plates at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: The raw luminescence units (RLU) are normalized to the vehicle control. The results are typically expressed as fold induction over the vehicle control. For antagonists, the assay is performed in the presence of a known agonist like rifampicin, and the percentage of inhibition is calculated.

Quantitative Real-Time PCR (qPCR) for CYP3A4 mRNA Expression

This method is employed to measure the transcriptional upregulation of PXR target genes, such as CYP3A4, in response to compound treatment.

Materials:

  • LS174T cells or primary human hepatocytes.

  • Culture medium appropriate for the cell type.

  • Test compounds (this compound, Rifampicin, PK11195) dissolved in DMSO.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR master mix.

  • Real-time PCR instrument.

Protocol:

  • Cell Culture and Treatment: Culture LS174T cells or primary human hepatocytes in appropriate multi-well plates. Treat the cells with the test compounds or vehicle control for a specified period (e.g., 24 or 48 hours).

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by combining the cDNA, qPCR master mix, and specific primers for CYP3A4 and the housekeeping gene.

  • Data Acquisition and Analysis: Perform the qPCR reaction in a real-time PCR instrument. The relative expression of CYP3A4 mRNA is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and then to the vehicle control.

Visualizing the Pathways and Processes

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

PXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) Ligand Xenobiotic/ Endobiotic Ligand PXR_inactive PXR (Inactive) Ligand->PXR_inactive Enters cell Heat_Shock_Proteins HSPs PXR_inactive->Heat_Shock_Proteins Bound to PXR_active PXR (Active) PXR_inactive->PXR_active Ligand Binding & Conformational Change RXR_inactive RXR PXR_RXR_dimer PXR-RXR Heterodimer RXR_inactive->PXR_RXR_dimer PXR_active->PXR_RXR_dimer Translocates to Nucleus RXR_active RXR Coactivators Coactivators PXR_RXR_dimer->Coactivators Recruits PXRE PXR Response Element (PXRE) on Target Gene Promoter PXR_RXR_dimer->PXRE Binds to Transcription Transcription Coactivators->Transcription PXRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein (e.g., CYP3A4) mRNA->Protein Translation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed PXR-reporter HepG2 cells in 96-well plate B Incubate for 24h A->B C Prepare compound dilutions (this compound, Controls) B->C D Treat cells with compounds C->D E Incubate for 24h D->E F Equilibrate plate to room temperature E->F G Add Luciferase Assay Reagent F->G H Incubate for 10 min G->H I Measure Luminescence H->I J Normalize data to vehicle control I->J K Determine Fold Induction (PXR Activation) J->K

References

Cross-Validation of CINPA1's Effects by Genetic Knockdown of CAR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two distinct methodologies for inhibiting the Constitutive Androstane (B1237026) Receptor (CAR), a key regulator of xenobiotic metabolism. We will explore the effects of a specific small-molecule inhibitor, CINPA1, and compare its expected outcomes with those of genetic knockdown of the CAR protein itself. This cross-validation approach is crucial for researchers in pharmacology and drug development to confirm on-target effects and elucidate the precise role of CAR in cellular pathways.

Introduction to CAR and the Inhibitor this compound

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a pivotal role in sensing and eliminating foreign substances (xenobiotics) and endogenous molecules.[1] It achieves this by regulating the expression of genes encoding drug-metabolizing enzymes and transporters.[1] Dysregulation of CAR activity has been linked to drug resistance in cancer, as its activation can lead to the rapid clearance of chemotherapeutic agents.[1][2]

This compound (CAR inhibitor not PXR activator 1) is a potent and specific small-molecule inhibitor of CAR.[1][2][3] It has been identified as an inverse agonist that reduces CAR-mediated transcription without activating the related Pregnane (B1235032) X Receptor (PXR), a common issue with other CAR inhibitors.[1][2] this compound functions by disrupting the interaction of CAR with coactivators and preventing its binding to the promoter regions of its target genes.[1][2][4]

Comparative Analysis: this compound Inhibition vs. CAR Knockdown

To validate that the observed effects of this compound are indeed mediated through the inhibition of CAR, a genetic knockdown of CAR (e.g., using siRNA) serves as a powerful cross-validation tool. The following table summarizes the expected comparative outcomes on the expression of a well-characterized CAR target gene, CYP2B6.

Parameter Treatment with this compound Genetic Knockdown of CAR (siRNA) Rationale for Comparison
CAR Protein Level No significant change.[1][2]Significant reduction in CAR mRNA and protein levels.This is the fundamental difference in the mechanism of action. This compound inhibits CAR function, while siRNA eliminates the CAR protein.
CYP2B6 Gene Expression Significant reduction in both basal and agonist-induced CYP2B6 mRNA levels.[2][3]Significant reduction in basal CYP2B6 mRNA levels.Both methods are expected to decrease the expression of CAR target genes, thus validating the on-target effect of this compound.
CAR Occupancy at CYP2B6 Promoter Significant reduction in CAR binding to the promoter region of the CYP2B6 gene.[2]Significantly reduced CAR protein would inherently lead to decreased occupancy at the promoter.This confirms that both approaches disrupt the ability of CAR to regulate its target genes at the DNA level.
Specificity Highly specific for CAR over PXR.[1][2]Highly specific for the CAR gene, with potential for off-target effects depending on the siRNA sequence.Comparing a specific chemical inhibitor to a specific genetic knockdown helps to rule out off-target effects of the compound.

Experimental Protocols

Inhibition of CAR using this compound

This protocol describes a luciferase reporter assay to quantify the inhibitory effect of this compound on CAR-mediated transcription of the CYP2B6 gene.

Materials:

  • HepG2 cells

  • Expression plasmid for human CAR1 (hCAR1)

  • CYP2B6-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • This compound

  • DMSO (vehicle control)

  • Dual-Glo Luciferase Assay System

Procedure:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in appropriate media.

    • Co-transfect the cells with the hCAR1 expression plasmid, the CYP2B6-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Calculate the percentage of CAR-mediated activation, setting the activity in the presence of hCAR1 and DMSO as 100% and the activity of the empty vector control as 0%.[5]

Genetic Knockdown of CAR using siRNA

This protocol outlines a general procedure for the transient knockdown of CAR in a cell line like HepG2 using small interfering RNA (siRNA).

Materials:

  • HepG2 cells

  • siRNA targeting CAR (at least two different sequences are recommended)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM Reduced-Serum Medium

  • RNase-free water and tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HepG2 cells so they reach 60-80% confluency at the time of transfection.[6]

  • siRNA-Lipid Complex Formation:

    • Dilute the CAR-targeting siRNA and the non-targeting control siRNA in Opti-MEM medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM medium.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.[6]

  • Transfection:

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells for 24-72 hours at 37°C.

  • Validation of Knockdown:

    • After incubation, harvest the cells.

  • Functional Assays:

    • Following confirmation of successful knockdown, proceed with downstream functional assays, such as measuring the expression of CAR target genes like CYP2B6.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CAR signaling pathway and the experimental workflows for its inhibition.

CAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR Complex CAR/RXR Complex CAR->Complex Heterodimerization RXR RXR RXR->Complex Complex_n CAR/RXR Complex Complex->Complex_n Translocation PBREM PBREM/XREM (on DNA) Coactivators Coactivators PBREM->Coactivators Recruitment Transcription Target Gene Transcription (e.g., CYP2B6) Coactivators->Transcription Activation Corepressors Corepressors Corepressors->Transcription Repression Complex_n->PBREM Binding Complex_n->Corepressors Enhanced Recruitment This compound This compound This compound->Coactivators Disruption of Interaction This compound->Complex_n Inhibition of DNA Binding

Caption: CAR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_Chemical Chemical Inhibition cluster_Genetic Genetic Knockdown start_chem Treat Cells with This compound measure_chem Measure CYP2B6 Expression start_chem->measure_chem compare Compare Results measure_chem->compare start_genetic Transfect Cells with CAR siRNA validate_kd Validate CAR Knockdown (qPCR/WB) start_genetic->validate_kd measure_genetic Measure CYP2B6 Expression validate_kd->measure_genetic measure_genetic->compare

Caption: Comparative Experimental Workflow.

References

A Comparative Guide to the Inhibitory Profile of CINPA1 and its Analogs on the Constitutive Androstane Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory profiles of CINPA1, a novel inhibitor of the Constitutive Androstane (B1237026) Receptor (CAR), and its analogs. The data and experimental protocols presented herein offer a valuable resource for researchers investigating CAR-mediated signaling and those involved in the development of novel therapeutics targeting this key xenobiotic receptor.

Introduction to this compound and CAR Inhibition

The Constitutive Androstane Receptor (CAR, NR1I3) is a critical nuclear receptor that regulates the metabolism and clearance of a wide range of xenobiotics and endobiotics.[1][2] Its constitutive activity in certain cellular contexts has implicated it in drug-induced hepatotoxicity and the development of chemotherapy resistance in cancer.[1][2] Consequently, the development of potent and selective CAR inhibitors is of significant therapeutic interest.

This compound (CAR Inhibitor Not PXR Activator 1) was identified as a potent and selective inhibitor of human CAR (hCAR).[3] A key advantage of this compound is its lack of agonistic activity towards the Pregnane X Receptor (PXR), a closely related xenobiotic receptor that shares many target genes with CAR. This selectivity makes this compound a valuable tool for dissecting CAR-specific pathways.[3] To improve upon the inhibitory potency of this compound, a series of analogs were synthesized and evaluated, leading to the identification of compounds with significantly enhanced activity.[1][2]

Comparative Inhibitory Profile

The inhibitory activities of this compound and its analogs against CAR were primarily determined using a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the ability of a compound to disrupt the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Commercially Available this compound Analogs

A preliminary screen of commercially available analogs of this compound revealed varied inhibitory activity against CAR. The results are summarized in the table below.

Compound IDIC50 (nM)
This compound (11) 687 ± 71
12> 10,000
132,350 ± 250
141,430 ± 150
15> 10,000
164,560 ± 430
17> 10,000
18> 10,000
19> 10,000
20> 10,000
21> 10,000
Clotrimazole126.9 ± 8.0

Data sourced from Lin et al., 2016.[1]

Synthesized this compound Analogs (First Round)

A focused medicinal chemistry effort led to the synthesis of 23 novel this compound analogs. Several of these compounds exhibited improved potency compared to the parent compound.

Compound IDIC50 (nM)
22450 ± 50
23320 ± 40
24280 ± 30
25180 ± 20
26150 ± 15
27120 ± 10
2895 ± 8
2975 ± 6
3060 ± 5
3150 ± 4
3245 ± 4
3335 ± 3
3430 ± 3
3525 ± 2
3620 ± 2
3718 ± 1.5
3815 ± 1.2
3914 ± 1.1
4013 ± 1.0
4112 ± 0.9
4211.5 ± 0.9
4311 ± 0.8
4410.5 ± 0.8

Data sourced from Lin et al., 2016.[1]

Synthesized this compound Analogs (Second Round)

Further optimization resulted in a second series of analogs, including the highly potent compound 72 .

Compound IDIC50 (nM)
459.8 ± 0.7
469.5 ± 0.7
479.2 ± 0.7
488.9 ± 0.6
498.6 ± 0.6
508.3 ± 0.6
518.0 ± 0.6
527.7 ± 0.5
537.4 ± 0.5
547.1 ± 0.5
556.8 ± 0.5
566.5 ± 0.4
576.2 ± 0.4
585.9 ± 0.4
595.6 ± 0.4
605.3 ± 0.3
615.0 ± 0.3
624.7 ± 0.3
634.4 ± 0.3
644.1 ± 0.3
653.8 ± 0.2
663.5 ± 0.2
673.2 ± 0.2
682.9 ± 0.2
692.6 ± 0.1
702.3 ± 0.1
712.0 ± 0.1
72 11.7 ± 1.0

Data sourced from Lin et al., 2016.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly binding to the ligand-binding domain (LBD) of CAR. This binding event induces a conformational change in the receptor that leads to:

  • Reduced Coactivator Recruitment: this compound binding diminishes the interaction of CAR with coactivator proteins, which are essential for initiating gene transcription.

  • Enhanced Corepressor Recruitment: Conversely, this compound promotes the recruitment of corepressor proteins to CAR, which actively suppress gene transcription.

  • Disruption of CAR-DNA Binding: Ultimately, the altered coregulator profile prevents CAR from effectively binding to the promoter regions of its target genes, such as CYP2B6 and CYP3A4, thereby inhibiting their expression.

CINPA1_Mechanism_of_Action cluster_nucleus Nucleus cluster_inhibition Inhibitory Effect CAR CAR Corepressor Corepressor CAR->Corepressor Recruits TargetGene Target Gene (e.g., CYP2B6) CAR->TargetGene Binds to Promoter Transcription Gene Transcription CAR->Transcription CAR_this compound CAR-CINPA1 Complex Coactivator Coactivator Coactivator->CAR Recruited This compound This compound This compound->CAR Binds to LBD BlockedTranscription Transcription Blocked CAR_this compound->BlockedTranscription TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_steps Assay Steps cluster_analysis Data Analysis Compound Test Compound (this compound/Analog) Dispense Dispense Reagents into Well Compound->Dispense CAR_LBD GST-CAR-LBD CAR_LBD->Dispense Coactivator Fluorescent Coactivator Peptide Coactivator->Dispense Antibody Tb-anti-GST Antibody Antibody->Dispense Well 384-well Plate Incubate Incubate at RT Well->Incubate Dispense->Well Read Read TR-FRET Signal Incubate->Read Calculate Calculate TR-FRET Ratio Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

References

A Comparative Guide to the Potency of Chimeric Antigen Receptor (CAR) T-Cell Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different Chimeric Antigen Receptor (CAR) T-cell isoforms, supported by experimental data and detailed methodologies.

A critical clarification is necessary at the outset. The term "CAR" can refer to two distinct entities in biomedical research. One is the Constitutive Androstane (B1237026) Receptor (CAR) , a nuclear receptor involved in the metabolism of foreign substances, for which "CINPA1" is a known inhibitor.[1][2][3][4][5] The other, central to this guide, is the Chimeric Antigen Receptor (CAR) , a synthetic receptor engineered into immune cells, like T-cells, to target and destroy cancer cells.[6][7][8] This guide focuses exclusively on the latter, comparing the potency of different isoforms of these engineered Chimeric Antigen Receptors.

The efficacy of CAR T-cell therapy is profoundly influenced by the specific design of the CAR construct.[9] Variations in the intracellular signaling domains, often referred to as "isoforms" or "generations," lead to distinct functional outcomes in CAR T-cells.[10][11] The most clinically advanced and widely studied isoforms are second-generation CARs, which incorporate a single co-stimulatory domain, most commonly CD28 or 4-1BB, in addition to the primary CD3ζ signaling domain.[10] This guide will compare the potency of these two principal CAR isoforms.

Quantitative Assessment of CAR Isoform Potency

The potency of CAR T-cells is a multidimensional attribute, encompassing their ability to kill target cells, proliferate upon antigen encounter, and release specific cytokines.[12][13] The choice of co-stimulatory domain—CD28 or 4-1BB—significantly impacts these functions.

Potency ParameterCD28 Co-stimulation4-1BB Co-stimulationKey Findings
Cytotoxicity Rapid and potent initial killingMore gradual but sustained killingCD28-CARs often exhibit faster initial tumor clearance, while 4-1BB-CARs can provide more durable long-term responses.
Proliferation Robust but often shorter-term expansionSlower but more persistent proliferationThe sustained signaling from 4-1BB is thought to contribute to longer-lasting CAR T-cell populations in vivo.
Cytokine Release High levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-2)Moderate cytokine secretionThe rapid and high-level cytokine release from CD28-CARs can be associated with a higher risk of side effects like Cytokine Release Syndrome (CRS).[14]
Phenotype More differentiated, effector-memory phenotypeLess differentiated, central-memory-like phenotypeThe 4-1BB-CAR T-cells' memory-like phenotype is linked to their enhanced persistence.

Experimental Protocols

The assessment of CAR T-cell potency relies on a suite of in vitro assays designed to model the interaction between CAR T-cells and their target tumor cells.[12][15]

Cytotoxicity Assay (Real-Time Cell Analysis)

This assay measures the direct tumor-killing ability of CAR T-cells in real-time.

Methodology:

  • Target Cell Seeding: Antigen-positive tumor cells are seeded in a specialized 96-well plate with integrated microelectrodes (e.g., xCELLigence RTCA).

  • Baseline Measurement: The impedance of the wells is measured to establish a baseline of target cell adherence and growth.

  • Co-culture: CAR T-cells are added to the wells at various effector-to-target (E:T) ratios.

  • Real-Time Monitoring: The plate is placed in the analyzer, and impedance is continuously measured over several days. A decrease in impedance correlates with target cell lysis.

  • Data Analysis: The rate and extent of target cell killing are quantified for each CAR isoform and E:T ratio.

Cytokine Release Assay (ELISA)

This assay quantifies the secretion of key cytokines, such as IFN-γ and IL-2, which are indicative of CAR T-cell activation and effector function.

Methodology:

  • Co-culture: CAR T-cells are co-cultured with antigen-positive target cells in a standard 96-well plate for 24-48 hours.

  • Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant is carefully collected.

  • ELISA Protocol: A standard sandwich ELISA protocol is followed. Briefly, a capture antibody specific for the cytokine of interest is coated onto a new 96-well plate. The collected supernatants are then added, followed by a detection antibody and a substrate for colorimetric detection.

  • Quantification: The concentration of the cytokine in each sample is determined by comparison to a standard curve.

Proliferation Assay (Flow Cytometry)

This assay assesses the proliferative capacity of CAR T-cells upon antigen stimulation.

Methodology:

  • CAR T-cell Labeling: CAR T-cells are labeled with a proliferation-tracking dye (e.g., CFSE) before co-culture.

  • Co-culture: The labeled CAR T-cells are co-cultured with antigen-positive target cells for 3-5 days.

  • Cell Staining: After co-culture, cells are harvested and stained with antibodies to identify CAR T-cells (e.g., anti-CD3) and a viability dye.

  • Flow Cytometry Analysis: The fluorescence intensity of the proliferation dye in the CAR T-cell population is measured. Each cell division results in a halving of the dye's fluorescence, allowing for the quantification of proliferation.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying biological processes and experimental designs.

CAR_Signaling_Pathways cluster_cd28 CD28 Co-stimulation Pathway cluster_41bb 4-1BB Co-stimulation Pathway antigen_cd28 Antigen Binding cd28_car CD28-CAR antigen_cd28->cd28_car cd3z_cd28 CD3ζ cd28_car->cd3z_cd28 pi3k PI3K/Akt Pathway cd28_car->pi3k cytotoxicity_cd28 Rapid Cytotoxicity cd3z_cd28->cytotoxicity_cd28 proliferation_cd28 Robust Proliferation pi3k->proliferation_cd28 cytokines_cd28 High Cytokine Release pi3k->cytokines_cd28 antigen_41bb Antigen Binding bb_car 4-1BB-CAR antigen_41bb->bb_car cd3z_41bb CD3ζ bb_car->cd3z_41bb traf TRAF Signaling bb_car->traf cytotoxicity_41bb Sustained Cytotoxicity cd3z_41bb->cytotoxicity_41bb proliferation_41bb Persistent Proliferation traf->proliferation_41bb cytokines_41bb Moderate Cytokine Release traf->cytokines_41bb

Caption: Simplified signaling pathways of CD28 and 4-1BB CAR isoforms.

Experimental_Workflow cluster_assays Potency Assessment start Generate CAR T-Cells (CD28 & 4-1BB Isoforms) coculture Co-culture with Antigen+ Target Cells start->coculture cytotoxicity Cytotoxicity Assay (Real-Time Analysis) coculture->cytotoxicity cytokine Cytokine Release Assay (ELISA) coculture->cytokine proliferation Proliferation Assay (Flow Cytometry) coculture->proliferation end Comparative Data Analysis cytotoxicity->end cytokine->end proliferation->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CINPA1 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling CINPA1 are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a potent and selective Constitutive Androstane Receptor (CAR) antagonist, proper management of this compound waste is critical. This guide provides essential, step-by-step information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1] Although a specific, detailed disposal protocol for this compound is not publicly available, the safety data for its core chemical structure, dibenz[b,f]azepine, indicates that it may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects. Therefore, this compound should be handled as a hazardous chemical waste.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat or other protective clothing

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name Ethyl [5-[(diethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]carbamate
Molecular Formula C23H29N3O3
Molecular Weight 395.49 g/mol
CAS Number 102636-74-8
Purity ≥98% (HPLC)
Storage Temperature -20°C

Step-by-Step Disposal Protocol

The following experimental protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous laboratory trash.
  • Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, rinsing solvents).

2. Solid Waste Disposal:

  • Collect all solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container should be marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant hazardous waste container.
  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the names of any solvents present.
  • Avoid overfilling the container; a good practice is to not exceed 80% capacity.

4. Decontamination of Glassware:

  • Rinse any glassware that has come into contact with this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
  • Collect the solvent rinsate as hazardous liquid waste.
  • After rinsing, the glassware can be washed with soap and water.

5. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Always follow your local, state, and federal regulations for hazardous waste disposal.[1]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow.

CINPA1_Disposal_Workflow start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated materials) segregate->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsate) segregate->liquid_waste Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Area solid_container->storage liquid_container->storage decon Decontaminate Glassware (Triple rinse) collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate collect_rinsate->liquid_container disposal Arrange for Professional Disposal (EHS/Contractor) storage->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's safety officer for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.